Scandium hydroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
scandium(3+);trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Sc/h3*1H2;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPWUWOODZHKKW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.978 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17674-34-9 | |
| Record name | Scandium hydroxide (Sc(OH)3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17674-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017674349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium hydroxide (Sc(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.855 | |
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Foundational & Exploratory
Synthesis of Scandium Hydroxide from Scandium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of scandium hydroxide (Sc(OH)₃) from scandium chloride (ScCl₃). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation of this inorganic compound, which serves as a critical precursor in various applications, including the synthesis of scandium-containing catalysts and materials for medical applications.
Introduction
Scandium (III) hydroxide is an inorganic compound with the chemical formula Sc(OH)₃. It is an amphoteric hydroxide, meaning it can react with both acids and bases.[1] The synthesis of this compound from scandium chloride is a common and fundamental procedure in scandium chemistry. The primary method involves the precipitation of the hydroxide from an aqueous solution of scandium chloride by the addition of a base. The resulting this compound is a versatile intermediate for the preparation of other scandium compounds, such as scandium oxide (Sc₂O₃) through calcination, which is used in high-performance ceramics, alloys, and catalysts.[2] In the context of drug development, scandium compounds are being explored for their potential catalytic activities in organic synthesis and as components of novel therapeutic or diagnostic agents.
The general chemical equation for the precipitation reaction is:
ScCl₃(aq) + 3OH⁻(aq) → Sc(OH)₃(s) + 3Cl⁻(aq)
This guide will detail various experimental protocols for this synthesis, explore the impact of different precipitating agents, and provide quantitative data to allow for the comparison of methodologies.
General Synthesis Workflow
The synthesis of this compound from scandium chloride generally follows a series of steps from precursor preparation to the final product. The logical workflow for this process is illustrated in the diagram below.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using different precipitating agents.
Precipitation using Sodium Hydroxide (NaOH)
This method, often referred to as a sol-gel route, allows for the formation of scandium oxyhydroxide (ScOOH) nanoparticles, which can be considered a partially dehydrated form of this compound.[2]
Experimental Protocol:
-
Preparation of Scandium Chloride Solution: Dissolve a known quantity of scandium chloride hexahydrate (ScCl₃·6H₂O) in deionized water to achieve a desired concentration. The initial pH of this solution is typically around 2.[2]
-
Precipitation: While stirring the scandium chloride solution at room temperature, slowly add a 10% (w/v) sodium hydroxide solution dropwise until the desired pH is reached. A pH above 6 is generally required for the precipitation of this compound.[2]
-
Digestion/Reflux: The resulting suspension is then refluxed at 100°C for a specified duration, typically ranging from 2 to 24 hours. This step influences the particle size of the product.[2]
-
Washing: After refluxing, the suspension is cooled to room temperature. The precipitate is then separated from the supernatant by centrifugation or filtration. To remove residual salts, the precipitate is washed multiple times with deionized water. Dialysis can also be employed for thorough salt removal.[2]
-
Drying: The washed precipitate is dried in an oven at a temperature typically below 100°C to obtain the final this compound/oxyhydroxide product.
Precipitation using Ammonium Hydroxide (NH₄OH)
Ammonium hydroxide is another common precipitating agent for the synthesis of this compound. It is particularly useful when separation from certain other metal ions is required.[3]
Experimental Protocol:
-
Preparation of Scandium Chloride Solution: Prepare an aqueous solution of scandium chloride. For instance, in the context of separating scandium from calcium, the starting material containing scandium can be dissolved in 3 M hydrochloric acid.[3]
-
Precipitation: Add ammonium hydroxide solution to the scandium-containing solution to precipitate this compound. The exact concentration and volume of the ammonium hydroxide solution should be sufficient to raise the pH to a level where this compound precipitates quantitatively.
-
Filtration and Washing: The precipitated this compound is separated from the solution by filtration. The precipitate should be washed with a dilute ammonium hydroxide solution to maintain the pH and prevent redissolution, followed by washing with deionized water to remove any remaining soluble impurities.
-
Drying: The final product is dried to a constant weight.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various sources for the synthesis of this compound from scandium chloride.
Table 1: Synthesis Parameters using Sodium Hydroxide
| Parameter | Value | Source |
| Scandium Precursor | Scandium Chloride Hexahydrate (ScCl₃·6H₂O) | [2] |
| Precipitating Agent | 10% (w/v) Sodium Hydroxide (NaOH) Solution | [2] |
| Reaction Temperature | Room temperature for precipitation, 100°C for reflux | [2] |
| pH for Precipitation | > 6 | [2] |
| Reflux Time | 2 - 24 hours | [2] |
| Product | Scandium Oxyhydroxide (ScOOH) nanoparticles | [2] |
Table 2: Synthesis Parameters using Ammonium Hydroxide
| Parameter | Value | Source |
| Scandium Precursor | Scandium Chloride in 3 M HCl | [3] |
| Precipitating Agent | Ammonia/Ammonium Hydroxide (NH₄OH) | [3] |
| Recovery Yield | > 90% | [3] |
| Purity of Final Product | Sufficient for preclinical experiments (after further purification) | [3] |
Factors Influencing Synthesis
Several factors can influence the yield, purity, and physical characteristics of the synthesized this compound.
-
pH: The pH of the solution is a critical parameter. This compound precipitation is highly dependent on the pH, and careful control is necessary to ensure complete precipitation and to avoid the co-precipitation of other metal hydroxides if they are present in the solution.
-
Precipitating Agent: The choice of the precipitating agent (e.g., NaOH, NH₄OH) can affect the morphology and purity of the final product. For instance, the use of ammonia can lead to the formation of scandium hexammine complexes, which can influence the precipitation behavior.[4]
-
Temperature: Temperature can affect the kinetics of the precipitation reaction and the crystallinity of the product. The use of refluxing, as seen in the sol-gel method, is a technique to control particle size and morphology.[2]
-
Concentration of Reactants: The concentration of both the scandium chloride solution and the precipitating agent can impact the rate of precipitation and the particle size of the resulting this compound. A quantitative precipitation of scandium is dependent on the scandium concentration and the amount of the precipitating agent.[5]
-
Aging/Digestion: Allowing the precipitate to age in the mother liquor, sometimes with heating (digestion), can lead to larger, more easily filterable particles and can also improve the purity of the precipitate.
Characterization of this compound
The synthesized this compound can be characterized by various analytical techniques to confirm its identity, purity, and morphology.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of hydroxide (O-H) and scandium-oxygen (Sc-O) bonds.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition of this compound to scandium oxide and to determine its water content.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the this compound.
Logical Relationships in Synthesis
The relationship between the key steps and the factors influencing the synthesis of this compound can be visualized as a logical flow.
Conclusion
The synthesis of this compound from scandium chloride is a versatile and widely used method for producing this important scandium compound. The choice of precipitating agent and the careful control of reaction parameters such as pH, temperature, and reactant concentrations are crucial for obtaining a high-purity product with the desired physical characteristics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to reproduce and adapt these methods for their specific applications, including the development of novel materials and pharmaceuticals. Further research into optimizing these synthesis routes can lead to more efficient and cost-effective production of high-purity this compound.
References
- 1. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved procedures of Sc(OH)3 precipitation and UTEVA extraction for 44Sc separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRECIPITATION OF this compound AND OXALATE (Journal Article) | OSTI.GOV [osti.gov]
Basic properties of Scandium (III) hydroxide
An In-depth Technical Guide on the Core Properties of Scandium (III) Hydroxide
Introduction
Scandium (III) hydroxide, with the chemical formula Sc(OH)₃, is an inorganic compound of significant interest in various scientific and industrial fields.[1][2] As a key intermediate in the extraction and purification of scandium, it serves as a precursor for the production of high-purity scandium oxide (Sc₂O₃), which is utilized in high-performance alloys, ceramics, and electronics.[3][4] This guide provides a comprehensive overview of the fundamental properties of Scandium (III) hydroxide, its synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
Scandium (III) hydroxide is a white, amorphous or crystalline solid.[5][6] It is classified as an amphoteric compound, meaning it can react as both an acid and a base.[1][2][3] This amphoterism allows it to dissolve in both acidic and basic solutions.[3]
Quantitative Data Summary
The key quantitative properties of Scandium (III) hydroxide are summarized in the table below. These values are reported at standard conditions (25 °C and 100 kPa) unless otherwise noted.[1][2]
| Property | Value | Reference |
| Chemical Formula | Sc(OH)₃ | [1][2] |
| Molecular Weight | 95.977 g/mol | [1][7] |
| Density | 2.65 g/cm³ | [1][2] |
| Solubility in Water | 0.0279 mol/L (freshly prepared) | [1][2] |
| 0.0008 mol/L (aged, converted to ScO(OH)) | [1][2] | |
| Solubility Product (Ksp) | 2.22 × 10⁻³¹ | [1][2] |
| pH of Saturated Solution | 7.85 | [1][2][4] |
| Appearance | White powder or crystalline solid | [5][6][8] |
Chemical Behavior and Reactivity
Solubility and Amphoterism
Scandium (III) hydroxide is slightly soluble in water.[1][2] Over time, the initially precipitated Sc(OH)₃ undergoes aging and converts to scandium oxide-hydroxide (ScO(OH)), which is significantly less soluble.[1][2]
Its amphoteric nature is a key characteristic.[1][3]
-
Reaction with Acids: It dissolves in acids to form scandium salts.
-
Sc(OH)₃ + 3HCl → ScCl₃ + 3H₂O
-
-
Reaction with Bases: It dissolves in strong bases to form scandate ions.[3]
Thermal Decomposition
Upon heating, Scandium (III) hydroxide decomposes to form scandium (III) oxide (Sc₂O₃) and water. This calcination process is typically carried out at high temperatures, often in the range of 700–800°C, to ensure complete conversion.[3]
-
Decomposition Reaction: 2Sc(OH)₃ → Sc₂O₃ + 3H₂O[3]
Experimental Protocols
Synthesis of Scandium (III) Hydroxide via Precipitation
A common and straightforward method for synthesizing Sc(OH)₃ is through the precipitation of a soluble scandium salt with a base.[1][3]
Materials:
-
Scandium (III) chloride (ScCl₃) or Scandium (III) nitrate (Sc(NO₃)₃) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 1 M)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers, burette, and filtration apparatus (e.g., Büchner funnel and filter paper)
Methodology:
-
A solution of a scandium salt (e.g., ScCl₃) is prepared in a beaker with deionized water.
-
The solution is placed on a magnetic stirrer to ensure homogeneity.
-
The basic solution (e.g., NaOH) is slowly added dropwise from a burette while continuously monitoring the pH of the scandium salt solution.
-
Scandium (III) hydroxide will begin to precipitate as a white solid. The base is added until the pH of the solution reaches approximately 8-9 to ensure quantitative precipitation.[3]
-
The mixture is stirred for a period (e.g., 1-2 hours) to allow the precipitate to age and facilitate better filtration.
-
The precipitate is separated from the solution by filtration.
-
The collected solid is washed several times with deionized water to remove any remaining soluble salts.
-
The final product, Scandium (III) hydroxide, is dried in a low-temperature oven or a desiccator.
It is important to note that the nature of the starting materials can lead to the formation of different intermediates, such as Sc(OH)₁.₇₅Cl₁.₂₅ when using ScCl₃.[1][2][4]
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of Scandium (III) hydroxide via the precipitation method.
Caption: Synthesis of Scandium (III) Hydroxide.
Logical Relationship of Properties
This diagram shows the relationship between the synthesis, properties, and applications of Scandium (III) hydroxide.
Caption: Properties and Applications of Sc(OH)₃.
References
- 1. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 2. Scandium(III) hydroxide - Wikiwand [wikiwand.com]
- 3. Scandium hydroxide | 17674-34-9 | Benchchem [benchchem.com]
- 4. hnosc.com [hnosc.com]
- 5. This compound - Ultra Nanotech [ultrananotec.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. americanelements.com [americanelements.com]
- 9. SOLUBILITY OF this compound IN CAUSTIC SODA SOLUTION (Journal Article) | OSTI.GOV [osti.gov]
A Comprehensive Technical Guide to the Crystal Structure of Scandium Hydroxide (Sc(OH)3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scandium hydroxide, Sc(OH)3, is an inorganic compound of significant interest due to its role as a precursor in the synthesis of high-performance materials, including scandia (Sc2O3) ceramics and advanced aluminum-scandium alloys. A thorough understanding of its crystal structure is paramount for controlling the properties of these end-materials. This technical guide provides an in-depth analysis of the crystal structure of this compound, detailing its crystallographic parameters, synthesis methodologies, and characterization.
Introduction
Scandium (Sc) is a rare-earth element that imparts unique properties to various materials when used as an alloying element or in its oxidic form. This compound is a key intermediate in the processing of scandium-containing materials. The crystal structure of Sc(OH)3 dictates its physical and chemical properties, which in turn influence its conversion to other scandium compounds and its performance in various applications. This guide synthesizes the available scientific literature to present a detailed overview of the crystal structure of Sc(OH)3.
Crystal Structure of Sc(OH)3
This compound crystallizes in a cubic system. This structure is characterized by a high degree of symmetry.
Crystallographic Data
The crystallographic parameters of Sc(OH)3 have been determined through X-ray diffraction studies. Key quantitative data are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Crystal System | Cubic | [1] |
| Space Group | Im3 (No. 204) | [1] |
| Lattice Parameter (a) | 7.882 ± 0.005 Å | [1] |
| Formula Units (Z) | 8 | [1] |
| Density (calculated) | 2.65 g/cm³ | [2] |
Experimental Protocols
The synthesis of crystalline Sc(OH)3 can be achieved through several methods, with hydrothermal synthesis and precipitation being the most common. The choice of method can influence the crystallinity, particle size, and morphology of the resulting material.
Hydrothermal Synthesis
Hydrothermal synthesis is a method that employs high-temperature and high-pressure water to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. This method is particularly effective for producing well-defined crystalline structures of Sc(OH)3.[3][4]
Detailed Methodology:
-
Precursor Preparation: A scandium salt solution, such as scandium chloride (ScCl3) or scandium nitrate (Sc(NO3)3), is used as the scandium source.
-
Mineralizer Addition: A basic solution, acting as a mineralizer, is added to the scandium salt solution to control the pH and facilitate the crystallization process. Common mineralizers include sodium hydroxide (NaOH), potassium hydroxide (KOH), and ammonium hydroxide (NH4OH).[3][4] The concentration of the base plays a crucial role in the final product phase and morphology.[3][4]
-
Hydrothermal Reaction: The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature, typically around 180 °C, and maintained for a set duration, for instance, 18 hours.[3][4]
-
Cooling and Product Recovery: After the reaction period, the autoclave is allowed to cool down to room temperature naturally.
-
Washing and Drying: The solid product is collected, washed several times with deionized water and ethanol to remove any unreacted precursors and by-products, and finally dried in an oven.
The following diagram illustrates the general workflow for the hydrothermal synthesis of Sc(OH)3.
Hydrothermal synthesis workflow for Sc(OH)3.
Precipitation Method
Precipitation is a more conventional and rapid method for synthesizing Sc(OH)3. It involves the reaction of a soluble scandium salt with a base, leading to the formation of insoluble this compound.[2][5]
Detailed Methodology:
-
Scandium Solution Preparation: A solution of a scandium salt, such as scandium chloride (ScCl3) or scandium nitrate (Sc(NO3)3), is prepared in deionized water.
-
Precipitant Addition: An alkaline solution, such as ammonium hydroxide (NH4OH) or sodium hydroxide (NaOH), is slowly added to the scandium salt solution while stirring.[2][5] The addition of the base raises the pH of the solution, causing the precipitation of this compound.
-
Aging the Precipitate: The resulting gelatinous precipitate is typically aged for a period to improve its filterability and crystallinity.
-
Filtration and Washing: The precipitate is separated from the solution by filtration. The collected solid is then washed thoroughly with deionized water to remove any soluble impurities.
-
Drying: The final product is dried in an oven at a moderate temperature to obtain the Sc(OH)3 powder.
The logical flow of the precipitation method is depicted in the diagram below.
Precipitation method workflow for Sc(OH)3.
Characterization Techniques
The determination of the crystal structure and morphology of Sc(OH)3 relies on several analytical techniques.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Provides information on the crystal structure, phase purity, lattice parameters, and crystallite size.[3][4] |
| Transmission Electron Microscopy (TEM) | Used to observe the morphology, particle size, and crystalline nature of the synthesized material.[3][4] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition behavior of Sc(OH)3, often showing its conversion to ScO(OH) and subsequently to Sc2O3. |
| Infrared (IR) and Raman Spectroscopy | Used to identify the vibrational modes of the hydroxide groups and the Sc-O bonds, confirming the chemical identity of the compound.[3][4] |
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound, Sc(OH)3. It crystallizes in a cubic system with the space group Im3 and a lattice parameter of a = 7.882 Å.[1] Detailed experimental protocols for its synthesis via hydrothermal and precipitation methods have been presented, along with the key characterization techniques used for its structural elucidation. This information is crucial for researchers and scientists working on the development of scandium-based materials, as the controlled synthesis and a thorough understanding of the crystal structure of Sc(OH)3 are fundamental to tailoring the properties of the final products for various advanced applications.
References
An In-depth Technical Guide to Scandium Hydroxide Precipitation Methods
This technical guide provides a comprehensive overview of the core methods for scandium hydroxide precipitation, tailored for researchers, scientists, and drug development professionals. It covers various precipitation agents, process parameters, and experimental protocols, with a focus on quantitative data and procedural workflows.
Introduction to Scandium Recovery and Precipitation
Scandium is a rare earth element that is increasingly in demand for applications in high-strength alloys, solid oxide fuel cells, and as a tracer in medical imaging. Due to the absence of primary scandium ores, it is typically recovered as a by-product from the processing of other ores like uranium, nickel-laterite, and bauxite residues (red mud).[1][2] Hydrometallurgical processes, including leaching, solvent extraction, and precipitation, are the primary methods for scandium recovery.[1] Precipitation is a crucial step for isolating and concentrating scandium from impure solutions, often as this compound or other insoluble scandium compounds.[1]
The choice of precipitation method depends on the composition of the starting solution, the concentration of scandium and impurities, and the desired purity of the final product. Common challenges include the co-precipitation of other metals, particularly iron, aluminum, and other rare earth elements.[1][3]
Core Precipitation Methods for this compound
Several reagents and strategies are employed to precipitate this compound from various aqueous solutions. The key is to manipulate the pH and other conditions to selectively precipitate scandium while leaving impurities in the solution or to remove impurities by precipitation before precipitating scandium.
Precipitation using Alkali Hydroxides and Ammonia
Sodium hydroxide (NaOH) and ammonium hydroxide (NH₄OH) are common precipitating agents for scandium.[4] The addition of a strong base increases the pH, leading to the formation of insoluble this compound, Sc(OH)₃.
Ammonia is particularly effective for the selective removal of iron (Fe(III)) from scandium-containing solutions prior to scandium precipitation.[3] This is a critical pre-purification step as iron is a common impurity that co-precipitates with scandium.
Two-Stage pH-Controlled Precipitation
In complex solutions like those from laterite ore leaching, a two-stage precipitation process is often employed. The first stage involves precipitating impurities like iron at a lower pH (around 2.5-3.0) and a higher temperature (around 90°C).[5][6] Subsequently, scandium is precipitated in a second stage at a higher pH (around 4.75-5.0) and a moderate temperature (around 60°C).[5][7] This method allows for the separation of scandium from the bulk of the impurities.
Precipitation using Calcium Hydroxide
Calcium hydroxide, Ca(OH)₂, in the form of lime milk, can be an effective precipitating agent for scandium from low-concentration carbonate-bicarbonate solutions, such as those generated from red mud leaching.[8] A slight excess of CaO can precipitate over 90% of the scandium while keeping the majority of zirconium, a common impurity in such solutions, in the dissolved state.[8]
Double Sulfate Precipitation Method
A more complex but effective method for producing high-purity scandium involves a double sulfate precipitation step. In this process, sodium sulfate is added to an acidic scandium solution to precipitate a scandium double sulfate. This precipitate is then separated and re-dissolved. A neutralizing agent is added to this new solution to precipitate this compound, leaving many impurities behind. The purified this compound can then be re-dissolved in acid for further processing.[9]
Quantitative Data on Scandium Precipitation
The following tables summarize key quantitative data from various studies on this compound and related precipitation methods.
Table 1: Precipitation Parameters and Scandium Recovery
| Starting Material | Precipitating Agent | pH | Temperature (°C) | Duration (minutes) | Scandium Recovery (%) | Reference |
| Synthetic Red Mud Leachate | Ammonia (for Fe removal) | ~3.5 | Ambient | - | - | [3] |
| Synthetic Red Mud Leachate | Dibasic Phosphate | 1.5 - 2.5 | Ambient | - | >90% | [3] |
| Nickel Laterite Leachate | Ca(OH)₂ | 4.75 | 60 | 180 | - | [5][7] |
| Carbonate-Bicarbonate Solution | Ca(OH)₂ (Lime Milk) | - | - | - | >90% | [8] |
| Acidic Solution | Sodium Sulfate (Double Salt) | - | - | - | - | [9] |
| Weak Sc₂O₃ Solution | Oxalic Acid | - | - | - | 97% | [4] |
| Concentrated Sc₂O₃ Solution | Oxalic Acid | - | - | - | 99.6% | [4] |
Table 2: Purity of Scandium Precipitates
| Precipitation Method | Key Impurities Removed | Final Product Purity | Reference |
| Two-Stage Precipitation | Fe, Al, Cr | 703 g/ton Sc in precipitate | [5] |
| Ammonia Pre-purification | Fe | - | [2][3] |
| Calcium Hydroxide Precipitation | Zr (remains in solution) | Up to 0.3% Sc₂O₃ in precipitate | [8] |
| Double Sulfate Precipitation | Al, Fe, Ni, Mg, Mn | High-quality scandium | [9] |
Detailed Experimental Protocols
Protocol for Two-Stage Precipitation from Nickel Laterite Leachate
This protocol is adapted from studies on scandium recovery from high-pressure acid leaching of nickel laterite ore.[5][7]
-
First Stage (Impurity Removal):
-
Take the pregnant leach solution containing scandium, nickel, cobalt, iron, and aluminum.
-
Heat the solution to 90°C.
-
Adjust the pH to 2.75 by adding a suitable neutralizing agent (e.g., limestone slurry).
-
Maintain these conditions for 120 minutes with stirring to precipitate the majority of the Fe(III) and some Al(III).
-
Filter the solution to remove the iron precipitate.
-
-
Second Stage (Scandium Precipitation):
-
Take the filtrate from the first stage.
-
Adjust the temperature to 60°C.
-
Slowly add a 12.5% (w/v) Ca(OH)₂ slurry to raise the pH to 4.75.
-
Maintain these conditions for 180 minutes with continuous stirring. A scandium-rich precipitate will form.
-
Separate the precipitate from the solution using vacuum filtration.
-
-
Re-leaching of Scandium Concentrate (Optional):
Protocol for Double Sulfate Precipitation
This protocol is based on a patented method for recovering high-purity scandium.[9]
-
Precipitation of Scandium Double Sulfate:
-
Start with an acidic solution containing scandium.
-
Add sodium sulfate (Na₂SO₄) to the solution to induce the precipitation of a scandium double sulfate.
-
-
Neutralization to this compound:
-
Separate the scandium double sulfate precipitate.
-
Wash the precipitate with pure water and then dissolve it in a fresh volume of pure water.
-
Add a neutralizing agent (e.g., NaOH or NH₄OH) to the resulting solution to precipitate this compound, Sc(OH)₃.
-
-
Re-dissolution to Purified Scandium Solution:
-
Separate the purified this compound precipitate.
-
Add an acid (e.g., sulfuric acid or hydrochloric acid) to the this compound to re-dissolve it, forming a purified scandium solution. This solution can then be used for further processing, such as precipitation of scandium oxalate to produce high-purity scandium oxide.
-
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the described precipitation methods.
Caption: Workflow for two-stage scandium precipitation.
Caption: Double sulfate precipitation workflow for high-purity scandium.
References
- 1. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. papers.sim2.be [papers.sim2.be]
- 3. researchgate.net [researchgate.net]
- 4. PRECIPITATION OF this compound AND OXALATE (Journal Article) | OSTI.GOV [osti.gov]
- 5. meab-mx.se [meab-mx.se]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Scandium concentrate precipitation from carbonate-bicarbonate solutions with calcium hydroxide [rudmet.ru]
- 9. WO2016151959A1 - Method for recovering scandium - Google Patents [patents.google.com]
An In-depth Technical Guide to the Aqueous Solubility of Scandium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of scandium hydroxide, Sc(OH)₃. It is designed to be a core resource for professionals in research, scientific, and drug development fields who require a deep understanding of the chemical properties of this compound. This document synthesizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual representations of key chemical pathways and workflows.
Quantitative Solubility Data
The solubility of this compound in water is a critical parameter for its handling, application, and process development. The following tables summarize the key quantitative data available for Sc(OH)₃.
Table 1: Solubility of this compound in Water at 25°C
| Parameter | Value | Unit | Notes |
| Molar Solubility | 0.0279[1] | mol/L | In freshly prepared solution. |
| Mass Solubility | 0.268[1] | g/100 mL | Calculated from molar solubility. |
| pH of Saturated Solution | 7.85[1] | - | Indicates a slightly alkaline solution. |
| Aged Molar Solubility | 0.0008[1] | mol/L | After conversion to ScO(OH).[1] |
Table 2: Solubility Product Constant (Ksp) of this compound at 25°C
| Ksp Value | Source |
| 2.22 x 10⁻³¹ | Multiple Sources[1] |
| 8.0 x 10⁻³¹ | Alternative Value |
Table 3: Solubility of this compound in Alkaline Solution
| NaOH Concentration (mol/L) | Sc(OH)₃ Solubility (g/L) |
| 11.7 | 5.0 |
Note: this compound exhibits amphoteric behavior, dissolving in both acidic and basic solutions.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound is essential for many research and development applications. The following are detailed methodologies for key experiments, adapted from established protocols for metal hydroxides.
Determination of Molar Solubility and Ksp by Acid-Base Titration
This method relies on the titration of a saturated this compound solution with a standardized acid to determine the hydroxide ion concentration.
Materials:
-
This compound, solid
-
Deionized water
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Burette, pipette, conical flasks, beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (funnel, filter paper)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess of solid this compound to a beaker containing deionized water.
-
Stir the mixture vigorously with a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
Allow the solution to settle.
-
-
Filtration:
-
Carefully filter the supernatant through a fine filter paper to remove all undissolved Sc(OH)₃ particles. The filtrate is the saturated solution.
-
-
Titration:
-
Pipette a known volume (e.g., 25.00 mL) of the clear, saturated this compound solution into a conical flask.
-
Add a few drops of phenolphthalein indicator to the flask. The solution should turn faintly pink.
-
Fill a burette with the standardized HCl solution and record the initial volume.
-
Titrate the this compound solution with the HCl until the pink color just disappears. Record the final volume of HCl.
-
Repeat the titration at least two more times to ensure consistent results.
-
Calculations:
-
Moles of HCl used:
-
Moles HCl = Molarity of HCl × Volume of HCl (in L)
-
-
Moles of OH⁻ in the sample:
-
From the balanced equation: Sc(OH)₃(aq) + 3HCl(aq) → ScCl₃(aq) + 3H₂O(l), the mole ratio of Sc(OH)₃ to HCl is 1:3, and the mole ratio of OH⁻ to HCl is 1:1.
-
Moles OH⁻ = Moles HCl
-
-
Concentration of OH⁻ in the saturated solution:
-
[OH⁻] = Moles OH⁻ / Volume of Sc(OH)₃ solution (in L)
-
-
Concentration of Sc³⁺ in the saturated solution:
-
From the dissolution equilibrium: Sc(OH)₃(s) ⇌ Sc³⁺(aq) + 3OH⁻(aq)
-
[Sc³⁺] = [OH⁻] / 3
-
-
Molar Solubility (s) of Sc(OH)₃:
-
s = [Sc³⁺]
-
-
Solubility Product Constant (Ksp):
-
Ksp = [Sc³⁺][OH⁻]³ = (s)(3s)³ = 27s⁴
-
Determination of Solubility by pH Measurement
This method offers a simpler, non-titrimetric approach to estimate the solubility product.
Materials:
-
This compound, solid
-
Deionized water
-
Calibrated pH meter and electrode
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of this compound as described in the titration method.
-
-
pH Measurement:
-
Immerse the calibrated pH electrode into the clear, saturated solution.
-
Record the stable pH reading.
-
Calculations:
-
pOH of the solution:
-
pOH = 14.00 - pH
-
-
Concentration of OH⁻:
-
[OH⁻] = 10⁻ᵖᴼᴴ
-
-
Concentration of Sc³⁺ and Molar Solubility (s):
-
[Sc³⁺] = s = [OH⁻] / 3
-
-
Solubility Product Constant (Ksp):
-
Ksp = [Sc³⁺][OH⁻]³ = (s)(3s)³ = 27s⁴
-
Gravimetric Determination of Solubility
This method involves precipitating this compound from a solution, and then drying and weighing the precipitate to determine its mass, from which solubility can be calculated.
Materials:
-
A known aqueous solution of a soluble scandium salt (e.g., ScCl₃)
-
A precipitating agent (e.g., NaOH or NH₄OH solution)
-
Deionized water
-
Beakers, graduated cylinders
-
Filtration apparatus (Gooch crucible, filter paper)
-
Drying oven
-
Analytical balance
-
Desiccator
Procedure:
-
Precipitation:
-
To a known volume and concentration of a scandium salt solution, slowly add the precipitating agent while stirring continuously until precipitation is complete.
-
Heat the solution gently to encourage the formation of larger, more easily filterable particles.
-
Allow the precipitate to digest (stand in the mother liquor) for a period to promote particle growth and reduce impurities.
-
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed Gooch crucible.
-
Wash the precipitate with deionized water to remove any soluble impurities. A common ion solution (e.g., very dilute NaOH) can be used to minimize precipitate loss.
-
-
Drying and Weighing:
-
Dry the crucible and precipitate in a drying oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.
-
Cool the crucible in a desiccator before weighing.
-
The mass of the this compound is the final weight minus the initial weight of the crucible.
-
Calculations:
-
Moles of Sc(OH)₃:
-
Moles Sc(OH)₃ = Mass of Sc(OH)₃ / Molar mass of Sc(OH)₃
-
-
Molar Solubility (s):
-
s = Moles Sc(OH)₃ / Initial volume of the scandium salt solution (in L)
-
Visualizations of Pathways and Workflows
Dissolution Pathway of this compound
This compound is an amphoteric compound, meaning it can react as both an acid and a base, leading to its dissolution in both acidic and alkaline environments.
Caption: Amphoteric dissolution of Sc(OH)₃.
Experimental Workflow for Ksp Determination by Titration
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility product constant (Ksp) of this compound using the acid-base titration method.
Caption: Workflow for Ksp determination.
Logical Relationship of Scandium Species in Aqueous Solution vs. pH
This diagram, based on potential-pH diagrams, illustrates the predominant scandium species present in an aqueous solution as a function of pH.
Caption: Scandium species vs. solution pH.
References
An In-depth Technical Guide to the Amphoteric Nature of Scandium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the amphoteric properties of scandium hydroxide, Sc(OH)₃. This compound is a trivalent inorganic compound that exhibits the ability to react with both acids and bases, a characteristic known as amphoterism.[1][2][3] This property is of significant interest in various fields, including materials science, catalysis, and medicine, where the controlled solubility of metal hydroxides is crucial.
Physicochemical Properties and Solubility
This compound is slightly soluble in water, with a saturated solution having a pH of approximately 7.85.[2][3] Its solubility is highly dependent on the pH of the aqueous medium. In acidic conditions, it dissolves to form scandium salts, while in strongly basic solutions, it forms scandate ions or complex hydroxides.[1]
Quantitative Solubility Data
The following table summarizes the key quantitative data related to the solubility of this compound under different conditions.
| Parameter | Value | Conditions | Reference |
| Solubility Product (Ksp) | 2.22 x 10⁻³¹ | 25 °C | [3] |
| Initial Solubility in Water | 0.0279 mol/L | pH 7.85 | [1][2][3] |
| Aged Solubility in Water | 0.0008 mol/L | As ScO(OH) | [2][3] |
| Acidic Dissolution pH | < 4 | [1] | |
| Basic Dissolution pH | > 11 | [1] | |
| Maximum Solubility in NaOH | 5.0 g/L | 11.7 M NaOH | [1][4] |
Amphoteric Reactions of this compound
The amphoteric nature of this compound is characterized by its reactions with both strong acids and strong bases.
Reaction with Acids
This compound reacts with strong acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), to form the corresponding scandium salts and water. These reactions demonstrate its basic character.
-
With Sulfuric Acid: 2Sc(OH)₃ + 3H₂SO₄ → Sc₂(SO₄)₃ + 6H₂O[1]
Reaction with Bases
In the presence of strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), this compound acts as an acid, dissolving to form complex ions.
-
With Sodium Hydroxide: Sc(OH)₃ + NaOH → Na[Sc(OH)₄] (or NaScO₂ + 2H₂O)[1]
-
With Potassium Hydroxide: Sc(OH)₃ + 3KOH → K₃[Sc(OH)₆][1]
The following diagram illustrates the amphoteric behavior of this compound.
Experimental Protocols
This section outlines the methodologies for the synthesis of this compound and the experimental verification of its amphoteric nature.
Synthesis of this compound via Precipitation
Objective: To synthesize this compound from a soluble scandium salt.
Materials:
-
Scandium(III) chloride (ScCl₃) or Scandium(III) nitrate (Sc(NO₃)₃)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), 1 M solution
-
Deionized water
-
Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), filter paper
-
Drying oven
Procedure:
-
Prepare a 0.1 M solution of the scandium salt (e.g., dissolve the appropriate mass of ScCl₃ in deionized water).
-
While stirring the scandium salt solution, slowly add the 1 M NaOH or NH₄OH solution dropwise.
-
Monitor the pH of the solution continuously with a pH meter. A white precipitate of Sc(OH)₃ will begin to form.
-
Continue adding the base until the pH of the solution reaches approximately 8-9 to ensure complete precipitation.[1]
-
Age the precipitate by stirring the suspension for 1-2 hours at room temperature. This can help improve the filterability of the precipitate.
-
Filter the precipitate using a Büchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Dry the collected this compound precipitate in an oven at a low temperature (e.g., 60-80 °C) to avoid premature conversion to scandium oxyhydroxide (ScOOH) or scandium oxide (Sc₂O₃).
Experimental Verification of Amphoterism
Objective: To demonstrate the dissolution of synthesized this compound in both acidic and basic solutions.
Materials:
-
Synthesized this compound (Sc(OH)₃)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M and concentrated solutions
-
Deionized water
-
Test tubes or small beakers
-
pH meter
-
Shaker or vortex mixer
Procedure:
-
Acidic Dissolution:
-
Place a small amount (e.g., 0.1 g) of the synthesized Sc(OH)₃ into a test tube.
-
Add a few milliliters of deionized water to form a suspension.
-
Measure the initial pH of the suspension.
-
Slowly add 1 M HCl dropwise while agitating the mixture.
-
Observe the dissolution of the white precipitate as the pH decreases. Complete dissolution should be observed at a pH below 4.[1]
-
-
Basic Dissolution:
-
Place an equal amount of Sc(OH)₃ into another test tube with a few milliliters of deionized water.
-
Measure the initial pH.
-
Slowly add 1 M NaOH dropwise while agitating. Observe if any dissolution occurs.
-
To observe significant dissolution, a more concentrated NaOH solution may be required. Carefully add a concentrated NaOH solution and monitor the changes. Dissolution should be apparent at a pH above 11.[1]
-
The following flowchart outlines the experimental workflow for verifying the amphoteric nature of this compound.
Conclusion
The amphoteric nature of this compound is a key chemical characteristic that dictates its behavior in aqueous environments. Understanding the pH-dependent solubility and the reactions with acids and bases is fundamental for its application in various scientific and industrial processes. The experimental protocols provided in this guide offer a basis for the synthesis and characterization of this interesting compound, which holds potential for advancements in drug development and materials science.
References
Scandium hydroxide chemical formula and molar mass.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium hydroxide, a trivalent inorganic compound, is a critical material in advanced chemical and materials science.[1] Its unique properties make it a valuable precursor and active component in a range of applications, from catalysis and high-performance ceramics to emerging uses in nuclear medicine. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed synthesis protocols, and key applications, with a focus on data-driven insights for the scientific community.
Chemical Formula and Molar Mass
The chemical formula for this compound is Sc(OH)₃ .[2][3] It is composed of one scandium cation (Sc³⁺) and three hydroxide anions (OH⁻).
The molar mass of this compound is approximately 95.98 g/mol .[4]
Core Properties of this compound
This compound is an amphoteric compound, meaning it can react as both an acid and a base.[1][2] It is sparingly soluble in water.[2] Key quantitative properties are summarized in the table below.
| Property | Value | Conditions |
| Molar Mass | 95.977 g/mol | |
| Density | 2.65 g/cm³ | |
| Solubility in Water | 0.0279 mol/L | Freshly prepared |
| 0.0008 mol/L | After aging (conversion to ScO(OH)) | |
| Solubility Product (Ksp) | 2.22 x 10⁻³¹ | |
| pH of Saturated Solution | 7.85 | |
| Thermal Decomposition | Decomposes to Sc₂O₃ at >700°C |
Data compiled from multiple sources.[1][2]
Comparative Analysis with Other Metal Hydroxides
The properties of this compound are often compared to those of aluminum and yttrium hydroxides due to their positions in the periodic table and similar applications.
| Property | This compound (Sc(OH)₃) | Aluminum Hydroxide (Al(OH)₃) | Yttrium Hydroxide (Y(OH)₃) |
| Amphoterism | Strong | Strong | Moderate |
| Precipitation pH | ~6-8 | ~4-5 | - |
| Solubility in HCl | High | Low | Moderate |
| Thermal Stability to Oxide | >700°C | ~300°C | >600°C |
| Solubility in conc. NaOH | Soluble (forms Na₃Sc(OH)₆) | Precipitates | Intermediate solubility |
This table highlights key differences that are exploited in separation and purification processes.[1]
Experimental Protocols
Synthesis of this compound via Precipitation
This protocol describes the synthesis of this compound from a scandium salt solution by precipitation with sodium hydroxide.
Materials:
-
Scandium chloride (ScCl₃) or Scandium nitrate (Sc(NO₃)₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) for pH adjustment
-
Beakers, magnetic stirrer, pH meter, filtration apparatus, drying oven
Procedure:
-
Preparation of Scandium Salt Solution: Dissolve a known quantity of the scandium salt in deionized water to achieve a desired concentration.
-
pH Adjustment and Precipitation:
-
Aging the Precipitate:
-
Maintain the reaction mixture at a constant temperature, for example, 60°C, with continuous stirring at a moderate speed (e.g., 200 rpm) for a period of 2 hours to allow the precipitate to age.[1] Aging can influence the particle size and morphology of the final product.
-
-
Filtration and Washing:
-
Separate the this compound precipitate from the solution using vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.
-
-
Drying:
-
Dry the washed precipitate in a drying oven at a temperature below 100°C until a constant weight is achieved.
-
Characterization: The resulting white powder can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the hydroxide functional groups.[1]
Synthesis of Scandium Oxyhydroxide (ScOOH) Nanoparticles via Sol-Gel Route
Scandium oxyhydroxide is a common precursor to scandium oxide and can be synthesized as nanoparticles.
Materials:
-
Hexahydrated scandium chloride (ScCl₃·6H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve hexahydrated scandium chloride in deionized water. The initial pH of this solution will be acidic (around 2).
-
pH Adjustment: Adjust the pH of the scandium chloride solution to the desired level (e.g., pH 7, 9, or 11) by adding a 10% NaOH solution at room temperature.[5]
-
Refluxing: Reflux the resulting solution at 100°C for a specified duration (e.g., 4 to 24 hours).[5] The reflux time influences the particle size of the ScOOH nanoparticles.
-
Purification: The elimination of salt byproducts can be achieved through water dialysis, leading to a stable, pure ScOOH sol.
-
Drying and Calcination (Optional): The ScOOH sol can be dried to obtain a powder. Subsequent calcination at temperatures above 400°C will convert the ScOOH to scandium oxide (Sc₂O₃).[5]
Particle Size Dependence on Synthesis Parameters:
| Initial pH | Reflux Time (hours) | Approximate Particle Size (nm) |
| 7 | 4 | 40 |
| 7 | 24 | 160 |
| 9 | 4 | 70 |
| 9 | 24 | 180 |
Data from a study on ScOOH nanoparticle synthesis.[5]
Applications in Research and Development
This compound and its derivatives have a broad range of applications:
-
Catalysis: Scandium compounds, often derived from the hydroxide, are used as Lewis acid catalysts in organic synthesis.[6] They are particularly effective in promoting reactions such as Michael additions.
-
Electronic Ceramics: Scandium oxide, produced from the calcination of this compound, is a key component in the manufacturing of high-performance electronic ceramics and solid oxide fuel cells.[1]
-
Optical Coatings and Lasers: Scandium compounds are utilized in the production of high-refractive-index optical coatings and as dopants in laser materials to enhance their performance.[1]
-
Drug Development and Nuclear Medicine: The aqueous chemistry of scandium is of growing interest for biological applications.[7] Radioactive isotopes of scandium, such as ⁴⁴Sc and ⁴⁷Sc, are being investigated as a "theranostic pair" for PET imaging and targeted radionuclide therapy in oncology.[8][9] The development of stable scandium complexes is crucial for these applications.
Visualizations
Catalytic Cycle of a Scandium-Catalyzed Michael Addition
Caption: Catalytic cycle of a scandium-catalyzed Michael addition.
Experimental Workflow for this compound Synthesis and Characterization
Caption: Workflow for this compound synthesis and analysis.
References
- 1. This compound | 17674-34-9 | Benchchem [benchchem.com]
- 2. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 3. Scandium(III) hydroxide - Wikiwand [wikiwand.com]
- 4. This compound (Sc(OH)3) | H3O3Sc | CID 87230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scandium - Wikipedia [en.wikipedia.org]
- 7. Aqueous chemistry of the smallest rare earth: Comprehensive characterization of radioactive and non-radioactive scandium complexes for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis of Scandium Oxide Nanoparticles from Scandium Oxyhydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of scandium oxide (Sc₂O₃) nanoparticles, a material of significant interest in advanced ceramics, catalysis, and biomedical applications. The primary focus of this document is the synthesis route starting from a scandium oxyhydroxide (ScOOH) precursor, a method known for its ability to produce highly pure and size-controllable nanoparticles.
Introduction
Scandium oxide nanoparticles are gaining attention due to their unique properties, including a wide bandgap, high refractive index, and excellent thermal stability.[1][2] These characteristics make them suitable for a range of applications, from high-power laser systems and optical coatings to catalysts and components in electronic devices.[1][2] The synthesis method detailed herein involves a two-step process: the initial formation of scandium oxyhydroxide (ScOOH) nanoparticles via a sol-gel route, followed by the thermal decomposition of ScOOH to yield scandium oxide nanoparticles.[3][4][5] Control over the particle size and morphology of the final Sc₂O₃ product is critically dependent on the synthesis parameters of the initial ScOOH precursor.[5][6]
Synthesis Pathway Overview
The overall synthesis process can be visualized as a sequential transformation of the scandium precursor to the final oxide nanoparticles. The key stages involve the hydrolysis and condensation of a scandium salt to form ScOOH, followed by a calcination step to convert the oxyhydroxide to the oxide.
Experimental Protocols
This section details the experimental procedures for the synthesis of ScOOH and its subsequent conversion to Sc₂O₃ nanoparticles.
Synthesis of Scandium Oxyhydroxide (ScOOH) Nanoparticles
The sol-gel method is employed for the synthesis of ScOOH nanoparticles using scandium chloride (ScCl₃) as the precursor.[4][5] The size of the resulting ScOOH particles is primarily controlled by the pH of the reaction mixture and the duration of the reflux.[3][5]
Materials:
-
Scandium chloride hexahydrate (ScCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Protocol:
-
Prepare an aqueous solution of ScCl₃·6H₂O.
-
Adjust the pH of the solution to the desired level (e.g., 7, 9, or 11) by the dropwise addition of a NaOH solution under vigorous stirring.
-
Transfer the resulting suspension to a round-bottom flask and heat it to reflux at 100°C for a specified duration (e.g., 4 to 24 hours).[5]
-
After reflux, allow the solution to cool to room temperature. The resulting colloidal sol contains ScOOH nanoparticles.
-
The ScOOH sol is then dried, typically at 100°C, to obtain a powder of γ-ScOOH.[5]
Thermal Conversion of ScOOH to Scandium Oxide (Sc₂O₃)
The synthesized γ-ScOOH powder is converted to Sc₂O₃ nanoparticles through a thermal decomposition process, also known as calcination.
Protocol:
-
Place the dried γ-ScOOH powder in a ceramic crucible.
-
Transfer the crucible to a furnace.
-
Heat the powder in air at a controlled ramp rate to the target calcination temperature. The transformation from γ-ScOOH to Sc₂O₃ typically occurs between 300°C and 500°C.[5]
-
Maintain the target temperature for a set duration (e.g., 2 hours) to ensure complete conversion.
-
Allow the furnace to cool down to room temperature before retrieving the final Sc₂O₃ nanoparticle powder.
Data Presentation
The following tables summarize the quantitative data on the influence of synthesis parameters on the particle size of ScOOH and the thermal decomposition process.
Table 1: Influence of pH on ScOOH Particle Size
| pH | Reflux Time (hours) | Average ScOOH Particle Size |
| 7 | 4 | < 70 nm[5] |
| 9 | Not Specified | 40 - 1000 nm (range dependent on reflux time)[3][4] |
| 11 | 4 | Larger than at pH 7 & 9 |
| 11 | 24 | Further increase in particle size |
Table 2: Thermal Decomposition of γ-ScOOH
| Temperature Range (°C) | Process | Weight Loss (%) |
| 100 - 200 | Release of adsorbed water | Not specified |
| 190 - 320 | Departure of water linked to γ-ScOOH | ~6.44[5] |
| Below 530 | Conversion of γ-ScOOH to Sc₂O₃ (loss of hydroxyl group) | ~9[4][5] |
Mechanism of Thermal Decomposition
The thermal decomposition of γ-ScOOH to Sc₂O₃ is a multi-step process. Initially, adsorbed and chemically bound water is removed, followed by the dehydroxylation of the oxyhydroxide to form the oxide.
Characterization
To confirm the successful synthesis and to characterize the properties of the scandium oxide nanoparticles, a suite of analytical techniques is typically employed.
Table 3: Characterization Techniques
| Technique | Purpose |
| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of ScOOH and Sc₂O₃.[3][4][5] |
| Transmission Electron Microscopy (TEM) | To visualize the morphology, size, and size distribution of the nanoparticles.[3][4][5] |
| Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) | To study the thermal decomposition process and determine the temperatures of phase transitions.[3][4][5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical bonds present and confirm the conversion of ScOOH to Sc₂O₃.[3][4][5] |
| Laser Granulometry | To measure the particle size distribution in the ScOOH sol.[3][4] |
Conclusion
The synthesis of scandium oxide nanoparticles from a scandium oxyhydroxide precursor offers a reliable method for producing high-purity materials with controlled particle sizes. The key to this control lies in the careful management of the synthesis parameters during the initial sol-gel formation of ScOOH, particularly the pH and reflux time. The subsequent thermal decomposition is a straightforward process that yields the desired scandium oxide nanoparticles. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to reproduce and further optimize the synthesis of Sc₂O₃ nanoparticles for various advanced applications.
References
An In-depth Technical Guide to Scandium Hydroxide (CAS No. 17674-34-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of scandium hydroxide (Sc(OH)₃), a key inorganic compound with the CAS number 17674-34-9. It details the physicochemical properties, synthesis methodologies, and significant applications of this compound, with a particular focus on its role as a precursor in the manufacturing of advanced materials such as catalysts and ceramics for solid oxide fuel cells (SOFCs). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, data summaries, and visual representations of key processes to facilitate a deeper understanding and application of this versatile compound.
Physicochemical Properties
This compound is a white, amorphous or crystalline solid that is sparingly soluble in water.[1] It exhibits amphoteric properties, reacting with both acids and strong bases.[2] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 17674-34-9 |
| Chemical Formula | Sc(OH)₃ |
| Molecular Weight | 95.977 g/mol [1] |
| Appearance | White powder[1] |
| Density | 2.65 g/cm³[1] |
| Solubility in Water | 0.0279 mol/L; ages to ScO(OH) with a much lower solubility of 0.0008 mol/L.[1] |
| Solubility Product (Ksp) | 2.22 × 10⁻³¹[1] |
| Thermal Decomposition | Decomposes to scandium oxide (Sc₂O₃) upon heating. |
| Amphoteric Nature | Reacts with acids to form scandium salts and with strong bases to form scandates (e.g., [Sc(OH)₆]³⁻).[2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound, as well as its application in the preparation of advanced materials.
Synthesis of this compound
This compound is typically synthesized through precipitation from an aqueous solution of a scandium salt using a base. The properties of the resulting this compound can be influenced by the choice of precursor, precipitating agent, pH, and temperature.
This protocol describes the synthesis of this compound from scandium chloride hexahydrate.
| Step | Procedure |
| 1 | Prepare a 0.1 M solution of scandium chloride hexahydrate (ScCl₃·6H₂O) in deionized water. |
| 2 | While stirring vigorously, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise to the scandium chloride solution until the pH of the mixture reaches 8-9. |
| 3 | Continue stirring the resulting white suspension at room temperature for 1 hour to ensure complete precipitation. |
| 4 | Isolate the this compound precipitate by centrifugation or vacuum filtration. |
| 5 | Wash the precipitate several times with deionized water to remove any residual ions. |
| 6 | Dry the purified this compound in an oven at 80-100 °C to a constant weight. |
This method yields scandium oxyhydroxide, a direct precursor to this compound and scandium oxide, with controlled particle size.[3]
| Step | Procedure |
| 1 | Dissolve scandium chloride hexahydrate (ScCl₃·6H₂O) in deionized water to form a solution. |
| 2 | Adjust the pH of the solution to a value between 7 and 9 by the dropwise addition of a 10% NaOH solution at room temperature.[3] |
| 3 | Reflux the resulting solution at 100 °C for a specified duration (e.g., 4 hours) to control the particle size of the ScOOH nanoparticles.[3] |
| 4 | Dialyze the suspension in water to remove salts, yielding a stable sol of ScOOH.[4] |
| 5 | Dry the sol at 100 °C to obtain ScOOH powder. This can be further calcined to produce scandium oxide.[3] |
Thermal Analysis
The thermal decomposition of this compound to scandium oxide is a critical step in many of its applications. This process is typically characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
| Parameter | Value/Description |
| Instrument | Simultaneous Thermal Analyzer (TGA/DSC) |
| Sample Mass | 5-10 mg |
| Atmosphere | Air or an inert gas (e.g., Nitrogen) |
| Heating Rate | 10 °C/min |
| Temperature Range | Room temperature to 1000 °C |
| Expected Events | - Endothermic peak below 200 °C corresponding to the loss of adsorbed water. - A significant weight loss and endothermic event between 300 °C and 500 °C, corresponding to the dehydration of Sc(OH)₃ or ScOOH to Sc₂O₃.[3] |
Application in Ceramics: Preparation of Scandia-Stabilized Zirconia (ScSZ)
This compound is a key precursor for the synthesis of scandia-stabilized zirconia (ScSZ), a high-performance electrolyte material for solid oxide fuel cells (SOFCs).[5]
| Step | Procedure |
| 1 | Prepare an aqueous solution of a zirconium salt (e.g., zirconium nitrate) and a scandium salt (e.g., scandium nitrate, or this compound dissolved in nitric acid).[5] |
| 2 | Co-precipitate a scandium-zirconium composite hydroxide by adding a base (e.g., ammonia solution) until a pH of ~9 is reached. |
| 3 | Filter, wash, and dry the composite hydroxide precipitate. |
| 4 | Calcine the dried powder at a temperature typically between 600 °C and 1000 °C to form the ScSZ powder.[5] |
| 5 | The resulting ScSZ powder can then be processed into ceramic components through techniques such as tape casting or pressing, followed by sintering at high temperatures (e.g., 1200-1600 °C).[5] |
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships related to this compound.
Caption: Workflow for the synthesis of this compound via precipitation.
References
The Discovery and Early Chemistry of Scandium and its Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the discovery and history of scandium and its foundational inorganic compounds. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the element's origins, the key figures involved in its discovery, and the initial characterization of its primary compounds. This document adheres to stringent data presentation and visualization requirements to facilitate a clear and comparative understanding of the subject matter.
The Prediction and Discovery of Scandium
The story of scandium begins with a prediction. In 1869, the Russian chemist Dmitri Mendeleev, in his development of the periodic table, noticed a gap between calcium (atomic weight 40) and titanium (atomic weight 48). He postulated the existence of an undiscovered element to fill this void, which he named "ekaboron" (symbol Eb), and he even predicted some of its properties, including its atomic weight and the formula of its oxide (Eb₂O₃).[1]
It was not until 1879 that Mendeleev's prediction was realized. The Swedish chemist Lars Fredrik Nilson, at the University of Uppsala, was working on the separation of rare earth elements from the minerals euxenite and gadolinite.[2][3] Through a meticulous multi-step fractionation process of rare earth nitrates, Nilson isolated a new element with an atomic weight of approximately 44.[4] He named this new element scandium, derived from "Scandia," the Latin name for Scandinavia, in honor of its origin.[2][3] Nilson was initially unaware of Mendeleev's prediction.[2]
Later that same year, another Swedish chemist, Per Teodor Cleve, recognized the remarkable correspondence between the properties of Nilson's newly discovered scandium and Mendeleev's predicted ekaboron and notified Mendeleev.[2] This discovery, along with those of gallium and germanium, provided powerful evidence for the validity of the periodic law.
Key Scandium Compounds: Discovery and Properties
The initial research on scandium focused on its oxide and the simple inorganic salts derived from it. These early compounds were crucial for determining the element's chemical properties and its place in the periodic table.
Scandium Oxide (Sc₂O₃)
Scandium oxide, or scandia, was the first compound of the new element to be isolated by Lars Fredrik Nilson in 1879.[2] He succeeded in preparing about two grams of the high-purity oxide.[3] It is a white, high-melting-point solid that is the primary product of scandium extraction from its ores and serves as the starting material for the synthesis of all other scandium compounds.
Scandium Chloride (ScCl₃)
One of the earliest and most significant scandium halides to be synthesized was scandium chloride. This compound played a pivotal role in the first isolation of metallic scandium. It is a white, crystalline solid that is highly soluble in water.
Scandium Fluoride (ScF₃)
Scandium fluoride was also prepared shortly after the discovery of the element. Unlike the other scandium halides, it is notably insoluble in water.[2] This property is utilized in some separation and purification processes.
Scandium Sulfate (Sc₂(SO₄)₃)
Scandium sulfate is another of the simple inorganic salts that was prepared and characterized in the early studies of the element. It is a white, water-soluble solid.
Scandium Nitrate (Sc(NO₃)₃)
The nitrate salt of scandium was central to Nilson's discovery process, as he utilized the fractional crystallization of rare earth nitrates to isolate scandium. It is a crystalline solid that is highly soluble in water.
Quantitative Data of Key Scandium Compounds
The following tables summarize the key physical and chemical properties of the foundational scandium compounds.
Table 1: Physical Properties of Key Scandium Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |
| Scandium Oxide | Sc₂O₃ | 137.91 | White solid | 3.86 | 2485 | - |
| Scandium Chloride | ScCl₃ | 151.32 | White crystalline solid | 2.39 | 960 | - |
| Scandium Fluoride | ScF₃ | 101.95 | White crystalline solid | 2.53 | 1552 | 1607 |
| Scandium Sulfate | Sc₂(SO₄)₃ | 378.09 | White hygroscopic crystals | - | Decomposes | - |
| Scandium Nitrate | Sc(NO₃)₃ | 230.97 | Off-white crystals | - | Decomposes | - |
Table 2: Solubility and Crystal Structure of Key Scandium Compounds
| Compound | Solubility in Water | Crystal Structure |
| Scandium Oxide | Insoluble | Cubic |
| Scandium Chloride | Highly soluble | Layered BiI₃ motif |
| Scandium Fluoride | Insoluble | Cubic (Perovskite-like) |
| Scandium Sulfate | Soluble | - |
| Scandium Nitrate | Highly soluble | - |
Experimental Protocols
Isolation of Scandium Oxide (Nilson, 1879)
-
Extraction from Ores: Nilson started with the rare earth minerals euxenite and gadolinite.
-
Initial Separation: He performed an initial separation of the rare earths, likely involving precipitation and dissolution steps to remove more common elements.
-
Fractional Crystallization of Nitrates: The crucial step involved the repeated and systematic crystallization of the rare earth nitrates. This process, which historical sources refer to as a 13-step fractionation, took advantage of the slight differences in the solubilities of the nitrates of the different rare earth elements.[4] By repeatedly dissolving and partially recrystallizing the nitrate salts, Nilson was able to gradually enrich the mother liquor with the nitrate of the new, lighter element.
-
Precipitation and Calcination: Once a fraction was sufficiently enriched in scandium, the element was precipitated, likely as the oxalate or hydroxide.
-
Formation of Scandium Oxide: The precipitate was then heated strongly (calcined) to decompose it to the stable oxide, Sc₂O₃.
First Synthesis of Metallic Scandium (Fischer, Brunger, and Greineisen, 1937)
The first successful isolation of metallic scandium was achieved through the electrolysis of a molten salt mixture. The experimental setup and procedure can be summarized as follows:
-
Electrolyte Preparation: A eutectic mixture of potassium chloride (KCl) and lithium chloride (LiCl) was prepared to serve as the molten salt electrolyte. This mixture has a lower melting point than the individual components, making the electrolysis feasible at a lower temperature. Anhydrous scandium chloride (ScCl₃) was then dissolved in this molten eutectic.
-
Electrolytic Cell: A graphite crucible was used to contain the molten salt bath.
-
Electrodes: The cathode was a tungsten wire, and the anode was also made of a suitable inert material.
-
Electrolysis Conditions: The electrolysis was carried out at a high temperature, between 700 and 800 °C.
-
Deposition of Scandium: During the electrolysis, scandium ions (Sc³⁺) from the molten salt were reduced at the cathode, depositing metallic scandium.
-
Isolation and Purification: After the electrolysis, the metallic scandium was isolated from the solidified salt mixture.
Visualizations
The following diagrams illustrate the historical timeline of the discovery of scandium and the relationships in the synthesis of its key compounds.
References
Unlocking a Critical Element: A Technical Guide to the Natural Occurrence and Extraction of Scandium
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence of scandium and the methodologies for its extraction, tailored for researchers, scientists, and drug development professionals. Scandium, a silvery-white metal, is increasingly recognized for its unique properties that lend significant strength and lightness to alloys, and for its applications in high-technology sectors. This document details its geological sources and provides an in-depth look at the complex processes required to isolate this valuable element.
Natural Occurrence of Scandium
Scandium is not found as a free metal in nature; instead, it is distributed in minute quantities in over 800 mineral species.[1] While its average abundance in the Earth's crust is estimated to be between 18 and 25 parts per million (ppm), which is comparable to that of cobalt, it rarely forms concentrated deposits.[1][2] This dispersed nature presents a significant challenge for its economic extraction.[1]
Scandium is primarily found in association with mafic rocks, such as pyroxenes and amphiboles, and in the residues of weathered ultramafic rocks, particularly laterites.[3][4] The principal scandium-producing countries include China, Russia, and the Philippines, where it is typically recovered as a by-product from the processing of other ores, such as those of uranium, nickel, and rare earth elements.[1][5][6][7][8]
Scandium-Bearing Minerals
While scandium is present in trace amounts in many minerals, only a few contain it in significant concentrations. The most notable of these is thortveitite (Sc₂Si₂O₇), a rare silicate mineral that can contain up to 45% scandium oxide.[2][9] Other minerals containing smaller, yet significant, amounts of scandium are listed in the table below.
| Mineral | Chemical Formula | Typical Scandium Oxide (Sc₂O₃) Content |
| Thortveitite | (Sc,Y)₂(Si₂O₇) | Up to 45% |
| Euxenite | (Y,Ca,Ce,U,Th)(Nb,Ta,Ti)₂O₆ | Trace amounts |
| Gadolinite | (Ce,La,Nd,Y)₂FeBe₂Si₂O₁₀ | Trace amounts |
| Kolbeckite | ScPO₄·2H₂O | High, but not found in large deposits |
| Bazzite | Be₃(Sc,Al)₂Si₆O₁₈ | Variable |
Extraction of Scandium
The extraction of scandium is a complex and multi-stage process due to its low concentration in primary ores and its chemical similarity to other elements that are often present in much larger quantities. The primary methods for scandium recovery are hydrometallurgical, often in combination with pyrometallurgical pre-treatment steps.
A general overview of the scandium extraction process is illustrated in the workflow diagram below.
Leaching
The initial step in extracting scandium from its ore is leaching, which involves dissolving the scandium into an aqueous solution. The choice of leaching agent depends on the mineralogy of the ore.
-
Acid Leaching : Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used for lateritic nickel-cobalt ores and other oxide-rich materials.[2][10] High-pressure acid leaching (HPAL) is often employed to improve extraction efficiency.[11]
-
Alkali Leaching : In some cases, particularly with certain types of industrial waste like red mud from bauxite processing, alkali leaching may be used as a preliminary step to remove other components before a targeted acid leach for scandium.
Solvent Extraction
Solvent extraction is a widely used technique for selectively separating and concentrating scandium from the pregnant leach solution (PLS), which often contains a complex mixture of other metal ions.[9][10] This process involves mixing the aqueous PLS with an immiscible organic solvent containing an extractant that selectively binds to scandium ions.
Commonly used extractants for scandium include organophosphorus compounds such as di-(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507).[9][10]
Ion Exchange
Ion exchange chromatography is another effective method for the purification and concentration of scandium, particularly for treating solutions with low scandium concentrations or for achieving very high purity levels.[6] In this process, the PLS is passed through a column containing a solid resin that has a functional group with an affinity for scandium ions.
References
- 1. Selective extraction process of scandium from nickel laterite waste through hydrometallurgy - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07520J [pubs.rsc.org]
- 2. meab-mx.se [meab-mx.se]
- 3. Selective extraction process of scandium from nickel laterite waste through hydrometallurgy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. WO2014089614A1 - A process, method and plant for recovering scandium - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Physical and Chemical Properties of Scandium Hydroxide
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (Sc(OH)₃). The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and structural relationships.
Physical Properties
This compound is a white, inorganic compound that is typically encountered as a powder.[1][2] It is known for its low solubility in water and its tendency to age into the more stable scandium oxyhydroxide (ScO(OH)).[3][4][5]
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Notes | Citations |
| Chemical Formula | Sc(OH)₃ | [3][6] | |
| Molecular Weight | 95.977 g/mol | [1][3] | |
| Appearance | White Powder | [1][2] | |
| Density | 2.65 g/cm³ | [3] | |
| Solubility in Water | Initial: 0.0279 mol/L | Saturated solution has a pH of 7.85.[3][7] | [3][4][7][8] |
| After Aging: 0.0008 mol/L | Converts to ScO(OH), which has lower solubility. | [3][4][7][8] | |
| Solubility Product (Ksp) | 2.22 x 10⁻³¹ | At 25 °C. | [3][4][9][10] |
| Melting Point | N/A | Decomposes upon heating. | [2][11] |
| Thermal Decomposition | >700 °C | Calcination to Sc₂O₃ occurs at 700-800 °C.[8] | [8] |
Chemical Properties
The chemical behavior of this compound is dominated by its amphoteric nature and its thermal decomposition to scandium oxide.
Amphoteric Behavior
This compound is an amphoteric compound, meaning it can react as both a base and an acid.[3][8]
-
Reaction with Acids: It dissolves in acidic solutions (below pH 4) to form the scandium cation (Sc³⁺).[8]
-
Sc(OH)₃(s) + 3H⁺(aq) → Sc³⁺(aq) + 3H₂O(l)
-
-
Reaction with Bases: In strongly alkaline conditions (pH > 11), it reacts with bases to form soluble hydroxo complexes, such as the hexahydroxoscandate(III) ion, [Sc(OH)₆]³⁻.[8]
-
Sc(OH)₃(s) + 3OH⁻(aq) → [Sc(OH)₆]³⁻(aq)
-
With sodium hydroxide, this can lead to the formation of salts like Na₃Sc(OH)₆.[8]
-
Thermal Decomposition
Upon heating, this compound undergoes dehydration to form scandium oxyhydroxide (ScOOH) and subsequently scandium oxide (Sc₂O₃), a highly stable refractory material used in ceramics and alloys.[8] The complete conversion to Sc₂O₃ requires relatively high temperatures, typically between 700–800 °C.[8] This high thermal stability distinguishes it from other metal hydroxides like aluminum hydroxide, which decomposes at around 300 °C.[8]
References
- 1. This compound | ENvironmental inFOrmation [enfo.hu]
- 2. This compound - Ultra Nanotech [ultrananotec.com]
- 3. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 4. Scandium(III) hydroxide - Wikiwand [wikiwand.com]
- 5. inorganic chemistry - What is the structure of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. This compound (Sc(OH)3) | H3O3Sc | CID 87230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hnosc.com [hnosc.com]
- 8. This compound | 17674-34-9 | Benchchem [benchchem.com]
- 9. Solubility Products [gchem.cm.utexas.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ODM. This compound (Sc(OH)3.xH2O) Powder [attelements.com]
The Critical Role of pH in the Selective Precipitation of Scandium Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of pH in the precipitation of scandium hydroxide, a key intermediate in the purification of scandium for high-tech applications, including in the pharmaceutical and materials science sectors. Precise pH control is paramount for achieving high recovery rates and purity of scandium by selectively separating it from other commonly associated elements.
The Influence of pH on this compound Solubility
This compound, Sc(OH)₃, exhibits amphoteric behavior, meaning it is soluble in both acidic and alkaline solutions.[1] Its solubility is highly dependent on the pH of the aqueous medium. The precipitation of scandium as a hydroxide is a widely used method for its recovery from leach solutions.[2]
In acidic conditions, typically below pH 4, scandium exists as the soluble Sc³⁺ ion.[1] As the pH increases, hydrolysis occurs, leading to the formation of various hydroxylated scandium species and ultimately the precipitation of this compound. The initial solubility of freshly precipitated this compound in water is approximately 0.0279 mol/L at a pH of 7.85.[1][3][4] However, upon aging, it can convert to the less soluble form, ScO(OH), with a significantly lower solubility of 0.0008 mol/L.[1][3][4]
In strongly alkaline environments (pH > 11), this compound can redissolve to form soluble scandate complexes, such as [Sc(OH)₆]³⁻.[1]
Quantitative Solubility Data
The solubility product constant (Ksp) for this compound is a critical parameter for predicting its precipitation behavior.
| Parameter | Value | pH | Conditions | Reference |
| Solubility Product (Ksp) | 2.2 x 10⁻³¹ | - | 25 °C | [5][6] |
| Initial Molar Solubility | 0.0279 mol/L | 7.85 | Freshly precipitated in water | [1][3][4] |
| Molar Solubility after Aging | 0.0008 mol/L | - | Converted to ScO(OH) | [1][3][4] |
| Maximum Solubility in NaOH | 5.0 g/L | - | 11.7 M NaOH | [1][7] |
pH-Controlled Selective Precipitation
The differential solubility of this compound compared to other metal hydroxides at varying pH levels is the basis for its selective precipitation and purification. Iron (Fe) and aluminum (Al) are common impurities in scandium-bearing solutions.
-
Iron (Fe³⁺): Iron(III) hydroxide begins to precipitate at a much lower pH (around 2.0-3.5) than this compound.[8] This allows for the effective removal of iron from the solution by adjusting the pH to this range before proceeding to scandium precipitation.
-
Aluminum (Al³⁺): Aluminum hydroxide is also amphoteric. It precipitates in a pH range of approximately 4-5.[1]
By carefully controlling the pH, a multi-stage precipitation process can be employed to first remove impurities like iron, followed by the precipitation of this compound at a higher pH.
Precipitation Efficiency at Various pH Levels
The efficiency of scandium precipitation is directly correlated with the pH of the solution.
| pH Range | Precipitating Agent | Scandium Precipitation Efficiency | Co-precipitation of Other Elements | Reference |
| 2.0 - 3.5 | Limestone slurry | Low | High co-precipitation of other components (25-30%) when Fe(III) precipitates. | [8] |
| ~2.2 | K₂HPO₄ | ~90% | Al: 27%, Y: 26%, Nd: 43% | [8] |
| 2.5 - 2.6 | Dibasic phosphates | >95% (as phosphate) | Al: ~15%, Y & Nd: ~10% | [8] |
| >4.25 | CaCO₃ slurry | High | Significant precipitation of Ni and Co above pH 4.75. | |
| 8 - 9 | NaOH or NH₃ | Quantitative | - | [1] |
Experimental Protocols
General Protocol for Selective this compound Precipitation
This protocol outlines a general procedure for the selective precipitation of this compound from a mixed-metal acidic leach solution.
-
Initial Solution Preparation: Start with a scandium-containing acidic solution (e.g., from ore leaching).
-
Iron Removal (First Stage Precipitation):
-
Slowly add a precipitating agent (e.g., NH₄OH, NaOH, or limestone slurry) to the solution while continuously monitoring the pH.[8]
-
Adjust the pH to a range of 2.5 - 3.5 to selectively precipitate iron(III) hydroxide.[8]
-
Maintain the pH in this range and allow for sufficient time for the precipitate to form.
-
Separate the iron hydroxide precipitate from the scandium-rich solution by filtration.
-
-
Scandium Precipitation (Second Stage Precipitation):
-
Take the filtrate from the previous step.
-
Continue to add the precipitating agent to increase the pH.
-
Adjust the pH to a range of 6-8 to precipitate this compound.[1]
-
Allow the this compound precipitate to fully form.
-
-
Washing and Drying:
-
Filter the this compound precipitate.
-
Wash the precipitate with deionized water to remove any remaining soluble impurities.
-
Dry the purified this compound.
-
Key Considerations
-
Precipitating Agent: The choice of precipitating agent can influence the co-precipitation of other ions. Ammonium hydroxide is often favored for iron removal due to lower scandium co-precipitation.[8]
-
Temperature: Precipitation is typically carried out at room temperature, but some processes may utilize elevated temperatures.
-
Agitation: Mild agitation is necessary to ensure homogeneity and prevent localized pH differences.[8]
-
Aging: The aging of the this compound precipitate can lead to the formation of ScO(OH), which has a lower solubility.[1][3][4]
Visualizing the Role of pH
Scandium Species Distribution with pH
The following diagram illustrates the relationship between pH and the dominant scandium species in an aqueous solution, leading to the precipitation of this compound. In acidic solutions, scandium exists as the hydrated Sc³⁺ ion. As the pH increases, it undergoes hydrolysis to form various hydroxylated species before precipitating as Sc(OH)₃. In highly alkaline conditions, it redissolves to form scandate ions.
Caption: Dominant scandium species as a function of pH.
Experimental Workflow for Selective Precipitation
This diagram outlines the logical workflow for the selective precipitation of this compound from a solution containing iron impurities.
Caption: Workflow for selective this compound precipitation.
References
- 1. This compound | 17674-34-9 | Benchchem [benchchem.com]
- 2. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 4. Scandium(III) hydroxide - Wikiwand [wikiwand.com]
- 5. Solubility Products [gchem.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SOLUBILITY OF this compound IN CAUSTIC SODA SOLUTION (Journal Article) | OSTI.GOV [osti.gov]
- 8. Effect of Aqueous Media on the Recovery of Scandium by Selective Precipitation [mdpi.com]
Methodological & Application
Application Notes and Protocols: Scandium Hydroxide in Advanced Ceramics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of scandium hydroxide as a precursor in the fabrication of high-performance ceramics. The protocols detailed below are synthesized from established research methodologies and are intended to guide researchers in leveraging the unique properties of scandium for the development of advanced ceramic materials for a variety of applications, including but not limited to solid oxide fuel cells (SOFCs), electronic components, and high-strength structural ceramics.
Introduction to Scandium in Ceramics
Scandium, often utilized in the form of its oxide (scandia, Sc₂O₃), is a critical additive in advanced ceramics. This compound, Sc(OH)₃, serves as a key precursor in the synthesis of scandia-doped ceramic powders, offering excellent control over purity and particle size, which are crucial for achieving desired final properties. The incorporation of scandia into ceramic matrices, such as zirconia (ZrO₂) and alumina (Al₂O₃), can significantly enhance thermal stability, ionic conductivity, and mechanical strength.[1][2][3] In the context of drug development and advanced scientific instrumentation, these high-performance ceramics are integral to constructing robust and reliable components for analytical devices, high-temperature reactors, and medical implants.
Key Applications and Benefits
The primary application of scandium in ceramics is in the stabilization of zirconia for use as a solid electrolyte in SOFCs. Scandia-stabilized zirconia (ScSZ) exhibits superior ionic conductivity compared to more common stabilizers like yttria, which allows for lower operating temperatures and improved efficiency.[3][4] This is particularly advantageous for portable power applications and in reducing the overall cost and complexity of SOFC systems.
Benefits of Scandium Addition:
-
Enhanced Ionic Conductivity: Scandia doping in zirconia creates a high concentration of oxygen vacancies, leading to superior ionic conductivity, which is crucial for electrolyte performance in SOFCs.[3][4]
-
Improved Thermal Stability: The addition of scandia helps in stabilizing the desired crystal phase of the ceramic over a wide range of temperatures, preventing phase transformations that can lead to mechanical failure.[3]
-
Increased Mechanical Strength: Scandium additives can refine the grain structure of ceramics, resulting in improved hardness and fracture toughness.
-
Lower Sintering Temperatures: The use of highly reactive nanopowders derived from this compound can facilitate densification at lower sintering temperatures, saving energy and reducing manufacturing costs.
Quantitative Data Summary
The following tables summarize the quantitative effects of scandia addition and sintering conditions on the properties of zirconia-based ceramics.
Table 1: Effect of Sintering Temperature on the Physical Properties of 10mol% Sc₂O₃ - 1mol% CeO₂ co-doped ZrO₂ (10Sc1CeSZ) [5]
| Sintering Temperature (°C) | Shrinkage (%) | Relative Density (%) | Vickers Hardness (GPa) | Fracture Toughness (MPa√m) |
| 1200 | 10.0 | 66.3 | 1.2 | 1.3 |
| 1300 | 13.5 | 80.2 | 3.8 | 2.3 |
| 1400 | 17.0 | 87.3 | 5.3 | 2.7 |
| 1500 | 18.5 | 93.4 | 6.3 | 2.9 |
Table 2: Ionic Conductivity of Various Zirconia-Based Electrolytes [6]
| Electrolyte Composition | Ionic Conductivity at 800°C (S/cm) | Activation Energy (eV) |
| 8mol% Y₂O₃ - ZrO₂ (8YSZ) | ~0.078 | 0.8-1.1 |
| 10mol% Sc₂O₃ - ZrO₂ (10ScSZ) | ~0.18 | 0.65-0.75 |
| 11mol% Sc₂O₃ - ZrO₂ (11ScSZ) | ~0.20 | 0.60-0.70 |
Experimental Protocols
Protocol 1: Synthesis of Scandia-Stabilized Zirconia (ScSZ) Nanopowder via Co-Precipitation using this compound Precursor
This protocol describes the synthesis of ScSZ nanopowder, a common precursor for high-performance ceramics, using a co-precipitation method where this compound is formed in situ.
Materials:
-
Zirconyl chloride (ZrOCl₂·8H₂O)
-
Scandium oxide (Sc₂O₃) or Scandium chloride (ScCl₃)
-
Ammonia solution (NH₃·H₂O)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and magnetic stirrer
-
pH meter
-
Centrifuge
-
Drying oven
-
Calcination furnace
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a stoichiometric amount of ZrOCl₂·8H₂O and a scandium salt (e.g., ScCl₃, or Sc₂O₃ dissolved in HCl) in deionized water to achieve the desired Sc:Zr molar ratio (e.g., 10 mol% Sc₂O₃).
-
-
Co-precipitation:
-
Slowly add ammonia solution to the precursor solution while stirring vigorously. This will cause the co-precipitation of zirconium hydroxide and this compound.
-
Monitor the pH and continue adding ammonia solution until a pH of ~9-10 is reached to ensure complete precipitation.
-
-
Washing and Separation:
-
Separate the precipitate by centrifugation.
-
Wash the precipitate repeatedly with deionized water to remove chloride ions, followed by washing with ethanol to reduce agglomeration.
-
-
Drying:
-
Dry the washed precipitate in an oven at 80-100°C for 24 hours to obtain the hydroxide precursor powder.
-
-
Calcination:
-
Calcine the dried powder in a furnace at a temperature range of 800-1100°C for 2-4 hours to convert the hydroxides to the desired ScSZ oxide powder with a cubic or rhombohedral crystal structure.[7]
-
Protocol 2: Fabrication of a Dense ScSZ Ceramic Pellet
This protocol outlines the process of fabricating a dense ceramic pellet from the synthesized ScSZ powder.
Materials:
-
Synthesized ScSZ nanopowder
-
Polyvinyl alcohol (PVA) binder solution (e.g., 5 wt%)
Equipment:
-
Mortar and pestle or ball mill
-
Hydraulic press with a pellet die
-
High-temperature sintering furnace
Procedure:
-
Powder Preparation:
-
Mix the ScSZ powder with a few drops of PVA binder solution to improve the green body strength.
-
Thoroughly grind the mixture to ensure homogeneity.
-
-
Uniaxial Pressing:
-
Place the powder mixture into a pellet die and press uniaxially at approximately 200-300 MPa to form a green pellet.
-
-
Sintering:
-
Place the green pellet in the sintering furnace.
-
Heat the pellet at a controlled rate (e.g., 5°C/min) to the desired sintering temperature (typically between 1300°C and 1500°C).[5]
-
Hold at the sintering temperature for 2-6 hours to allow for densification.
-
Cool down the furnace slowly to room temperature to avoid thermal shock and cracking.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the synthesis and fabrication of scandium-doped ceramics.
Caption: Co-precipitation workflow for ScSZ nanopowder synthesis.
Caption: Workflow for fabricating dense ScSZ ceramic pellets.
Caption: Sol-gel process for scandium-doped ceramic powder synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scandium Oxide: Key Material for Next-Generation Solid Oxide Fuel Cells (SOFCs) | Scandium [scandium.org]
- 4. Solid oxide fuel cell - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Yttria-Stabilized Zirconia, Scandia-Stabilized Zirconia [ebrary.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Scandium Hydroxide as a Precursor for Scandium Oxide (Sc2O3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of scandium oxide (Sc2O3) nanoparticles using scandium hydroxide as a precursor. The methodologies described herein are based on the sol-gel and precipitation techniques, followed by thermal decomposition (calcination). This document is intended to guide researchers in producing Sc2O3 with controlled particle sizes for various applications, including ceramics, catalysts, and potentially in drug delivery systems.
Introduction
Scandium oxide (Sc2O3) is a rare earth sesquioxide with a high melting point, wide bandgap, and excellent thermal stability.[1] These properties make it a valuable material in diverse fields such as high-performance ceramics, electronics, and catalysis.[2] The synthesis of Sc2O3 nanoparticles with controlled morphology and size is crucial for optimizing their performance in these applications. One common and effective method for producing fine Sc2O3 powders is through the thermal decomposition of a this compound or scandium oxyhydroxide (ScOOH) precursor.[3][4]
The sol-gel method, in particular, offers excellent control over the final product's characteristics by manipulating the reaction conditions during the formation of the this compound precursor.[3][5] Key parameters such as pH and reflux time during the precipitation of this compound have a significant impact on the particle size of the precursor, which in turn influences the properties of the final Sc2O3 product.[3]
Experimental Protocols
Synthesis of this compound (ScOOH) Precursor via Sol-Gel Method
This protocol details the synthesis of a scandium oxyhydroxide (ScOOH) sol, which serves as the precursor to Sc2O3. The starting material is scandium chloride (ScCl3).[3][5]
Materials:
-
Scandium chloride hydrate (ScCl3·xH2O)
-
Sodium hydroxide (NaOH) solution (10%)
-
Deionized water
-
Dialysis tubing
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
pH meter
-
Ultrasonic bath
-
Dialysis setup
Procedure:
-
Preparation of Scandium Chloride Solution: Dissolve an appropriate amount of scandium chloride hydrate in deionized water to achieve the desired concentration. Stir the solution until the salt is completely dissolved.
-
pH Adjustment and Precipitation: While stirring the scandium chloride solution at room temperature, slowly add the 10% NaOH solution to adjust the pH to the desired level (e.g., 7, 9, 11, or 13). The formation of a white precipitate (this compound) will be observed.[3][5]
-
Refluxing: Transfer the suspension to a round-bottom flask and equip it with a reflux condenser. Heat the suspension to 100°C and maintain it under reflux for a specific duration (e.g., 2 to 24 hours).[5] The reflux step is crucial for the aging and crystallization of the scandium oxyhydroxide (ScOOH) particles.
-
Dialysis: After refluxing, cool the suspension to room temperature. Transfer the suspension to a dialysis tube and dialyze against deionized water to remove residual salts, such as sodium chloride.[5] Change the water periodically until the conductivity of the water outside the dialysis tube remains constant.
-
Drying: The resulting ScOOH sol can be dried to obtain a powder. For instance, drying at 100°C in air for one hour will yield a fine ScOOH powder.[5]
Thermal Conversion of this compound to Scandium Oxide (Calcination)
This protocol describes the thermal decomposition of the synthesized this compound (ScOOH) precursor to obtain scandium oxide (Sc2O3).
Materials:
-
Dried this compound (ScOOH) powder
Equipment:
-
High-temperature furnace (muffle furnace)
-
Ceramic crucible
Procedure:
-
Sample Preparation: Place the dried ScOOH powder in a ceramic crucible.
-
Calcination: Place the crucible in the furnace. Heat the sample in an air atmosphere to the desired calcination temperature. A common temperature for the complete conversion to Sc2O3 is 500°C.[5] The heating rate can be controlled, for example, at 10°C/min.
-
Cooling: After holding at the set temperature for a sufficient time (e.g., 2-4 hours), turn off the furnace and allow the sample to cool down to room temperature naturally.
-
Product Collection: Once cooled, the resulting white powder is scandium oxide (Sc2O3).
Data Presentation
The following tables summarize the quantitative data on the synthesis of the this compound precursor and its conversion to scandium oxide.
Table 1: Influence of pH and Reflux Time on Scandium Oxyhydroxide (ScOOH) Particle Size [3]
| Initial pH | Reflux Time (h) | Particle Size (nm) |
| 7 | 4 | 40 |
| 7 | 24 | 160 |
| 9 | 4 | 70 |
| 9 | 24 | 180 |
| 11 | 4 | >1000 |
| 13 | 4 | >1000 |
Table 2: Thermal Decomposition of Scandium Oxyhydroxide (γ-ScOOH) [5]
| Temperature Range (°C) | Weight Loss (%) | Process |
| 100 - 200 | - | Release of adsorbed water |
| 190 - 320 | ~6.44 | Departure of water from hydrated γ-ScOOH (γ-ScOOH·0.28H2O) |
| Below 530 | ~9 | Conversion of γ-ScOOH to Sc2O3 |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation process.
Caption: Experimental workflow for the synthesis of Sc2O3 from a ScCl3 precursor.
Caption: Chemical transformation from scandium chloride to scandium oxide.
Characterization
The synthesized this compound precursor and the final scandium oxide product can be characterized using various analytical techniques to determine their physicochemical properties.
-
X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the ScOOH precursor and the final Sc2O3 product. The orthorhombic phase of γ-ScOOH is expected for the precursor, while the cubic bixbyite structure is characteristic of Sc2O3.[3]
-
Thermogravimetric and Differential Scanning Calorimetry (TGA-DSC): To study the thermal decomposition behavior of the this compound precursor and determine the temperature of conversion to scandium oxide.[5]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the precursor and confirm the formation of Sc-O bonds in the final product.
Conclusion
The use of this compound as a precursor offers a reliable and controllable route for the synthesis of scandium oxide nanoparticles. The sol-gel method, in particular, allows for the tuning of the final particle size by adjusting the pH and reflux time during the precursor synthesis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to produce Sc2O3 with desired characteristics for their specific applications. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying chemical transformations.
References
Application Notes and Protocols: Scandium Hydroxide in Catalysis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the role of scandium hydroxide, Sc(OH)₃, in catalysis research. While not as extensively used as a direct catalyst compared to its derivatives like scandium triflate (Sc(OTf)₃), this compound serves as a critical precursor for the synthesis of catalytically active materials and holds potential as a solid base catalyst.
This compound as a Catalyst Precursor
This compound is a key intermediate in the production of high-purity scandium oxide (Sc₂O₃), a material with applications in high-performance alloys, ceramics, and as a catalyst support.[1] The conversion is typically achieved through calcination.
Protocol 1: Synthesis of this compound and Subsequent Calcination to Scandium Oxide
This protocol outlines the laboratory-scale synthesis of this compound via precipitation, followed by its conversion to scandium oxide.
Materials:
-
Scandium chloride hexahydrate (ScCl₃·6H₂O)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Deionized water
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Oven
-
Tube furnace
Procedure:
Part A: Synthesis of this compound (Sc(OH)₃)
-
Dissolve a known amount of scandium chloride hexahydrate in deionized water to create a scandium salt solution (e.g., 0.1 M).
-
While stirring vigorously, slowly add the 10% NaOH solution dropwise to the scandium salt solution.
-
Monitor the pH of the mixture. Continue adding NaOH until the pH reaches approximately 8-9, at which point a white precipitate of this compound will form.[1]
-
Continue stirring the suspension for 1-2 hours to ensure complete precipitation.
-
Collect the this compound precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a final wash with ethanol.
-
Dry the collected this compound in an oven at 80-100 °C overnight.
Part B: Calcination to Scandium Oxide (Sc₂O₃)
-
Place the dried this compound powder in a ceramic crucible.
-
Transfer the crucible to a tube furnace.
-
Heat the sample under a flow of air or inert gas to a temperature between 500-800 °C. A typical calcination temperature is 700-800°C to ensure complete conversion to scandium oxide.[1]
-
Hold the temperature for 2-4 hours.
-
Allow the furnace to cool down to room temperature before removing the crucible containing the fine white powder of scandium oxide.
Expected Outcome:
The process should yield a high-purity, fine white powder of scandium oxide. The particle size and surface area of the resulting oxide can be influenced by the precipitation and calcination conditions.
Potential Application of this compound as a Solid Base Catalyst
While specific literature detailing the use of this compound as a direct catalyst in common organic reactions is scarce, its basic nature suggests potential applications as a heterogeneous solid base catalyst. Layered double hydroxides and other metal hydroxides are known to catalyze reactions such as the Knoevenagel condensation. The following protocol is a general method for a Knoevenagel condensation, which could be adapted to test the catalytic activity of synthesized this compound.
Protocol 2: Knoevenagel Condensation of Benzaldehyde with Malononitrile (A Potential Application)
Materials:
-
Benzaldehyde
-
Malononitrile
-
This compound (synthesized as per Protocol 1)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and this compound (5-10 mol%).
-
Add a suitable solvent, such as ethanol (10 mL).
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the desired reaction rate.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid this compound catalyst. The catalyst can be washed with the solvent, dried, and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation:
The efficacy of this compound as a catalyst in this reaction would be evaluated based on the following parameters, which should be tabulated for clarity.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 5 | 25 | 24 | ||
| 2 | 10 | 25 | 24 | ||
| 3 | 5 | 78 (Reflux) | 4 | ||
| 4 | 10 | 78 (Reflux) | 4 |
Conversion and yield would be determined by techniques such as GC-MS or ¹H NMR analysis of the crude reaction mixture and the purified product, respectively.
Visualizations
Experimental Workflow for Catalyst Preparation and Application
Caption: Workflow for scandium-based catalyst synthesis and potential application.
Signaling Pathway for Base-Catalyzed Knoevenagel Condensation
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
References
Application Notes and Protocols: Scandium Hydroxide for Wastewater Treatment
Topic: Scandium Hydroxide in Wastewater Treatment Audience: Researchers, scientists, and drug development professionals.
Introduction
Scandium, a rare earth element, is gaining significant attention for its unique properties and applications in advanced technologies. Consequently, the recovery of scandium from industrial wastewater and process streams is a critical aspect of resource management and environmental protection. One of the primary methods for scandium recovery is through chemical precipitation to form this compound (Sc(OH)₃). This process is effective for selectively isolating scandium from various aqueous matrices. While the direct application of this compound as a broad-spectrum agent for treating other contaminants in wastewater is not extensively documented, its precipitation is a key wastewater treatment step for scandium-bearing effluents.
These application notes provide an overview and detailed protocols for the precipitation of this compound from wastewater, a crucial step in both scandium recovery and the treatment of scandium-containing industrial effluents.
Principle of this compound Precipitation
The fundamental principle behind the removal of scandium from aqueous solutions is the precipitation of this compound upon increasing the pH. Scandium is typically present as Sc³⁺ ions in acidic aqueous solutions. By introducing a basic solution, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), the solubility of scandium decreases, leading to the formation of insoluble this compound precipitate.[1][2] The general reaction is as follows:
Sc³⁺(aq) + 3OH⁻(aq) → Sc(OH)₃(s)
Effective and selective precipitation is dependent on factors such as the initial scandium concentration, the type and amount of precipitating agent, and the pH of the solution.[1]
Quantitative Data on Scandium Precipitation
The efficiency of this compound precipitation has been reported in various studies. The following table summarizes key quantitative data from the literature.
| Parameter | Value/Range | Conditions | Reference |
| Precipitation Efficiency | > 99.6% | High scandium concentration (50-100 g/L Sc₂O₃) | [1] |
| Quantitative | Using ammonium and sodium hydroxide solutions | [1] | |
| Optimal pH for Precipitation | High pH | General condition for hydroxide precipitation | [2] |
| Scandium Loss in Filtrate | < 1 mg/L Sc₂O₃ | Following precipitation with NH₄OH or NaOH | [1] |
Experimental Protocols
Protocol 1: Precipitation of this compound from a Synthetic Scandium-Containing Wastewater Sample
This protocol details the procedure for the precipitation of this compound from a prepared aqueous solution containing a known concentration of a scandium salt.
Materials:
-
Scandium chloride (ScCl₃) or Scandium nitrate (Sc(NO₃)₃)
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Ammonium hydroxide (NH₄OH) solution
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) for pH adjustment
-
pH meter
-
Beakers
-
Stir plate and stir bars
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
Procedure:
-
Preparation of Synthetic Wastewater:
-
Dissolve a calculated amount of scandium salt (e.g., ScCl₃) in deionized water to achieve a desired scandium concentration (e.g., 100 mg/L).
-
Adjust the initial pH of the solution to an acidic range (e.g., pH 3-4) using HCl or HNO₃ if necessary to ensure complete dissolution of the scandium salt.
-
-
Precipitation:
-
Place the beaker containing the synthetic wastewater on a stir plate and begin gentle agitation.
-
Slowly add the precipitating agent (1 M NaOH or 1 M NH₄OH) dropwise to the solution.
-
Continuously monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until a stable high pH is reached (e.g., pH > 8.5) and a visible white precipitate of this compound forms.
-
-
Aging the Precipitate:
-
Allow the solution to stir for an additional 30-60 minutes at the target pH to ensure complete precipitation.
-
Turn off the stirrer and allow the precipitate to settle.
-
-
Separation and Washing:
-
Separate the this compound precipitate from the supernatant by filtration using a Buchner funnel and appropriate filter paper.
-
Wash the precipitate with deionized water to remove any entrained impurities.
-
-
Drying:
-
Carefully transfer the filtered this compound to a drying dish.
-
Dry the precipitate in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Workflow for this compound Precipitation
Caption: Workflow for this compound Precipitation from Wastewater.
Signaling Pathways and Logical Relationships
The precipitation of this compound is a direct chemical process rather than a biological signaling pathway. The logical relationship is based on the principles of chemical equilibrium and solubility.
Logical Relationship for Scandium Precipitation
Caption: Logical Steps Leading to this compound Precipitation.
Concluding Remarks
The precipitation of scandium as this compound is a robust and efficient method for its removal and recovery from industrial wastewater. While this compound itself is not typically used as a treatment agent for other wastewater contaminants, the process of its formation is a critical unit operation in the metallurgical processing of scandium and for the remediation of scandium-containing effluents. The protocols and data presented here provide a foundation for researchers and scientists working on the recovery of rare earth elements and the treatment of industrial wastewater. Further research could explore the potential adsorptive properties of freshly precipitated this compound for the co-precipitation of other trace contaminants.
References
Application Notes and Protocols for the Analytical Characterization of Scandium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the physical and chemical characterization of scandium hydroxide, Sc(OH)₃. Detailed protocols for each method are outlined to ensure reproducible and accurate results.
Introduction
This compound is a critical precursor in the synthesis of high-purity scandium oxide, which is utilized in various advanced materials, including high-strength aluminum-scandium alloys, solid oxide fuel cells, and specialty ceramics. The performance of these end-products is highly dependent on the physical and chemical properties of the initial this compound. Therefore, its thorough characterization is paramount. This document details the application of several analytical techniques for this purpose.
Overall Characterization Workflow
A systematic approach to characterizing this compound involves a series of analytical techniques to determine its structural, compositional, thermal, and morphological properties.
Caption: General Workflow for this compound Characterization.
X-ray Diffraction (XRD) for Phase Identification and Purity
XRD is a fundamental technique for identifying the crystalline phases present in a material. For this compound, it is used to confirm the desired crystal structure and to identify any crystalline impurities, such as scandium oxyhydroxide (ScOOH) or unreacted precursors.
Quantitative Data
| Parameter | Value | Reference |
| Crystal System | Cubic | [1] |
| Space Group | Im-3 | [1] |
| Lattice Parameter (a) | ~7.89 Å | [1] |
Note: The exact lattice parameter may vary depending on the synthesis conditions and purity of the sample.
Experimental Protocol
Caption: XRD Experimental Workflow.
-
Sample Preparation: The this compound sample should be finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mounting: The powdered sample is carefully packed into a sample holder. A zero-background sample holder (e.g., single crystal silicon) is recommended to minimize background noise in the diffraction pattern.
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° - 80°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/minute
-
-
Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions and intensities to a reference database (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases. For quantitative phase analysis, Rietveld refinement can be employed.[2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in this compound, primarily the hydroxyl (-OH) groups and Sc-O bonds. It can also be used to detect the presence of adsorbed water or carbonate impurities.
Quantitative Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3600 - 3000 | O-H stretching vibrations (hydroxyl groups and adsorbed water) | [1] |
| ~1630 | H-O-H bending vibration (adsorbed water) | [1] |
| Below 1000 | Sc-O and Sc-O-H bending vibrations | [1] |
Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the finely ground this compound sample (approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg). The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Instrument Parameters (Typical):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64
-
-
Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands. The broadness and position of the O-H stretching band can provide information about the degree of hydrogen bonding. Deconvolution of the FTIR spectra can be performed to separate overlapping peaks.[4]
Thermal Analysis (TGA/DTA) for Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of this compound. TGA measures the change in mass as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material, indicating endothermic or exothermic events.
Quantitative Data
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 25 - 200 | ~5-10 | Loss of adsorbed water (endothermic) |
| 200 - 450 | ~19 | Dehydroxylation: 2Sc(OH)₃ → Sc₂O₃ + 3H₂O (endothermic) |
| > 450 | Stable | Formation of stable Sc₂O₃ |
Note: The exact temperatures and mass losses can vary depending on the heating rate and sample characteristics.[5]
Experimental Protocol
Caption: TGA/DTA Experimental Workflow.
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).
-
Instrument Parameters (Typical):
-
Heating Rate: 10 °C/minute
-
Temperature Range: 25 °C to 1000 °C
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/minute
-
-
Data Analysis: The TGA curve is analyzed to determine the temperature ranges of mass loss and the percentage of mass lost at each step. The DTA curve is used to identify whether these events are endothermic or exothermic. Kinetic analysis of the decomposition can also be performed.[6][7]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Purity and Trace Element Analysis
ICP-OES is a highly sensitive technique used to determine the elemental composition of a sample, including the concentration of scandium and the presence of trace impurities. This is crucial for ensuring the high purity of the this compound.
Quantitative Data
The results are typically presented as the concentration of scandium and any identified impurities in weight percent (wt%) or parts per million (ppm). The acceptable levels of impurities will depend on the final application.
Experimental Protocol
-
Sample Digestion: A known amount of the this compound sample (e.g., 0.1 g) is accurately weighed and dissolved in a minimal amount of high-purity acid (e.g., nitric acid or hydrochloric acid).[8] Gentle heating may be required to ensure complete dissolution. The solution is then diluted to a known volume with deionized water.
-
Instrument Parameters (Typical):
-
RF Power: 1100 - 1500 W
-
Plasma Gas Flow: 10 - 15 L/min
-
Auxiliary Gas Flow: 0.5 - 1.5 L/min
-
Nebulizer Gas Flow: 0.5 - 1.0 L/min
-
Sample Uptake Rate: 1 - 2 mL/min
-
-
Calibration: The instrument is calibrated using a series of standard solutions of known concentrations for scandium and the elements of interest as potential impurities.
-
Data Analysis: The emission intensities of the characteristic wavelengths for each element in the sample are measured and compared to the calibration curves to determine their concentrations.[9][10]
Scanning Electron Microscopy (SEM) for Morphological Analysis
SEM is used to visualize the surface morphology, particle size, and shape of the this compound powder. This information is important as it can influence the material's reactivity and processing behavior.
Experimental Protocol
-
Sample Preparation: A small amount of the this compound powder is mounted onto an SEM stub using double-sided conductive carbon tape.[11][12][13] Any loose powder should be removed by gently tapping the stub or using a gentle stream of compressed gas. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied using a sputter coater to prevent charging under the electron beam.[14]
-
Instrument Parameters (Typical):
-
Accelerating Voltage: 5 - 20 kV
-
Working Distance: 5 - 15 mm
-
Detector: Secondary Electron (SE) detector for topographical imaging.
-
-
Imaging: The sample is introduced into the SEM chamber, and images are acquired at various magnifications to observe the overall morphology and individual particle characteristics.
-
Data Analysis: The SEM images are analyzed to determine the particle size distribution, shape, and degree of agglomeration. Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM to perform elemental analysis of specific areas of the sample.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. THERMAL DECOMPOSITION OF SCANDIUM, YTTRIUM, AND RARE EARTH METAL OXALATES (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic analysis of overlapping multistep thermal decomposition comprising exothermic and endothermic processes: thermolysis of ammonium dinitramide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of Trace Thorium and Uranium Impurities in Scandium with High Matrix by ICP-OES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of scandium in acid mine drainage by ICP-OES with flow injection on-line preconcentration using oxidized multiwalled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nanoscience.com [nanoscience.com]
- 13. m.youtube.com [m.youtube.com]
- 14. vpi2004.com [vpi2004.com]
Application Notes and Protocols: The Role of Scandium Hydroxide in the Synthesis of Scandium Alloys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium is a rare earth metal that, when alloyed with aluminum and other metals, imparts exceptional strength, corrosion resistance, and weldability. These properties make scandium alloys highly desirable in the aerospace, sporting goods, and emerging technology sectors. While scandium hydroxide, Sc(OH)₃, is a common intermediate in the extraction and purification of scandium, it is not directly used in the high-temperature synthesis of scandium alloys. Instead, it serves as a crucial precursor to scandium oxide (Sc₂O₃), which is the primary starting material for various reduction processes that yield scandium metal or master alloys. This document outlines the synthesis pathway from this compound to scandium-aluminum alloys, providing detailed experimental protocols and quantitative data for each critical step.
Overall Synthesis Workflow
The production of scandium alloys from this compound is a multi-step process. First, this compound is converted to scandium oxide through calcination. The resulting scandium oxide is then used in one of two primary routes to produce a scandium-aluminum alloy: metallothermic reduction or electrolytic reduction.
Caption: Overall workflow from this compound to scandium alloys.
Experimental Protocols
Protocol 1: Calcination of this compound to Scandium Oxide
This protocol describes the thermal decomposition of this compound to produce high-purity scandium oxide.
Materials:
-
This compound (Sc(OH)₃) powder
-
High-purity alumina or platinum crucible
-
High-temperature furnace with atmospheric control
Procedure:
-
Place a known quantity of this compound powder into the crucible.
-
Insert the crucible into the high-temperature furnace.
-
Heat the furnace to a temperature between 500°C and 900°C. A common temperature for complete conversion is 800°C.[1]
-
Hold at the target temperature for 1 to 4 hours to ensure complete conversion to scandium oxide.[2]
-
After the holding time, turn off the furnace and allow it to cool to room temperature.
-
Remove the crucible containing the resulting scandium oxide powder. The product should be a fine, white powder.
Reaction:
2Sc(OH)₃(s) → Sc₂O₃(s) + 3H₂O(g)
Protocol 2: Fluorination of Scandium Oxide to Scandium Fluoride
Scandium fluoride is often preferred for metallothermic reduction due to its lower thermodynamic stability compared to the oxide.
Materials:
-
Scandium oxide (Sc₂O₃) powder
-
Ammonium bifluoride (NH₄HF₂)
-
Nickel or graphite crucible
-
Tube furnace with inert gas flow (e.g., argon)
Procedure:
-
Thoroughly mix scandium oxide with ammonium bifluoride. The typical mass ratio of Sc₂O₃ to NH₄HF₂ is between 2:8 and 5:11.[3]
-
Place the mixture in the crucible and position it in the center of the tube furnace.
-
Purge the furnace with an inert gas, such as argon, to remove air and moisture.
-
Heat the furnace to 400°C and hold for 2 hours.[4] The reaction proceeds through intermediate ammonium scandium fluoride compounds.[4]
-
After the reaction is complete, cool the furnace to room temperature under the inert gas flow.
-
The resulting white powder is scandium fluoride (ScF₃).
Reaction:
Sc₂O₃(s) + 6NH₄HF₂(s) → 2ScF₃(s) + 6NH₄F(g) + 3H₂O(g)
Protocol 3: Aluminothermic Reduction of Scandium Oxide
This protocol details the direct reduction of scandium oxide with aluminum to form an Al-Sc master alloy.
Materials:
-
Scandium oxide (Sc₂O₃) powder
-
High-purity aluminum (ingot or powder)
-
Fluxing agents: Ammonium bifluoride (NH₄HF₂), Sodium Fluoride (NaF), and an alkali metal chloride (e.g., KCl)
-
Alumina or graphite crucible
-
Induction or resistance furnace
Procedure:
-
Prepare a mixture of Sc₂O₃, NH₄HF₂, NaF, and the alkali metal chloride. A representative weight ratio is Sc₂O₃:NH₄HF₂:NaF:alkali metal chloride:Al = 2-5 : 8-11 : 2.5-4 : 7-9 : 80-110.[3]
-
Place the aluminum in the crucible and heat in the furnace to above its melting point (typically 850°C to 1100°C).[3]
-
Once the aluminum is molten, add the prepared mixture of scandium oxide and fluxes.
-
Maintain the temperature for at least 30 minutes to allow the reduction reaction to complete.[3]
-
After the reaction, remove the slag from the surface of the molten alloy.
-
Cast the molten Al-Sc alloy into a mold and allow it to cool.
Caption: Workflow for aluminothermic reduction of scandium oxide.
Protocol 4: Electrolytic Reduction of Scandium Oxide
This method produces an Al-Sc alloy by co-depositing scandium onto a molten aluminum cathode.
Materials:
-
Scandium oxide (Sc₂O₃)
-
Cryolite (Na₃AlF₆) or a mixture of NaF and AlF₃
-
Molten high-purity aluminum (cathode)
-
Graphite anode
-
Electrolytic cell (e.g., a corundum crucible) with a power supply
Procedure:
-
Prepare the electrolyte by melting cryolite in the electrolytic cell at a temperature between 750°C and 980°C.[5][6]
-
Add scandium oxide to the molten electrolyte to achieve the desired concentration.
-
Introduce the graphite anode and the molten aluminum cathode into the electrolyte.
-
Apply a direct current between the anode and cathode. The specific current density will influence the scandium content in the alloy.
-
Continue the electrolysis for a set duration to achieve the target Al-Sc alloy composition.
-
After electrolysis, turn off the power and separate the molten Al-Sc alloy from the electrolyte.
-
Cast the alloy and let it cool.
Quantitative Data Summary
| Parameter | Value | Process | Reference |
| Calcination | |||
| Temperature | 500-900 °C | Sc(OH)₃ to Sc₂O₃ | [2] |
| Duration | 1-4 hours | Sc(OH)₃ to Sc₂O₃ | [2] |
| Fluorination | |||
| Temperature | 400 °C | Sc₂O₃ to ScF₃ | [4] |
| Duration | 2 hours | Sc₂O₃ to ScF₃ | [4] |
| Purity of ScF₃ | 99.997 wt.% | Sc₂O₃ to ScF₃ | [4] |
| Aluminothermic Reduction | |||
| Temperature | 850-1100 °C | Sc₂O₃ to Al-Sc Alloy | [3] |
| Reaction Time | > 30 minutes | Sc₂O₃ to Al-Sc Alloy | [3] |
| Scandium Content in Alloy | 1-3 wt.% | Sc₂O₃ to Al-Sc Alloy | [3] |
| Scandium Recovery Rate | > 80% | Sc₂O₃ to Al-Sc Alloy | [3] |
| Calciothermic Reduction | |||
| Temperature | 1273 K (1000 °C) | Sc₂O₃ to Al-Sc Alloy | [7] |
| Reaction Time | 6 hours | Sc₂O₃ to Al-Sc Alloy | [7] |
| Electrolytic Reduction | |||
| Temperature | 750-980 °C | Sc₂O₃ to Al-Sc Alloy | [5][6] |
| Scandium Content in Alloy | 0.2-0.5 wt.% | Sc₂O₃ to Al-Sc Alloy | [5] |
Logical Relationships in Synthesis
The choice of synthesis route depends on the desired final product (pure scandium vs. Al-Sc master alloy) and available equipment. The metallothermic route is a direct chemical reduction, while the electrolytic route uses electrical energy to drive the reduction.
Caption: Decision tree for scandium alloy synthesis from scandium oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. CN115305367A - Method for recycling scandium oxide from scandium carbonate - Google Patents [patents.google.com]
- 3. CN1605641A - Method for preparation of aluminum scandium alloy by alumino-thermic reduction method - Google Patents [patents.google.com]
- 4. Study on the Fluorination Process of Sc2O3 by NH4HF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
Protocols for Scandium Hydroxide Precipitation from Solution
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The selective precipitation of scandium hydroxide is a critical step in the purification of scandium from various industrial solutions, including those derived from the processing of ores and industrial wastes.[1] Scandium's unique properties make it a valuable element in alloys, ceramics, and potentially in pharmaceutical applications. The effective recovery and purification of scandium are therefore of significant interest.
This document provides detailed protocols for the precipitation of this compound from solution, focusing on methods that offer high recovery rates and selectivity. The protocols are based on established hydrometallurgical techniques and can be adapted for various research and development applications.[2] The key to successful this compound precipitation lies in the careful control of experimental parameters, primarily pH, to selectively separate scandium from common impurities such as iron, aluminum, and other rare earth elements.[3][4]
The choice of precipitating agent is also crucial. While sodium hydroxide and ammonium hydroxide are commonly used, other reagents like calcium hydroxide and magnesium oxide can also be effective depending on the composition of the starting solution.[5][6] The protocols outlined below provide a foundation for developing a robust and efficient scandium purification process.
Experimental Protocols
Protocol 1: Selective Precipitation of this compound from an Acidic Solution Containing Iron
This protocol describes a two-stage process to first remove iron and then precipitate this compound. This method is particularly useful for solutions where iron is a major impurity.
Materials:
-
Scandium-containing acidic solution (e.g., from leached ore or industrial waste)
-
Ammonium hydroxide (NH₄OH) solution (1 M)[7]
-
Sodium hydroxide (NaOH) solution (1 M)
-
pH meter
-
Stir plate and stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Deionized water
Procedure:
-
Iron Precipitation:
-
Place the scandium-containing acidic solution in a beaker with a stir bar and begin stirring.
-
Slowly add 1 M ammonium hydroxide solution dropwise to raise the pH of the solution to approximately 2.5-3.0.[3] Monitor the pH continuously.
-
Maintain this pH for 30-60 minutes to allow for the complete precipitation of iron(III) hydroxide.
-
Filter the solution to remove the iron precipitate. The filtrate now contains the scandium.
-
-
This compound Precipitation:
-
Transfer the iron-free filtrate to a clean beaker.
-
While stirring, slowly add 1 M sodium hydroxide solution to raise the pH to approximately 4.5-5.0.[3]
-
A white precipitate of this compound will form.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Filter the solution to collect the this compound precipitate.
-
Wash the precipitate with deionized water to remove any entrained impurities.
-
Dry the precipitate in an oven at a temperature below 100°C to avoid the formation of scandium oxide.
-
Protocol 2: Direct Precipitation of this compound from a Low-Iron Solution
This protocol is suitable for solutions with low concentrations of iron and other impurities that precipitate at a lower pH than scandium.
Materials:
-
Scandium-containing solution
-
Sodium hydroxide (NaOH) solution (1 M)[5]
-
pH meter
-
Stir plate and stir bar
-
Beakers
-
Filtration apparatus
-
Deionized water
Procedure:
-
Place the scandium-containing solution in a beaker with a stir bar and begin stirring.
-
Slowly add 1 M sodium hydroxide solution to raise the pH of the solution to between 6.0 and 8.0. The optimal pH will depend on the specific composition of the solution.
-
A precipitate of this compound will form.
-
Continue stirring for at least 30 minutes.
-
Filter the precipitate and wash with deionized water.
-
Dry the this compound precipitate.
Data Presentation
The following tables summarize quantitative data from various studies on this compound precipitation.
Table 1: Effect of pH on Scandium Precipitation Efficiency
| pH | Scandium Precipitation (%) | Iron Co-precipitation (%) | Precipitating Agent | Reference |
| 2.75 | ~8 | >90 | CaCO₃ slurry | [3] |
| 3.00 | ~26 | >95 | CaCO₃ slurry | [3] |
| 4.75 | >90 | - | CaCO₃ slurry | [3] |
| 2.5-3.0 | Low | >90 | NH₄OH | [7] |
| 4.5-5.0 | High | Low | NaOH | [3] |
Table 2: Scandium Precipitation with Different Reagents
| Precipitating Agent | Optimal pH | Scandium Recovery (%) | Notes | Reference |
| Ammonium Hydroxide | 2.5-3.0 (for Fe removal) | >90 (after Fe removal) | Good for selective iron removal prior to scandium precipitation. | [4][7] |
| Sodium Hydroxide | 4.5-5.0 | High | Effective for scandium precipitation after iron removal. | [3][5] |
| Calcium Hydroxide | Not specified | 90 | Effective for separating scandium from zirconium. | [6] |
Visualizations
Workflow for this compound Precipitation
Caption: Workflow for selective this compound precipitation.
Logical Relationship of pH and Precipitation
Caption: pH-dependent precipitation of different metal hydroxides.
References
- 1. mdpi.com [mdpi.com]
- 2. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meab-mx.se [meab-mx.se]
- 4. researchgate.net [researchgate.net]
- 5. PRECIPITATION OF this compound AND OXALATE (Journal Article) | OSTI.GOV [osti.gov]
- 6. Scandium concentrate precipitation from carbonate-bicarbonate solutions with calcium hydroxide [rudmet.ru]
- 7. mdpi.com [mdpi.com]
Application Notes: Scandium Hydroxide as a Key Intermediate in Scandium Recovery and Purification
Introduction
Scandium (Sc) is a rare earth element increasingly sought after for its unique properties that enhance high-performance materials, such as in lightweight aluminum-scandium alloys for the aerospace industry, solid oxide fuel cells, and high-intensity lighting. However, scandium is sparsely distributed in the Earth's crust, making its extraction and purification challenging and costly. It is typically recovered as a byproduct from the processing of various ores, including uranium, nickel-cobalt laterites, and bauxite residues (red mud).[1][2]
Hydrometallurgical processing is the most common method for scandium recovery.[1][3] Within these processes, the precipitation of scandium hydroxide, Sc(OH)₃, serves as a crucial intermediate step. This technique leverages pH manipulation to selectively separate scandium from a complex, multi-element pregnant leach solution (PLS). The resulting this compound concentrate can then be further purified and converted into high-purity scandium oxide (Sc₂O₃), the primary commercial form of scandium.[3][4] These notes provide detailed protocols and data for researchers and scientists involved in the recovery, purification, and application of scandium.
Principle of this compound Precipitation
The recovery of scandium via hydroxide precipitation is based on the differential solubility of various metal hydroxides at specific pH values. After leaching the source material with a strong acid (e.g., H₂SO₄, HCl, HNO₃) to bring scandium and other metals into solution, a base (such as sodium hydroxide, NaOH, or ammonium hydroxide, NH₄OH) is systematically added to increase the pH.[5][6]
Key impurities, particularly iron (Fe(III)), are often present in much higher concentrations than scandium and will precipitate at a lower pH range (typically pH 2.0-3.5).[5] By carefully controlling the pH, a significant portion of the iron can be removed as iron hydroxide, leaving scandium in the solution. Subsequently, further increasing the pH allows for the selective precipitation of this compound. Scandium(III) hydroxide is an amphoteric compound, meaning it can react with both acids and bases.[7] This property is also exploited in purification steps to remove other amphoteric elements like aluminum.
Experimental Protocols
The following protocols provide a generalized framework for the recovery of scandium using the hydroxide intermediate method. Researchers should note that optimal conditions (pH, temperature, time) will vary depending on the specific composition of the pregnant leach solution.
Protocol 1: Two-Stage Hydroxide Precipitation for Iron Removal and Scandium Concentration
Objective: To selectively remove iron impurities from a scandium-containing leach solution and subsequently precipitate a crude this compound concentrate.
Materials:
-
Scandium-containing pregnant leach solution (PLS)
-
Precipitating agent: 4 M Sodium Hydroxide (NaOH) or 5 M Ammonium Hydroxide (NH₄OH)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Large glass beakers
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Deionized water for washing
Methodology:
Stage 1: Iron Hydroxide Precipitation (Impurity Removal)
-
Place a known volume of the PLS into a beaker and begin moderate agitation with a magnetic stirrer.[5]
-
Slowly add the chosen precipitating agent (e.g., NH₄OH) dropwise to the solution.[5]
-
Continuously monitor the pH. The target for this stage is to raise the pH to a range of 2.0 to 3.5 to precipitate the majority of the Fe(III).[5]
-
Once the target pH is reached and stable, allow the solution to mix for an additional 30-60 minutes to ensure complete precipitation.
-
Separate the iron hydroxide precipitate from the scandium-rich solution via filtration.
-
Collect the filtrate, which is now depleted of iron and ready for scandium precipitation.
Stage 2: this compound Precipitation
-
Transfer the iron-depleted filtrate to a clean beaker and resume stirring.
-
Continue the slow, dropwise addition of the precipitating agent to the solution.
-
As the pH rises, this compound will begin to precipitate. The target pH for maximizing scandium recovery is typically between 4.5 and 5.0.[8]
-
Once the target pH is reached, continue stirring for 60-180 minutes to allow the precipitate to age, which can improve its handling and filtration characteristics.[8]
-
Separate the solid this compound precipitate from the barren solution using filtration.
-
Wash the precipitate cake thoroughly with deionized water to remove any remaining soluble impurities.
-
Dry the crude Sc(OH)₃ concentrate in an oven at a low temperature (e.g., 80-100°C) until a constant weight is achieved.
Protocol 2: Purification of Crude this compound
Objective: To remove co-precipitated impurities (e.g., aluminum, silicon) from the crude this compound concentrate.
Materials:
-
Crude, dried Sc(OH)₃ precipitate from Protocol 1
-
Purification Agent: 2.5 N to 8 N Sodium Hydroxide (NaOH) solution[6][9]
-
Beaker, magnetic stirrer, heating plate
-
Filtration apparatus
Methodology:
-
Create a slurry of the crude Sc(OH)₃ precipitate in a beaker with the NaOH solution. A solid-to-liquid ratio should be chosen to ensure adequate mixing.
-
Heat the slurry to approximately 50-90°C while stirring continuously for 30-60 minutes.[1][3][9] This alkaline leach dissolves amphoteric impurities like aluminum and silicon, which form soluble aluminate and silicate ions, while this compound remains largely insoluble.[6][9]
-
After the leaching period, filter the hot slurry to separate the purified this compound solids from the impurity-containing alkaline solution.
-
Wash the purified Sc(OH)₃ precipitate thoroughly with hot deionized water to remove any residual NaOH and dissolved impurities.
-
Dry the purified product in an oven. This product is now ready for conversion to scandium oxide.
Protocol 3: Calcination of this compound to Scandium Oxide
Objective: To convert purified this compound into high-purity scandium oxide (Sc₂O₃).
Materials:
-
Purified, dried Sc(OH)₃
-
High-temperature ceramic crucible
-
High-temperature furnace
Methodology:
-
Place the dried, purified this compound powder into a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
Ramp the temperature of the furnace to between 700°C and 800°C.[3][10] The chemical transformation is: 2Sc(OH)₃ → Sc₂O₃ + 3H₂O.
-
Hold the temperature for 1-2 hours to ensure complete conversion.
-
Turn off the furnace and allow the crucible to cool slowly to room temperature inside the furnace to prevent thermal shock.
-
The resulting white powder is high-purity scandium oxide (Sc₂O₃).
Data Presentation
The following tables summarize quantitative data from various studies on scandium recovery, highlighting the key parameters and efficiencies of the hydroxide precipitation method.
Table 1: Parameters for Selective Iron Removal by Hydroxide Precipitation
| Precipitating Agent | pH Range | Fe(III) Removal Efficiency | Scandium Co-Precipitation | Source Media | Reference |
|---|---|---|---|---|---|
| NH₄OH | 2.0 - 3.5 | >90% | Low / Negligible | H₂SO₄, HNO₃, HCl | [5] |
| Limestone Slurry | 2.0 - 3.5 | ~70% | Low | HNO₃ | [5] |
| NaOH / KOH | 2.0 - 3.5 | >90% | Higher than NH₄OH | HNO₃, HCl |[5] |
Table 2: this compound Precipitation and Recovery Data
| Source Material | Precipitating Agent | Precipitation pH | Temperature (°C) | Scandium Recovery | Reference |
|---|---|---|---|---|---|
| Lateritic Nickel Ore Leachate | Not Specified | 4.75 | 60 | Concentrated in precipitate | [8] |
| Uranium Ore Leachate | 15% NaOH | Not specified | 75 - 90 | Sc(OH)₃ precipitate formed | [1][3] |
| Titanium Chlorination Residue | 2 mol/L NaOH | Not specified | Not specified | 76 - 89% | [1] |
| Calcium Target (for ⁴⁴Sc) | Ammonia (NH₃) | Not specified | Not specified | >90% | [11][12] |
| General Leach Solution | NaOH / NH₄OH | > 7.85 (solubility min) | Room Temperature | Quantitative |[7][13] |
Table 3: Purification and Final Product Purity
| Purification Method | Target Impurities | Conditions | Final Product Purity | Reference |
|---|---|---|---|---|
| Alkaline Leaching with NaOH | Aluminum, Silicon | 2.5 N NaOH, 50°C, 30 min | Upgraded Sc concentrate | [9][14] |
| Re-dissolution in HCl and precipitation with Oxalic Acid | Ti, Zr, Fe, Si, U | Specific HCl concentration | 99.5% Sc₂O₃ (after calcination) | [3] |
| Calcination of Scandium Oxalate | - | 800°C | 99% Sc₂O₃ |[10] |
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the process flows for scandium recovery using the this compound intermediate route.
Caption: General process flow for scandium recovery.
Caption: Two-stage precipitation for separating iron.
References
- 1. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icsoba.org [icsoba.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Scandium oxide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. US20140314639A1 - Method for recovering scandium from intermediate products formed in the hydrometallurgical processing of laterite ores - Google Patents [patents.google.com]
- 7. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 8. meab-mx.se [meab-mx.se]
- 9. AU2014202157A1 - A method for recovering scandium from intermediate products formed in the hydrometallurgical processing of laterite ores - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Improved procedures of Sc(OH)3 precipitation and UTEVA extraction for 44Sc separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PRECIPITATION OF this compound AND OXALATE (Journal Article) | OSTI.GOV [osti.gov]
- 14. EP2796574A1 - A method for recovering scandium from intermediate products formed in the hydrometallurgical processing of laterite ores - Google Patents [patents.google.com]
Application of Scandium Hydroxide in Solid Oxide Fuel Cells: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction to Scandium's Role in Solid Oxide Fuel Cells
Scandium, primarily in the form of scandium oxide derived from scandium hydroxide, plays a pivotal role in advancing Solid Oxide Fuel Cell (SOFC) technology. Its most significant application is as a dopant in zirconia electrolytes, creating scandia-stabilized zirconia (ScSZ). This material exhibits superior ionic conductivity compared to the more conventional yttria-stabilized zirconia (YSZ), which allows for a reduction in the operating temperature of SOFCs to the intermediate range of 600-800°C. This lower operating temperature mitigates material degradation issues, allows for the use of less expensive metallic interconnects, and improves the overall long-term stability and cost-effectiveness of the fuel cell. Additionally, scandium is employed as a dopant in perovskite cathode materials to enhance their electrochemical activity and performance.
These application notes provide a comprehensive guide for researchers on the use of scandium-based materials in SOFCs, complete with detailed experimental protocols, performance data, and visual workflows.
Data Presentation: Performance Metrics of Scandium-Enhanced SOFCs
The following tables summarize key quantitative data on the performance of SOFCs incorporating scandium in their electrolytes and cathodes.
Table 1: Ionic Conductivity of Scandia-Stabilized Zirconia (ScSZ) Electrolytes
| Dopant Concentration (mol% Sc₂O₃) | Co-dopant (mol%) | Temperature (°C) | Ionic Conductivity (S/cm) |
| 10 | - | 800 | 0.17 |
| 10 | 1% CeO₂ | 800 | 0.15 |
| 9 | 1% Yb₂O₃ | 850 | 0.142 |
| 8 | 2% Yb₂O₃ | 850 | 0.142 |
| 6 | - | 900 | ~0.1 |
| 8 | - | 500 | 0.0025 |
| 10 | - | 1000 | ~0.2 |
Data compiled from multiple sources for comparative purposes.
Table 2: Power Density of SOFCs with ScSZ-based Electrolytes
| Anode Composition | Electrolyte Composition & Thickness | Cathode Composition | Operating Temperature (°C) | Peak Power Density (W/cm²) |
| Ni-GDC | ScSZ | PrBaCo₁.₉Sc₀.₁O₅₊δ (PBCSc) | 500 | 0.73 |
| Ni-ScSZ | 10Sc1CeSZ (~30 µm) | La₀.₈Sr₀.₂MnO₃ (LSM) | 800 | 0.35 |
| Metal Support/Ni-SDC | ScYSZ | LSFSc | 650 | ~0.6 (at 0.9 A/cm²) |
| Pt | ScSZ (280 nm) | Pt | 550 | 0.334 |
| Ni-ScSZ | 6Yb4ScSZ | LSM-ScSZ | 800 | 1.30 |
This table highlights the performance of single cells under various configurations.
Table 3: Performance Characteristics of Scandium-Doped Cathodes
| Cathode Composition | Electrolyte | Anode | Operating Temperature (°C) | Peak Power Density (W/cm²) | Area Specific Resistance (ASR) at 700°C (Ω·cm²) |
| PrBaCo₁.₉Sc₀.₁O₅₊δ (PBCSc) | GDC | Ni-GDC | 500 | 0.73 | - |
| Pr₀.₆Sr₀.₄(Co₀.₂Fe₀.₈)₀.₉Sc₀.₁O₃₋δ | GDC | Ni-GDC | 750 | 0.68 | 0.08 |
| PrBaCo₂₋ₓScₓO₆₋δ (x=0.5) | Ce₀.₉Gd₀.₁O₁.₉₅ | - | 750 | - | 0.022 |
Performance data for scandium as a cathode dopant, enhancing electrochemical activity.
Experimental Protocols
This section outlines detailed methodologies for the synthesis of scandium-containing materials, fabrication of SOFCs, and their electrochemical characterization.
Synthesis of Scandia-Stabilized Zirconia (ScSZ) Powder
a) Co-precipitation Synthesis of Scandium-Zirconium Hydroxide
This wet-chemical method is effective for producing homogeneous, nanocrystalline ScSZ powders.
-
Materials: Zirconium oxychloride (ZrOCl₂·8H₂O), Scandium nitrate pentahydrate (Sc(NO₃)₃·5H₂O), Ammonium hydroxide solution (25-28%), Deionized water, Ethanol.
-
Protocol:
-
Calculate the required amounts of zirconium and scandium precursors to achieve the desired molar ratio (e.g., 10 mol% Sc₂O₃).
-
Dissolve the precursors in deionized water to form a clear solution with a total cation concentration of 0.1-0.5 M.
-
Slowly add the ammonium hydroxide solution dropwise to the precursor solution under vigorous stirring until the pH reaches 9-10. A white precipitate of scandium-zirconium composite hydroxide will form.
-
Age the precipitate in the mother liquor for 4-6 hours under continuous stirring to ensure homogeneity.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions. Use centrifugation (e.g., 4000 rpm for 10 minutes) for separation.
-
Dry the washed precipitate in an oven at 80-120°C for 12-24 hours to obtain the hydroxide powder.
-
Calcination: Transfer the dried powder to a furnace and calcine in air at 600-800°C for 2-4 hours with a heating and cooling rate of 5°C/min to obtain the crystalline ScSZ powder.
-
b) Pechini (Citrate Gel) Method
The Pechini method yields highly uniform and finely dispersed oxide powders.
-
Materials: Zirconium oxychloride, Scandium nitrate, Citric acid, Ethylene glycol.
-
Protocol:
-
Dissolve the stoichiometric amounts of zirconium and scandium salts in deionized water.
-
Add citric acid to the solution in a molar ratio of citric acid to total metal cations of 1.5:1 to 2:1. Stir until a clear solution is obtained.
-
Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is typically 1:1 to 4:1.
-
Heat the solution to 80-90°C on a hot plate with continuous stirring to promote polyesterification, resulting in a viscous gel.
-
Dry the gel in an oven at 120-150°C to form a solid resin.
-
Pre-calcine the resin at 300-400°C for 2 hours to burn off the organic components.
-
Grind the pre-calcined powder and perform the final calcination at 600-800°C for 2-4 hours to obtain the fine ScSZ powder.
-
Fabrication of an Anode-Supported SOFC
This protocol details the fabrication of a button cell using tape casting and screen printing.
-
Materials: Synthesized ScSZ powder, NiO powder, LSM (La₀.₈Sr₀.₂MnO₃) powder, Pore former (e.g., starch), Organic binder (e.g., polyvinyl butyral - PVB), Plasticizer (e.g., polyethylene glycol - PEG), Dispersant, and Solvents (e.g., ethanol, terpineol).
a) Anode Slurry Preparation and Tape Casting:
-
Prepare the anode slurry by ball-milling NiO and ScSZ powders (typically 60:40 wt%) with the pore former, binder, plasticizer, dispersant, and solvents for 24 hours.
-
Use a doctor blade to cast the degassed slurry onto a carrier film to a green thickness of 300-500 µm.
-
Allow the cast tape to dry at room temperature for 24 hours, then cut into discs.
b) Electrolyte and Cathode Slurry Preparation:
-
Prepare the ScSZ electrolyte slurry and the LSM-ScSZ cathode slurry (typically 50:50 wt%) by mixing the respective powders with an organic vehicle (binder, plasticizer, and solvent) using a three-roll mill.
c) Cell Fabrication and Co-sintering:
-
Screen-print the ScSZ electrolyte slurry onto the anode substrate and dry. Repeat to achieve a dense layer of 10-20 µm after sintering.
-
Screen-print the LSM-ScSZ cathode slurry onto the electrolyte layer and dry.
-
Co-sinter the multi-layer cell in air. A typical profile includes a slow heat-up to 600°C to burn out organics, followed by sintering at 1300-1400°C for 4-6 hours.
Electrochemical Characterization
a) I-V and Power Density Measurements:
-
Seal the fabricated cell onto an alumina tube using a ceramic sealant.
-
Place the assembly in a furnace and heat to the operating temperature (e.g., 800°C).
-
Supply humidified hydrogen (3% H₂O) to the anode and air to the cathode.
-
Use a potentiostat/galvanostat to perform a galvanostatic or potentiostatic sweep to obtain the I-V curve.
-
Calculate power density at each current density point (P = V × I / A, where A is the active cell area).
b) Electrochemical Impedance Spectroscopy (EIS):
-
At a stable open-circuit voltage (OCV) at the desired temperature, apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range of 100 kHz to 0.1 Hz.
-
Record the impedance data and plot it in a Nyquist diagram.
-
Fit the impedance data to an equivalent circuit model to determine the ohmic and polarization resistances of the cell.
Mandatory Visualization
Diagrams
Caption: Experimental workflow from synthesis to testing.
Caption: Structure of an anode-supported SOFC.
Caption: Electrochemical reactions in an SOFC.
Application Notes and Protocols: Co-precipitation of Scandium Hydroxide with Iron(III) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The co-precipitation of scandium hydroxide with iron(III) hydroxide is a significant hydrometallurgical technique primarily utilized for the recovery and purification of scandium from various resources, including industrial wastes and low-grade ores. This process leverages the chemical similarities and precipitation behavior of Sc(III) and Fe(III) ions in aqueous solutions. Iron(III) hydroxide, due to its gelatinous nature and large surface area, acts as an effective carrier precipitate for scandium.
The fundamental principle behind this method lies in the adjustment of pH. Both scandium and iron(III) precipitate as hydroxides, but under carefully controlled conditions, this co-precipitation can be harnessed for either separation or concentration of scandium. Iron is a common element found alongside scandium in various leachates, making this process highly relevant in industrial applications.[1][2] The separation can be challenging due to the similar charge of Sc(III) and Fe(III) ions.[1]
Chemical Principles
The precipitation of scandium and iron(III) as hydroxides is governed by their respective solubility products (Ksp).
-
This compound: Sc³⁺(aq) + 3OH⁻(aq) ⇌ Sc(OH)₃(s)
-
Iron(III) Hydroxide: Fe³⁺(aq) + 3OH⁻(aq) ⇌ Fe(OH)₃(s)
The significant difference in their Ksp values allows for a degree of selective precipitation. Iron(III) hydroxide is considerably less soluble and will precipitate at a lower pH compared to this compound.[3] This property can be exploited to remove the bulk of iron from a solution before scandium precipitation. However, in many scenarios, the goal is to co-precipitate both elements for subsequent processing.
Applications
-
Scandium Recovery from Industrial Wastes: Co-precipitation with iron(III) hydroxide is a key step in recovering scandium from industrial byproducts such as red mud from bauxite processing and waste from titanium dioxide production.[4][5]
-
Pre-concentration of Scandium: In solutions with low scandium concentrations, co-precipitation with an iron carrier can effectively concentrate the scandium into a solid phase, facilitating easier handling and further purification.
-
Purification of Scandium: While seemingly counterintuitive, controlled co-precipitation followed by selective re-leaching or other separation techniques can be a part of a larger scandium purification flowsheet.
Quantitative Data Summary
The efficiency of scandium and iron co-precipitation is highly dependent on the experimental conditions. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Reference |
| Solubility Product (Ksp) of Sc(OH)₃ | 2.22 x 10⁻³¹ | [6][7][8][9] |
| Solubility Product (Ksp) of Fe(OH)₃ | ~2.79 x 10⁻³⁹ to 6.3 x 10⁻³⁸ | [10][11][12] |
| Initial Solubility of Sc(OH)₃ in water | 0.0279 mol/L | [3][6][7] |
| Aged Solubility of Sc(OH)₃ (as ScO(OH)) | 0.0008 mol/L | [3][6][7] |
Table 1: Solubility Data for Scandium and Iron(III) Hydroxides at 25°C
| pH | Scandium Precipitation (%) | Iron(III) Precipitation (%) | Notes | Reference |
| 2.75 | ~8 | - | Minimal scandium loss during initial iron removal. | [13] |
| 3.0 | ~26 | - | Increased scandium loss with higher pH in initial iron removal. | [13] |
| 4.75 | >99 | ~95 | High recovery of both scandium and iron in a two-stage process. | |
| 4.5 - 5.0 | High | High | Second stage of impurity removal, where scandium is expected to precipitate. |
Table 2: pH-Dependent Precipitation of Scandium and Iron(III)
Experimental Protocols
Protocol 1: Selective Precipitation for Iron Removal Prior to Scandium Recovery
This protocol is designed to remove the majority of iron(III) from a solution containing both iron and scandium, thereby enriching the scandium in the aqueous phase.
Materials:
-
Scandium and iron-containing acidic leach solution
-
Base solution for pH adjustment (e.g., NaOH, NH₄OH)
-
pH meter
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)
-
Beakers and other standard laboratory glassware
Procedure:
-
Transfer the acidic leach solution containing scandium and iron to a beaker and place it on a stirring plate.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the base solution dropwise to gradually increase the pH.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Adjust the pH to a range of 2.5 - 3.0. In this range, iron(III) hydroxide will preferentially precipitate.[13]
-
Continue stirring for a predetermined period (e.g., 60 minutes) to allow for complete precipitation of the iron(III) hydroxide.
-
Once the precipitation is complete, cease stirring and allow the precipitate to settle.
-
Separate the iron(III) hydroxide precipitate from the scandium-rich supernatant by filtration.
-
The resulting filtrate is now enriched in scandium and can be further processed for scandium recovery.
Protocol 2: Co-precipitation of Scandium and Iron(III) for Scandium Concentration
This protocol aims to co-precipitate both scandium and iron to concentrate the scandium from a dilute solution.
Materials:
-
Dilute scandium and iron-containing solution
-
Base solution for pH adjustment (e.g., NaOH, NH₄OH)
-
pH meter
-
Stirring plate and stir bar
-
Filtration apparatus
-
Drying oven
Procedure:
-
Place the solution containing scandium and iron in a beaker on a stirring plate.
-
Commence stirring of the solution.
-
Gradually add the base solution to raise the pH.
-
Continuously monitor the pH.
-
Adjust the pH to a value between 4.5 and 5.0 to ensure the precipitation of both iron(III) hydroxide and this compound.[13]
-
Maintain stirring for a specified duration (e.g., 1-2 hours) to facilitate complete co-precipitation.
-
After the reaction period, stop stirring and let the co-precipitate settle.
-
Filter the solution to collect the mixed hydroxide precipitate containing both scandium and iron.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the collected precipitate in an oven at a suitable temperature (e.g., 105°C) to obtain a solid concentrate of scandium and iron. This concentrate can then undergo further processing, such as selective leaching, to isolate the scandium.[14]
Visualizations
Caption: Experimental workflows for selective iron removal and scandium-iron co-precipitation.
Caption: Logical relationship of pH increase on the precipitation of Fe(III) and Sc(III).
References
- 1. researchgate.net [researchgate.net]
- 2. Process Evaluation of Scandium Production and Its Environmental Impact [mdpi.com]
- 3. This compound | 17674-34-9 | Benchchem [benchchem.com]
- 4. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Extraction and Separation of Scandium from Scandium-Bearing Solid Waste and Acid by Synergistically Leaching Followed by Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 7. Scandium(III) hydroxide - Wikiwand [wikiwand.com]
- 8. Solubility Products [gchem.cm.utexas.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
- 11. quora.com [quora.com]
- 12. Calculate the solubility of iron(III) hydroxide, Fe(OH)3, in units of gra.. [askfilo.com]
- 13. meab-mx.se [meab-mx.se]
- 14. Precipitation of scandium from pregnant leach solution of high-pressure acid leaching of nickel laterite ore and its re-leaching behavior from the precipitate | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
Application of Scandium Hydroxide in Specialty Glass Manufacturing: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of scandium into specialty glass formulations offers a promising avenue for the development of advanced optical materials with tailored properties. While typically introduced as scandium oxide (Sc₂O₃), the use of scandium hydroxide (Sc(OH)₃) as a precursor presents several advantages in the manufacturing process. This document provides detailed application notes and experimental protocols for the utilization of this compound in the production of high-performance specialty glasses.
Scandium oxide is a high-melting point rare earth oxide known for imparting desirable characteristics to glass, most notably a significant increase in the refractive index.[1][2] this compound serves as an effective precursor to scandium oxide, decomposing at high temperatures within the glass melt to form the oxide in a highly reactive, well-dispersed state. This in-situ formation can promote greater homogeneity within the glass matrix. The primary applications for scandium-doped glasses are in high-end optics, including lenses, prisms, and other components where a high refractive index is critical for achieving specific light-bending properties.[2]
Principle of this compound Use
During the high-temperature melting process of glass manufacturing, typically exceeding 1000°C, this compound undergoes thermal decomposition to yield scandium oxide and water vapor, as shown in the following reaction:
2Sc(OH)₃ → Sc₂O₃ + 3H₂O
The resulting scandium oxide then integrates into the glass network. In silicate and borosilicate glasses, Sc₂O₃ can act as a network modifier or an intermediate, influencing the glass structure and its resulting properties. The high field strength of the Sc³⁺ ion contributes to a more tightly packed glass structure, which is a key factor in the observed increase in refractive index and density.
Impact on Glass Properties: Quantitative Data
The addition of scandium oxide, derived from this compound, systematically enhances the optical and physical properties of specialty glasses. The following tables summarize the quantitative effects observed in various glass systems.
Table 1: Optical and Physical Properties of Scandium Oxide
| Property | Value | Reference |
| Chemical Formula | Sc₂O₃ | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 2,405°C | [1] |
| Density | 3.86 g/cm³ | [1] |
| Refractive Index (at 550 nm) | ~1.95 | [1][2] |
Table 2: Properties of Scandium-Doped Lithium Aluminum Borate Glasses
Glass System: 70B₂O₅ – 20Li₂O – (10-x)Al₂O₃ – xSc₂O₃
| Sc₂O₃ (mol%) | Density (g/cm³) | Young's Modulus (GPa) | Bulk Modulus (GPa) | Shear Modulus (GPa) | Poisson's Ratio |
| 0 | 2.58 | 78.5 | 45.8 | 31.8 | 0.23 |
| 0.2 | 2.61 | 80.2 | 47.1 | 32.7 | 0.24 |
| 0.4 | 2.64 | 81.9 | 48.5 | 33.6 | 0.24 |
| 0.6 | 2.67 | 83.7 | 49.9 | 34.5 | 0.25 |
| 0.8 | 2.70 | 85.5 | 51.4 | 35.5 | 0.25 |
| 1.0 | 2.73 | 87.4 | 52.9 | 36.5 | 0.26 |
(Data derived from a study on radiation shielding applications, demonstrating the structural impact of scandium oxide addition.[1])
Table 3: Properties of Scandium Aluminosilicate Glasses
| Glass Composition (mol%) | Density (g/cm³) | Vickers Hardness (GPa) | Refractive Index |
| 15Sc₂O₃-25Al₂O₃-60SiO₂ | 3.15 | 9.3 | Not Reported |
| 10Sc₂O₃-30Al₂O₃-60SiO₂ | 3.05 | 9.1 | Not Reported |
(Data from a study on the structure-property correlations in scandium aluminosilicate glasses.)
Experimental Protocols
The following protocols outline the general procedures for the preparation of scandium-doped specialty glasses using this compound as a precursor. The specific parameters, such as melting temperature and duration, will vary depending on the base glass composition.
Protocol 1: Preparation of Scandium-Doped Borosilicate Glass
1. Raw Material Preparation:
- High-purity raw materials are essential for optical glass quality. Use SiO₂ (silicon dioxide), B₂O₃ (boron trioxide), Na₂O (sodium oxide, often from Na₂CO₃), Al₂O₃ (aluminum oxide), and Sc(OH)₃ (this compound) of at least 99.9% purity.
- Calculate the required weight of each component based on the desired molar percentage of Sc₂O₃ in the final glass. Remember to account for the mass loss from the decomposition of this compound and any carbonates.
- Thoroughly mix the powdered raw materials in a mortar and pestle or a mechanical mixer to ensure a homogeneous batch.
2. Melting and Fining:
- Transfer the batch to a high-purity platinum or alumina crucible.
- Place the crucible in a high-temperature furnace and heat to the melting temperature, typically in the range of 1400-1550°C for borosilicate glasses.
- Maintain the melt at this temperature for several hours to ensure complete melting and homogenization. During this stage, the this compound will decompose to scandium oxide.
- Increase the temperature slightly for the fining process to reduce the viscosity of the melt and allow trapped gas bubbles to escape.
3. Quenching and Annealing:
- Pour the molten glass onto a preheated graphite or steel mold to form a glass patty.
- Immediately transfer the glass to an annealing furnace set at a temperature just above the glass transition temperature (Tg) of the specific composition.
- Hold at the annealing temperature for several hours to relieve internal stresses.
- Slowly cool the glass to room temperature over a period of several hours.
Protocol 2: Preparation of Scandium-Doped Phosphate Glass
1. Raw Material Preparation:
- Use high-purity P₂O₅ (phosphorus pentoxide, often from NH₄H₂PO₄), a modifier oxide such as BaO or K₂O, Al₂O₃, and Sc(OH)₃.
- Due to the hygroscopic nature of P₂O₅, handle raw materials in a dry atmosphere (e.g., a glovebox).
- Calculate and weigh the components for the desired final glass composition.
- Mix the powders thoroughly.
2. Melting and Fining:
- Use a platinum or vitreous carbon crucible.
- Melt the batch in a furnace at a temperature typically between 1100°C and 1300°C.
- The melting duration will be shorter than for silicate glasses, usually 1-2 hours.
- The fining process is also conducted at a slightly elevated temperature to remove bubbles.
3. Quenching and Annealing:
- Quench the melt by pouring it into a preheated mold.
- Anneal the resulting glass at a temperature near its Tg for several hours, followed by slow cooling.
Protocol 3: Preparation of Scandium-Doped Germanate Glass
1. Raw Material Preparation:
- Use high-purity GeO₂ (germanium dioxide), a modifier oxide (e.g., BaO, La₂O₃), and Sc(OH)₃.
- Calculate and weigh the raw materials.
- Mix the components in a controlled atmosphere to prevent contamination.
2. Melting and Fining:
- Melt the batch in a platinum or gold crucible at temperatures ranging from 1200°C to 1400°C.
- The melt is typically held at the peak temperature for 1-2 hours for homogenization.
- Fining is performed to ensure a bubble-free glass.
3. Quenching and Annealing:
- Pour the melt into a preheated mold.
- Anneal the glass near its Tg to remove thermal stress, followed by a slow cooling ramp to room temperature.
Characterization of Scandium-Doped Glasses
After preparation, the resulting glasses should be characterized to determine their optical and physical properties.
1. Refractive Index and Abbe Number:
- A prism-based refractometer or an ellipsometer can be used to measure the refractive index at various wavelengths.
- The Abbe number (Vd) is calculated from the refractive indices at the Fraunhofer F (486.1 nm), d (587.6 nm), and C (656.3 nm) spectral lines using the formula: Vd = (nd - 1) / (nF - nC) .
2. Density:
- The density is measured using the Archimedes principle by weighing the sample in air and in a liquid of known density (e.g., distilled water).
3. Hardness:
- Vickers or Knoop microhardness testing can be performed to evaluate the mechanical properties of the glass.
4. Thermal Properties:
- Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) and the onset of crystallization (Tx).
Visualizations
Caption: Workflow for specialty glass manufacturing with this compound.
Caption: Effect of this compound on glass properties.
References
Application Notes and Protocols: Scandium Hydroxide as a Precursor for High-k Dielectrics in Electronic Components
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of scandium hydroxide as a precursor material for the fabrication of high-permittivity (high-k) scandium oxide (Sc₂O₃) dielectric layers in advanced electronic components. The protocols detailed below are intended for research and development purposes.
Introduction
Scandium oxide (Sc₂O₃) is a promising high-k dielectric material for next-generation electronic devices, including transistors and capacitors.[1] Its high dielectric constant, wide bandgap, and good thermal stability make it a suitable candidate to replace conventional silicon dioxide (SiO₂) gate dielectrics, enabling further miniaturization and improved performance of semiconductor devices. A cost-effective and scalable method for depositing thin films of scandium oxide is through the use of a this compound (Sc(OH)₃) precursor via a sol-gel route. This method offers advantages such as simple and inexpensive equipment, good control over film thickness and composition, and the ability to coat large and irregularly shaped substrates.[1]
Applications in Electronic Components
Scandium oxide thin films derived from this compound precursors are primarily used as the gate dielectric layer in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs) and Thin-Film Transistors (TFTs). The high dielectric constant of Sc₂O₃ allows for a physically thicker dielectric layer with the same capacitance as a much thinner SiO₂ layer, thereby reducing leakage currents and improving device reliability. Additionally, these films can be used in Metal-Insulator-Metal (MIM) capacitors for memory and analog applications.
Quantitative Data
The electrical and physical properties of scandium oxide thin films are critical for their performance in electronic devices. The following tables summarize key quantitative data for Sc₂O₃ films, with a focus on those derived from sol-gel methods.
Table 1: Electrical Properties of Scandium Oxide (Sc₂O₃) Thin Films
| Property | Value | Conditions/Notes |
| Dielectric Constant (k) | 9 - 14 | Frequency dependent |
| Bandgap | ~6.0 eV | |
| Leakage Current Density | 10⁻⁶ - 10⁻⁸ A/cm² | At 1 MV/cm |
| Breakdown Field | 4 - 6 MV/cm |
Table 2: Physical Properties of this compound and Oxide
| Property | Value | Compound |
| Molar Mass | 95.98 g/mol | This compound (Sc(OH)₃) |
| Density | 2.65 g/cm³ | This compound (Sc(OH)₃) |
| Molar Mass | 137.91 g/mol | Scandium Oxide (Sc₂O₃) |
| Density | 3.86 g/cm³ | Scandium Oxide (Sc₂O₃) |
| Melting Point | 2485 °C | Scandium Oxide (Sc₂O₃) |
Experimental Protocols
The following are detailed protocols for the synthesis of a this compound precursor sol, its deposition as a thin film, and the fabrication of basic electronic components.
Protocol 1: Synthesis of this compound Sol-Gel Precursor
This protocol describes the synthesis of a this compound-based sol-gel precursor for the deposition of scandium oxide thin films.
Materials:
-
Scandium(III) nitrate hydrate (Sc(NO₃)₃·xH₂O) or Scandium(III) chloride hydrate (ScCl₃·xH₂O)
-
2-Methoxyethanol or Ethanol
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Deionized (DI) water
-
Magnetic stirrer and hotplate
-
Beakers and graduated cylinders
-
pH meter
Procedure:
-
Precursor Solution Preparation: Dissolve a specific molar concentration (e.g., 0.1 M to 0.5 M) of the scandium salt (scandium nitrate or chloride) in 2-methoxyethanol or ethanol with vigorous stirring.
-
Hydrolysis and Condensation: While stirring, slowly add a controlled amount of ammonium hydroxide or sodium hydroxide solution dropwise to the scandium salt solution to induce hydrolysis and condensation, leading to the formation of a this compound precipitate or a colloidal suspension (sol).
-
pH Adjustment: Monitor the pH of the solution. The final pH will influence the particle size and stability of the sol. A pH in the range of 7-9 is often targeted for stable sol formation.[2]
-
Aging: Age the resulting sol for a period of time (e.g., 24 hours) at room temperature to allow for the completion of the hydrolysis and condensation reactions. This step helps in achieving a more stable and homogeneous sol.
-
Filtration (Optional): For some applications, the sol can be filtered through a syringe filter (e.g., 0.22 µm) to remove any large agglomerates before thin-film deposition.
Protocol 2: Deposition of Scandium Oxide Thin Films via Spin Coating
This protocol details the deposition of a scandium oxide precursor thin film onto a substrate using a spin coater.
Materials and Equipment:
-
This compound sol-gel precursor (from Protocol 4.1)
-
Substrates (e.g., silicon wafers, glass slides, or other device-specific substrates)
-
Spin coater
-
Pipettes
-
Hotplate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropyl alcohol, and DI water, followed by drying with nitrogen gas). A clean surface is crucial for good film adhesion and uniformity.
-
Dispensing the Sol: Place the cleaned substrate on the chuck of the spin coater. Using a pipette, dispense a sufficient amount of the this compound sol onto the center of the substrate to cover a significant portion of the surface.
-
Spin Coating: The spin coating process typically involves a two-step procedure:
-
Spread Cycle: Spin the substrate at a low speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to evenly spread the sol across the substrate.
-
High-Speed Cycle: Ramp up the rotational speed to a higher value (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is primarily determined by the sol viscosity and the high-speed spin parameters.
-
-
Pre-annealing (Drying): After spin coating, place the substrate on a hotplate at a low temperature (e.g., 100-150 °C) for a few minutes to evaporate the solvent and form a gelled film.
-
Multi-layer Deposition (Optional): For thicker films, repeat steps 2-4. A brief pre-annealing step should be performed after each layer deposition.
Protocol 3: Annealing for Conversion to Scandium Oxide
This protocol describes the thermal annealing process to convert the deposited this compound precursor film into a dense scandium oxide (Sc₂O₃) film.
Materials and Equipment:
-
Substrate with deposited this compound precursor film (from Protocol 4.2)
-
Tube furnace or rapid thermal annealing (RTA) system with a controlled atmosphere (e.g., air, oxygen, or nitrogen)
Procedure:
-
Furnace Setup: Place the substrate into the tube furnace or RTA system.
-
Ramping Up Temperature: Gradually ramp up the temperature to the desired annealing temperature. A typical ramp rate is 5-10 °C/minute to avoid thermal shock and cracking of the film.
-
Annealing: Anneal the film at a high temperature, typically in the range of 400-800 °C, for a specific duration (e.g., 30-60 minutes). The optimal annealing temperature and time will depend on the precursor and desired film properties. This step facilitates the decomposition of the hydroxide and organic residues and promotes the formation of a crystalline or amorphous scandium oxide film.
-
Cooling Down: After the annealing period, allow the substrate to cool down slowly to room temperature within the furnace to prevent cracking.
Protocol 4: Fabrication of a Metal-Insulator-Semiconductor (MIS) Capacitor
This protocol outlines the fabrication of a simple MIS capacitor to characterize the electrical properties of the scandium oxide dielectric layer.
Materials and Equipment:
-
Silicon wafer with a thermally grown SiO₂ layer (optional, for passivation) and a deposited Sc₂O₃ film (from Protocol 4.3)
-
Metal deposition system (e.g., thermal evaporator or sputter coater)
-
Shadow mask for defining top electrodes
-
Aluminum or gold for electrodes
-
Probing station and semiconductor device analyzer
Procedure:
-
Bottom Electrode: A heavily doped silicon wafer can serve as the bottom electrode.
-
Dielectric Deposition: Deposit the scandium oxide film on the silicon wafer as described in Protocols 4.2 and 4.3.
-
Top Electrode Deposition: Using a shadow mask, deposit circular top electrodes (e.g., aluminum or gold) of a known area onto the scandium oxide film using thermal evaporation or sputtering.
-
Post-metallization Annealing (Optional): Perform a low-temperature anneal (e.g., 300-400 °C) in a forming gas (N₂/H₂) atmosphere to improve the semiconductor-dielectric interface.
-
Electrical Characterization: Use a probing station and a semiconductor device analyzer to perform capacitance-voltage (C-V) and current-voltage (I-V) measurements to determine the dielectric constant, leakage current, and other electrical parameters of the Sc₂O₃ film.
Visualizations
The following diagrams illustrate the key experimental workflows described in the protocols.
Conclusion
This compound serves as a versatile and cost-effective precursor for the solution-based deposition of high-quality scandium oxide thin films. The sol-gel method, followed by appropriate thermal annealing, provides a viable pathway for integrating high-k dielectrics into various electronic components. The protocols provided herein offer a foundational framework for researchers to explore the potential of scandium-based materials in advanced electronics. Further optimization of precursor chemistry, deposition parameters, and annealing conditions can lead to enhanced electrical performance and reliability of the resulting devices.
References
Application Notes & Protocols: Determination of Scandium in Seawater via Coprecipitation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of trace levels of scandium in seawater using coprecipitation techniques. These methods are essential for accurate quantification of scandium, a rare earth element with growing importance in various technological and biomedical applications. The protocols outlined below focus on pre-concentration of scandium from the complex seawater matrix to enable precise measurement by modern analytical instrumentation.
Introduction
The analysis of trace elements like scandium in seawater presents significant analytical challenges due to their low concentrations and the high salinity of the matrix, which can cause spectral and non-spectral interferences in analytical measurements.[1][2] Coprecipitation is a robust and effective pre-concentration technique to separate scandium from the bulk seawater matrix, thereby enhancing the analytical signal and improving detection limits.[1] This document details two primary coprecipitation methods: one using iron(III) hydroxide and another utilizing magnesium hydroxide as the collecting precipitate.
Data Presentation
The following tables summarize the quantitative data associated with the described coprecipitation methods for trace element analysis in seawater.
Table 1: Method Performance for Scandium Determination
| Parameter | Iron(III) Hydroxide Coprecipitation | Reference |
| Analyte | Scandium | [3] |
| Recovery | 99-100% | [3] |
| pH for Precipitation | 8-9 | [3] |
| Final Analysis Technique | Atomic Absorption Spectroscopy | [3] |
| Reported Concentration | 0.01 ± 0.005 µg/L (South China Sea) | [3] |
Table 2: General Performance of Coprecipitation for Trace Elements in Seawater
| Coprecipitant | Analytes | Recovery Rate | Preconcentration Factor | Final Analysis Technique | Reference |
| Magnesium Hydroxide | As, Co, Cr, Cu, Mn, Pb | 67-96% | 10-fold | ICP-MS | [4] |
| Magnesium Hydroxide | Rare Earth Elements | >99% salt removal | 130-fold enhancement | ICP-MS/MS | [5] |
Experimental Protocols
Method 1: Coprecipitation with Iron(III) Hydroxide
This method is highly effective for the pre-concentration of scandium from seawater, demonstrating high recovery rates.[3]
3.1.1. Reagents and Materials
-
Seawater sample
-
High-purity hydrochloric acid (HCl)
-
Iron(III) chloride solution (FeCl₃), low in scandium
-
High-purity ammonium hydroxide (NH₄OH) solution
-
Ion-exchange resin
-
8-Hydroxyquinoline (oxine) in butanol solution
-
Nitrous oxide-acetylene flame atomic absorption spectrometer
3.1.2. Procedure
-
Sample Preparation: Filter the seawater sample through a 0.45 µm membrane filter to remove particulate matter. Acidify the sample to pH 1.6 with high-purity HCl to prevent adsorption of scandium to the container walls during storage.
-
Coprecipitation:
-
To a known volume of the seawater sample, add a small amount of iron(III) chloride solution to act as the carrier for the precipitate.
-
Adjust the pH of the solution to 8-9 by the dropwise addition of ammonium hydroxide solution. This will precipitate iron(III) hydroxide, which will coprecipitate the scandium.[3]
-
Allow the precipitate to settle for a sufficient time (e.g., overnight) to ensure complete precipitation.
-
-
Separation and Purification:
-
Separate the iron(III) hydroxide precipitate from the supernatant by centrifugation or filtration.
-
Dissolve the precipitate in a minimal amount of concentrated HCl.
-
Separate the scandium from the iron matrix using an appropriate ion-exchange chromatography step.[3]
-
-
Final Determination:
Method 2: Coprecipitation with Magnesium Hydroxide
This method leverages the naturally occurring magnesium in seawater to form the precipitate, minimizing the need for adding a carrier element.[4][6]
3.2.1. Reagents and Materials
-
Seawater sample
-
High-purity sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution
-
High-purity nitric acid (HNO₃)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or Tandem ICP-MS (ICP-MS/MS)
3.2.2. Procedure
-
Sample Preparation: Filter the seawater sample through a 0.45 µm membrane filter.
-
Coprecipitation:
-
To a known volume of the seawater sample, raise the pH to approximately 10 by adding a high-purity alkaline solution such as NaOH or NH₄OH.[4][6] This induces the precipitation of magnesium hydroxide from the magnesium naturally present in seawater. Trace elements, including scandium and other rare earth elements, will coprecipitate.[4][5][6]
-
Allow the precipitate to age and settle.
-
-
Separation:
-
Dissolution and Analysis:
Visualizations
The following diagram illustrates the general experimental workflow for the determination of scandium in seawater using coprecipitation.
Caption: Experimental workflow for scandium determination in seawater.
References
- 1. analytik-jena.com [analytik-jena.com]
- 2. State of the art in the determination of trace elements in seawater: a worldwide proficiency test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of scandium in sea-water by atomic-absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Determination of rare earth elements in seawater samples by inductively coupled plasma tandem quadrupole mass spectrometry after coprecipitation with magnesium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sol-Gel Synthesis of Scandium Oxide from Scandium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of scandium oxide (Sc₂O₃) nanoparticles via a sol-gel method using scandium hydroxide (ScOOH) as an intermediate. This method offers excellent control over particle size and purity, making it suitable for various high-technology applications, including ceramics, catalysts, and materials for drug development.
Introduction
The sol-gel process is a versatile wet-chemical technique for fabricating materials with high purity and homogeneity at relatively low temperatures.[1] This method involves the transition of a colloidal solution (sol) into a gelatinous network (gel), which is then dried and calcined to yield the desired oxide. In this specific application, an aqueous solution of a scandium salt is hydrolyzed to form a this compound sol, which subsequently undergoes gelation, drying, and thermal decomposition to produce scandium oxide. The key advantages of this method include the ability to control the final particle size and morphology by carefully adjusting synthesis parameters such as pH and reflux time.[2][3]
Overall Synthesis Workflow
The sol-gel synthesis of scandium oxide from a scandium chloride precursor via a this compound intermediate can be summarized in the following logical steps:
Caption: General workflow for the sol-gel synthesis of scandium oxide.
Experimental Protocols
Materials and Reagents
-
Scandium (III) chloride hexahydrate (ScCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Protocol for the Synthesis of this compound (ScOOH) Sol
-
Precursor Solution Preparation: Dissolve scandium (III) chloride hexahydrate in deionized water. The initial pH of this solution will be acidic, typically around 2.[3]
-
pH Adjustment: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the scandium chloride solution at room temperature with vigorous stirring until the desired pH is reached. Homogeneous sols are generally formed at a pH of 7 or 9.[3]
-
Refluxing: Transfer the resulting suspension to a reflux setup and heat at 100°C for a specified duration (e.g., 4 hours). The reflux time is a critical parameter that influences the particle size of the resulting this compound.[2][3]
-
Purification: After refluxing, the suspension is allowed to cool to room temperature. The salts formed during the reaction are removed by dialysis against deionized water.
Protocol for the Conversion of this compound Sol to Scandium Oxide
-
Drying: The purified this compound sol is dried in an oven at 100°C to obtain a gel or xerogel.
-
Calcination: The dried this compound gel is then calcined in a furnace to induce thermal decomposition to scandium oxide. The thermal decomposition of γ-ScOOH to Sc₂O₃ occurs with a significant weight loss at temperatures below 530°C, with a characteristic endothermic peak around 457°C.[3] A typical calcination is performed at 500°C (773 K).[4] For the conversion of scandium oxalate, a related precursor, calcination temperatures of 700-800°C are also reported.[5]
Influence of Synthesis Parameters on Material Properties
The properties of the synthesized scandium oxide, particularly particle size, are highly dependent on the conditions of the sol-gel process.
Effect of pH and Reflux Time
The pH of the initial solution and the duration of the reflux step are critical factors in controlling the particle size of the this compound intermediate, which in turn affects the final scandium oxide particle size.
Caption: Relationship between synthesis parameters and particle size.
Quantitative Data Summary
The following table summarizes the influence of pH and reflux time on the particle size of the this compound intermediate.
| pH | Reflux Time (hours) | Resulting ScOOH Particle Size (nm) |
| 7 | 4 | Homogeneous sol with monodisperse distribution[3] |
| 9 | 4 | Homogeneous sol with monodisperse distribution[3] |
| - | - | 40 - 1000[3] |
Note: The best preparation conditions for a homogeneous sol are reported to be a pH of 7 or 9 with a 4-hour reflux time.[3]
Characterization of Scandium Oxide
The synthesized scandium oxide nanoparticles can be characterized using various analytical techniques to determine their physical and chemical properties.
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA measures the change in mass of the this compound gel as a function of temperature, identifying the decomposition temperature. DSC measures the heat flow associated with thermal transitions, such as the endothermic peak corresponding to the conversion of ScOOH to Sc₂O₃.[3]
Structural and Morphological Analysis
-
X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the final scandium oxide product.
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the intermediate and final products, confirming the conversion of hydroxide to oxide.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticle morphology, size, and size distribution.
Applications
The sol-gel synthesis of scandium oxide provides a route to high-purity, size-controlled nanoparticles that are of interest in several advanced applications:
-
High-Performance Ceramics: Scandia-stabilized zirconia is a key material in solid oxide fuel cells.
-
Catalysis: Scandium oxide can be used as a catalyst or catalyst support in various chemical reactions.
-
Optics and Electronics: Due to its high refractive index and wide bandgap, scandium oxide is used in optical coatings and as a dielectric material in electronic devices.
-
Drug Development: The controlled size and high surface area of nanoparticles can be advantageous for applications in drug delivery and biomedical imaging, although this is an emerging area of research for scandium oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2017038205A1 - Scandium oxide manufacturing method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Scandium oxide nanoparticles produced from sol–gel chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes and Protocols for Scandium in Aerospace Aluminum Alloys
Introduction
The addition of scandium to aluminum alloys imparts significant improvements in mechanical properties, weldability, and corrosion resistance, making these alloys highly attractive for aerospace applications where lightweight, high-strength materials are critical. While scandium is typically introduced into aluminum alloys in its metallic form or as a master alloy, the journey of this valuable element often begins with scandium hydroxide (Sc(OH)₃), a precursor to scandium oxide (Sc₂O₃) which is then used in the production of aluminum-scandium master alloys.
These application notes provide a comprehensive overview of the use of scandium in aerospace alloys, with a focus on the quantitative effects on material properties and the experimental protocols for its introduction.
Mechanism of Action: The "Scandium Effect"
The remarkable improvements observed in aluminum alloys upon the addition of scandium, often referred to as the "scandium effect," are primarily attributed to two key metallurgical phenomena: grain refinement and precipitation hardening .[1]
-
Grain Refinement: During the solidification of the molten alloy, scandium forms primary Al₃Sc particles which act as potent nucleation sites for aluminum grains. This leads to a significantly finer and more uniform grain structure. A finer grain structure enhances the strength and toughness of the alloy.[2]
-
Precipitation Hardening: Upon heat treatment, fine, coherent, and thermally stable Al₃Sc precipitates form within the aluminum matrix. These precipitates effectively impede the movement of dislocations, which are defects in the crystal structure, thereby significantly increasing the strength and hardness of the alloy.[1][2]
The following diagram illustrates the logical workflow of how scandium enhances the properties of aluminum alloys.
References
Troubleshooting & Optimization
Technical Support Center: Scandium Hydroxide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of scandium hydroxide (Sc(OH)₃).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound Precipitate
-
Question: My this compound precipitation resulted in a very low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields are often attributed to improper pH control during precipitation. This compound precipitation is highly pH-dependent.
-
Cause 1: Incomplete Precipitation due to Low pH. If the pH of the solution is too low (below 8), the precipitation of this compound will be incomplete.[1]
-
Solution 1: Carefully monitor and adjust the pH of the reaction mixture. For quantitative precipitation, a pH range of 8–9 is recommended when using neutralizing agents like sodium hydroxide (NaOH) or ammonia (NH₃).[1]
-
Cause 2: Formation of Soluble Scandium Complexes. The presence of certain ions, such as excess sulfate or complexing agents, can form soluble scandium complexes, preventing its precipitation as a hydroxide.
-
Solution 2: If working with sulfate-rich solutions, ensure the complete conversion of the scandium salt to a form that readily precipitates. In some methods, chelating agents are used to control impurities but can also interfere with scandium precipitation if not properly managed.[1]
-
Issue 2: Contamination of the Final Product with Impurities
-
Question: My synthesized this compound is contaminated with other metals like iron and aluminum. How can I minimize these impurities?
-
Answer: Co-precipitation of impurities is a common challenge in this compound synthesis due to the similar chemical properties of scandium and other trivalent metals.
-
Cause 1: Co-precipitation of Metal Hydroxides. Elements like iron (Fe³⁺), aluminum (Al³⁺), zirconium (Zr⁴⁺), and titanium (Ti⁴⁺) can precipitate as hydroxides under similar pH conditions as scandium.[2][3][4][5]
-
Solution 1: Precise pH Control. A two-stage precipitation process can be effective. For instance, a first-stage precipitation at a lower pH (e.g., 2.75) can remove a significant portion of iron, while scandium largely remains in the solution.[5][6] The subsequent increase in pH to around 4.75 will then precipitate the scandium.[5][6]
-
Solution 2: Use of Chelating Agents. The addition of chelating agents, such as ammonium citrate, can sequester transition metals and reduce their incorporation into the this compound precipitate.[1]
-
Solution 3: Selective Precipitation Methods. An alternative to direct hydroxide precipitation is the precipitation of a scandium sulfate double salt (e.g., NaSc(SO₄)₂), which can leave over 99% of Fe³⁺ and Al³⁺ in the solution.[1] The purified double salt can then be redissolved and treated with a base to form high-purity this compound.[1]
-
Issue 3: Poorly Crystalline or Amorphous Product
-
Question: The this compound I synthesized has poor crystallinity and is difficult to filter. How can I improve the particle characteristics?
-
Answer: The crystallinity and particle size of this compound are influenced by reaction temperature and aging.
-
Cause 1: Low Reaction Temperature. Performing the precipitation at room temperature often results in finer, higher-surface-area hydroxides that may be amorphous and difficult to filter.[1]
-
Solution 1: Increase Reaction Temperature. Conducting the precipitation at elevated temperatures, in the range of 50–80°C, can yield larger, more crystalline particles.[1]
-
Cause 2: Formation of Colloidal this compound. Exceeding a pH of 9 can lead to the formation of a colloidal suspension, which is challenging to filter.[1]
-
Solution 2: Strict pH Monitoring. Maintain the pH within the optimal 8-9 range to avoid the formation of colloids.[1]
-
Cause 3: Aging Effects. Freshly precipitated this compound can convert to scandium oxyhydroxide (ScO(OH)) upon aging, which has a significantly lower solubility and may have different physical properties.[7]
-
Solution 3: Control Aging Time and Conditions. The duration and conditions of aging should be controlled depending on the desired final product. If Sc(OH)₃ is the target, prolonged aging should be avoided.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is precipitation from a scandium-containing solution.[1] This typically involves dissolving a scandium salt (e.g., scandium chloride, scandium nitrate) in water and then adding a base, such as sodium hydroxide or ammonia, to raise the pH and precipitate Sc(OH)₃.[1][7] Other methods include hydrothermal synthesis and sol-gel routes, which can offer better control over particle size and morphology.[8][9]
Q2: What is the optimal pH for precipitating this compound?
A2: The optimal pH for quantitative precipitation of this compound is between 8 and 9.[1] Deviating below this range can lead to incomplete precipitation, while exceeding it may result in the formation of colloidal particles that are difficult to handle.[1]
Q3: How does temperature affect the synthesis of this compound?
A3: Temperature plays a crucial role in determining the physical properties of the synthesized this compound. Reactions carried out at higher temperatures (50–80°C) tend to produce larger and more crystalline particles, whereas room-temperature synthesis often yields finer particles with a higher surface area.[1]
Q4: Can I use different precursors for the synthesis? What is the impact?
A4: Yes, different scandium salts can be used as precursors, such as scandium chloride (ScCl₃), scandium nitrate (Sc(NO₃)₃), and scandium sulfate (Sc₂(SO₄)₃).[1][7] The choice of precursor can influence the reaction, as different starting materials can lead to the formation of various intermediates, such as Sc(OH)₁.₇₅Cl₁.₂₅ or Sc(OH)₂NO₃, before converting to Sc(OH)₃.[7]
Q5: What is scandium oxyhydroxide (ScO(OH)) and how is it related to this compound?
A5: Scandium oxyhydroxide (ScO(OH)) is a compound that can be formed from the aging of this compound.[7] This conversion leads to a significant reduction in solubility.[7] In some synthesis routes, particularly those involving refluxing, ScOOH may be the direct product.[8]
Q6: What analytical techniques are recommended for characterizing synthesized this compound?
A6: A combination of techniques is recommended for full characterization:
-
X-Ray Diffraction (XRD): To determine the crystalline phase and purity of the material.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of hydroxide groups and other functional groups.[9]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): For imaging the morphology and particle size of the synthesized product.[9]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): For quantifying the elemental composition and detecting trace impurities.
Data Presentation
Table 1: Influence of Synthesis Parameters on this compound Precipitation
| Parameter | Condition | Expected Outcome | Purity/Yield | Reference |
| pH | < 8 | Incomplete precipitation | Low Yield | [1] |
| 8–9 | Quantitative precipitation | High Yield (>95%) | [1] | |
| > 9 | Colloidal formation, difficult filtration | High Yield, but handling issues | [1] | |
| Temperature | Room Temperature | Finer, higher-surface-area particles | - | [1] |
| 50–80°C | Larger, more crystalline particles | - | [1] | |
| Precipitating Agent | NaOH, NH₃ | Direct precipitation of Sc(OH)₃ | Dependent on precursor purity | [1] |
| Ca(OH)₂ | Effective for precipitation from low-concentration solutions | Can achieve >90% Sc separation | [2] | |
| Impurity Control | Precise pH control | Selective precipitation of impurities vs. Sc | Improved Purity | [3][5][6] |
| Chelating Agents (e.g., ammonium citrate) | Sequesters transition metal impurities | Impurity levels reduced to <0.01% | [1] |
Experimental Protocols
Protocol 1: this compound Synthesis by Direct Precipitation
This protocol describes a standard method for synthesizing this compound from a scandium salt solution using a basic precipitant.
-
Preparation of Scandium Solution: Dissolve a known quantity of a scandium salt (e.g., scandium chloride, ScCl₃) in deionized water to achieve the desired concentration.
-
pH Adjustment: While continuously stirring the scandium solution, slowly add a basic solution (e.g., 1 M sodium hydroxide or ammonia) dropwise.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Precipitation: Continue adding the basic solution until the pH of the mixture reaches and stabilizes within the 8–9 range. A white precipitate of this compound will form.[1]
-
Aging (Optional): For improved crystallinity, the reaction can be performed at an elevated temperature (50-80°C) and the precipitate can be aged in the mother liquor for a specified period under stirring.[1]
-
Filtration and Washing: Separate the precipitate from the solution by filtration (e.g., using a Buchner funnel). Wash the precipitate multiple times with deionized water to remove any residual ions.[1]
-
Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound via precipitation.
Caption: Relationship between key synthesis parameters and final product characteristics.
References
- 1. This compound | 17674-34-9 | Benchchem [benchchem.com]
- 2. Scandium concentrate precipitation from carbonate-bicarbonate solutions with calcium hydroxide [rudmet.ru]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. meab-mx.se [meab-mx.se]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Scandium Hydroxide Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of scandium hydroxide precipitation.
Troubleshooting Guide
This guide addresses common issues encountered during the precipitation of this compound from various leachate solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Scandium Yield | Incomplete Precipitation: The pH of the solution may be too low for complete this compound precipitation. This compound precipitation typically begins above pH 4.5 and is more complete at pH > 6.[1] | Carefully monitor and adjust the pH of the solution to the optimal range for this compound precipitation, typically between 6.5 and 7.5. Use a calibrated pH meter and add the precipitating agent slowly with constant stirring to avoid localized pH fluctuations. |
| Formation of Soluble Scandium Complexes: In solutions with high concentrations of certain anions (e.g., carbonate, sulfate), soluble scandium complexes can form, preventing complete precipitation. | Consider a pre-treatment step to remove interfering anions. For example, in carbonate-bicarbonate solutions, the addition of calcium hydroxide can effectively precipitate scandium.[2] | |
| Aging of Precipitate: Freshly precipitated this compound can age and convert to the less soluble scandium oxyhydroxide (ScO(OH)), which might affect recovery in subsequent steps if not handled properly. | Process the this compound precipitate shortly after formation. If storage is necessary, keep it in a well-sealed container under an inert atmosphere to minimize aging. | |
| High Impurity Content (especially Iron) | Co-precipitation of Iron(III) Hydroxide: Iron(III) hydroxide precipitates at a lower pH (around 3.0-3.5) than this compound.[1] If the initial pH adjustment overshoots or if there are localized areas of high pH, iron will co-precipitate with scandium. | Implement a two-stage precipitation process. First, adjust the pH to 3.0-3.5 to selectively precipitate the majority of the iron. Filter off the iron precipitate before raising the pH to precipitate the scandium. |
| Inefficient Separation of Precipitates: Poor filtration or washing can leave residual iron-rich solution entrained with the this compound precipitate. | Use a fine filter paper and a vacuum filtration setup for efficient solid-liquid separation. Wash the this compound precipitate thoroughly with deionized water at a slightly alkaline pH to remove entrained impurities. | |
| Gelatinous Precipitate/Poor Filtration | Rapid Precipitation: Adding the precipitating agent too quickly can lead to the formation of fine, gelatinous particles that are difficult to filter. | Add the precipitating agent dropwise with vigorous stirring to promote the formation of larger, more crystalline particles. |
| Presence of Silica: Leachates from sources like bauxite residue can contain dissolved silica, which can form a gelatinous silica gel during pH adjustment, interfering with filtration. | If silica is present, consider a pre-treatment step to remove it. This can involve coagulation with specific flocculants or adjusting conditions to minimize silica dissolution during the initial leaching. | |
| Inconsistent Results | Inaccurate pH Measurement: An uncalibrated or faulty pH probe will lead to incorrect pH adjustments and inconsistent precipitation results. | Regularly calibrate your pH meter using standard buffer solutions (e.g., at pH 4.0, 7.0, and 10.0). Ensure the probe is clean and properly maintained. |
| Variable Leachate Composition: The concentration of scandium and impurities in the starting material can vary, leading to different precipitation behaviors. | Characterize each new batch of leachate for its scandium and major impurity concentrations using techniques like ICP-OES or AAS.[3] Adjust the precipitation protocol accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating this compound?
A1: The optimal pH for this compound precipitation is a balance between maximizing scandium recovery and minimizing impurity co-precipitation. Generally, a pH range of 6.5 to 7.5 is recommended for high scandium recovery. However, to separate it from iron, a two-stage process is often employed. First, the pH is raised to 3.0-3.5 to precipitate iron(III) hydroxide. After filtration, the pH of the filtrate is then raised to the 6.5-7.5 range to precipitate this compound.[1]
Q2: Which precipitating agent should I use?
A2: The choice of precipitating agent depends on the composition of your leachate and the desired purity of the final product.
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are strong bases that can effectively raise the pH.
-
Ammonium Hydroxide (NH₄OH) is particularly useful for separating scandium from iron, as it can form a soluble scandium hexammine complex, which helps to keep scandium in solution while iron precipitates.[4]
-
Calcium Hydroxide (Ca(OH)₂ or lime) is a cost-effective option and has been shown to be effective in precipitating scandium from carbonate-bicarbonate solutions.[2]
Q3: How does temperature affect the precipitation process?
A3: Temperature can influence both the kinetics and the thermodynamics of precipitation. While many precipitation protocols are conducted at room temperature, elevated temperatures (e.g., 60-90°C) can sometimes promote the formation of more crystalline and easily filterable precipitates.[5] However, the effect of temperature on the selectivity of precipitation needs to be experimentally determined for your specific system, as it can also affect the solubility of impurities.[2]
Q4: My this compound precipitate is difficult to filter. What can I do?
A4: Difficulty in filtering is often due to the formation of a gelatinous precipitate. To address this, try the following:
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Slow down the addition of the precipitating agent: Add the base dropwise while stirring vigorously.
-
Increase the temperature: Gently heating the solution during precipitation can sometimes lead to larger particle sizes.
-
Allow for an aging period: Letting the precipitate stand in the mother liquor for a period (e.g., a few hours) with gentle stirring can sometimes improve its filterability.
-
Check for silica: If your source material is rich in silicates, you may be co-precipitating silica gel. In this case, a pre-treatment step to remove silica is necessary.
Q5: How can I determine the scandium concentration in my solutions and precipitates?
A5: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are the most common and accurate methods for determining the concentration of scandium and other elements in your samples.[3] For solid samples, a digestion step using a suitable acid mixture is required to bring the elements into solution before analysis.
Data Presentation
The following tables summarize quantitative data on the selective precipitation of scandium and common impurities from a synthetic solution resembling a leachate from bauxite residue.
Table 1: Effect of Different Precipitating Agents on Metal Precipitation at 70% Iron(III) Removal. [4]
| Precipitating Agent | Final pH | Fe (%) | Sc (%) | Al (%) | Y (%) | Nd (%) |
| Limestone | 2.81 | 70.7 | 25.2 | 15.3 | 15.1 | 15.6 |
| NaOH | 2.97 | 70.3 | 14.4 | 9.9 | 5.8 | 6.2 |
| KOH | 3.12 | 70.1 | 18.9 | 12.1 | 7.9 | 8.3 |
| NH₄OH | 3.25 | 70.5 | 3.1 | 5.2 | 1.1 | 1.2 |
Table 2: Effect of Different Precipitating Agents on Metal Precipitation at >90% Iron(III) Removal. [4]
| Precipitating Agent | Final pH | Fe (%) | Sc (%) | Al (%) | Y (%) | Nd (%) |
| Limestone | 3.52 | 91.2 | 35.1 | 28.4 | 27.8 | 28.3 |
| NaOH | 3.41 | 90.5 | 21.7 | 18.6 | 13.2 | 13.9 |
| KOH | 3.68 | 90.3 | 29.8 | 22.4 | 17.5 | 18.1 |
| NH₄OH | 3.65 | 90.2 | 4.2 | 8.1 | 2.1 | 2.3 |
Experimental Protocols
Protocol 1: Two-Stage pH-Controlled Precipitation of this compound from an Acidic Leachate
This protocol describes a general procedure for selectively precipitating iron and then scandium from a typical acidic leachate containing various metal ions.
Materials:
-
Scandium-containing acidic leachate
-
1 M Sodium Hydroxide (NaOH) or 1 M Ammonium Hydroxide (NH₄OH)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Beakers
-
Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum pump)
-
Fine filter paper (e.g., Whatman Grade 42)
-
Deionized water
Procedure:
Stage 1: Iron Precipitation
-
Place a known volume of the acidic leachate in a beaker with a magnetic stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the 1 M NaOH or 1 M NH₄OH solution dropwise while continuously monitoring the pH.
-
Continue adding the base until the pH of the solution stabilizes in the range of 3.0-3.5.
-
Allow the solution to stir at this pH for 1-2 hours to ensure complete precipitation of iron(III) hydroxide.
-
Set up the vacuum filtration apparatus with a fine filter paper.
-
Filter the solution to separate the iron hydroxide precipitate.
-
Wash the precipitate with a small amount of deionized water adjusted to pH ~3.5.
-
Collect the filtrate, which now contains the scandium in solution with reduced iron content.
Stage 2: this compound Precipitation
-
Transfer the filtrate from Stage 1 to a clean beaker with a magnetic stir bar.
-
Begin stirring the solution.
-
Slowly add the 1 M NaOH or 1 M NH₄OH solution dropwise while monitoring the pH.
-
Continue adding the base until the pH of the solution stabilizes in the range of 6.5-7.5. A white precipitate of this compound will form.
-
Allow the solution to stir at this pH for 1-2 hours to ensure complete precipitation.
-
Filter the solution using a new fine filter paper to collect the this compound precipitate.
-
Wash the precipitate thoroughly with deionized water to remove any remaining soluble impurities.
-
Dry the precipitate in an oven at a low temperature (e.g., 80-100°C) to a constant weight.
Protocol 2: Sample Analysis by ICP-OES
Procedure:
-
Liquid Samples: Dilute the liquid samples (leachate, filtrate) to a suitable concentration range for the ICP-OES instrument using a weak acid matrix (e.g., 2% nitric acid).
-
Solid Samples (Precipitates): Accurately weigh a small amount of the dried precipitate. Digest the sample in a mixture of concentrated acids (e.g., aqua regia) using a microwave digester or by heating on a hot plate until the sample is completely dissolved. Dilute the digested sample to a known volume with deionized water.
-
Analysis: Aspirate the prepared samples into the ICP-OES and measure the emission intensity at the characteristic wavelengths for scandium and other elements of interest.
-
Quantification: Determine the concentration of each element by comparing the emission intensities to those of certified standard solutions.
Visualizations
Caption: Experimental workflow for the two-stage precipitation of this compound.
Caption: Troubleshooting logic for common this compound precipitation issues.
References
- 1. Recovery of scandium( iii ) from diluted aqueous solutions by a supported ionic liquid phase (SILP) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07957E [pubs.rsc.org]
- 2. Scandium concentrate precipitation from carbonate-bicarbonate solutions with calcium hydroxide [rudmet.ru]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Removal in Scandium Hydroxide Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of scandium hydroxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities typically found in this compound originate from the source material and processing reagents. These commonly include iron (Fe), aluminum (Al), titanium (Ti), zirconium (Zr), silicon (Si), calcium (Ca), and various rare earth elements (REEs).[1][2] The concentration of these impurities can vary significantly depending on the ore or waste stream from which the scandium is being recovered.
Q2: What are the primary methods for removing these impurities?
A2: There are three main industrial methods for purifying scandium and removing impurities prior to or during the production of this compound:
-
Precipitation: This method relies on the differential solubility of this compound and impurity hydroxides at specific pH ranges.[3][4]
-
Solvent Extraction (SX): This is a highly effective and widely used method that involves selectively transferring scandium ions from an aqueous solution to an immiscible organic solvent, leaving impurities behind.[3][5]
-
Ion Exchange (IX): This technique utilizes resins that selectively adsorb scandium ions from a solution, allowing impurities to pass through.[1][2]
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of purification method depends on several factors, including the types and concentrations of impurities, the desired purity of the final this compound, the scale of the operation, and cost considerations.
-
Precipitation is often used as an initial purification step to remove bulk impurities, particularly iron.
-
Solvent extraction offers high selectivity and is suitable for achieving high-purity scandium, especially when dealing with complex impurity matrices.[3][5]
-
Ion exchange is also capable of producing high-purity scandium and is particularly effective for removing challenging impurities like zirconium and titanium.[1][2]
A combination of these methods is often employed to achieve the desired product purity.[3]
Troubleshooting Guides
Precipitation
Problem: Low yield of this compound precipitate.
Possible Causes & Solutions:
-
Incorrect pH: The precipitation of this compound is highly pH-dependent. Ensure the pH is optimized for maximum scandium precipitation while minimizing the precipitation of impurities.
-
Incomplete reaction: Allow sufficient time for the precipitation reaction to complete. Gentle agitation can help ensure homogeneity.
-
Low scandium concentration: If the initial scandium concentration is too low, precipitation may be inefficient.[6] Consider a pre-concentration step if necessary.
Problem: High levels of iron co-precipitation.
Possible Causes & Solutions:
-
pH is too high: Iron (III) hydroxide precipitates at a lower pH than this compound. Carefully control the pH to selectively precipitate iron first. A two-stage precipitation process can be effective.
-
Oxidation state of iron: Ensure that any iron present is in the ferric (Fe³⁺) state for efficient precipitation as hydroxide.
Solvent Extraction
Problem: Poor scandium extraction efficiency.
Possible Causes & Solutions:
-
Incorrect pH of the aqueous phase: The extraction of scandium by acidic extractants like D2EHPA is pH-dependent. Adjust the pH to the optimal range for the specific extractant system being used.[7]
-
Inappropriate extractant concentration: The concentration of the extractant in the organic phase affects extraction efficiency. Optimize the extractant concentration for your specific feed solution.
-
Phase ratio (Aqueous:Organic) is not optimal: The ratio of the aqueous phase to the organic phase can impact extraction efficiency. Experiment with different phase ratios to find the optimum.[7]
-
Insufficient mixing/contact time: Ensure vigorous mixing for a sufficient duration to allow for efficient mass transfer of scandium from the aqueous to the organic phase.
Problem: Emulsion formation during extraction.
Possible Causes & Solutions:
-
High concentration of certain impurities: High concentrations of iron or other elements can sometimes lead to the formation of stable emulsions.[8]
-
Presence of fine solid particles: Ensure the feed solution is properly filtered to remove any suspended solids.
-
Inappropriate mixing speed: Too high a mixing speed can sometimes promote emulsion formation.
Problem: Difficulty in stripping scandium from the loaded organic phase.
Possible Causes & Solutions:
-
Stripping agent is too weak: A stronger stripping agent may be required to efficiently back-extract the scandium. For example, higher concentrations of NaOH or mineral acids may be necessary.[7]
-
Formation of a stable scandium-extractant complex: The bond between scandium and the extractant can be very strong. Consider using a different stripping agent or a synergistic stripping system.
Ion Exchange
Problem: Low scandium adsorption on the resin.
Possible Causes & Solutions:
-
Incorrect acidity of the feed solution: The adsorption of scandium onto the resin is highly dependent on the acidity of the solution. Different resins have optimal acidity ranges for scandium uptake.[1][2]
-
Presence of competing ions: High concentrations of other cations can compete with scandium for binding sites on the resin, reducing its adsorption.
-
Resin is fouled: The resin may be fouled with impurities from previous runs. Regenerate the resin according to the manufacturer's instructions.
Problem: Co-adsorption of impurities with scandium.
Possible Causes & Solutions:
-
Non-selective resin: The chosen resin may not be selective enough for scandium over the impurities present. Consider using a more selective chelating resin.
-
Incorrect feed solution conditions: The selectivity of the resin can be influenced by the pH and the presence of complexing agents in the feed solution.
Problem: Inefficient elution of scandium from the resin.
Possible Causes & Solutions:
-
Eluent is too weak: A higher concentration of the eluting acid or a different eluent may be needed to effectively desorb the scandium.
-
Slow elution flow rate: A very slow flow rate may lead to broad elution peaks and incomplete recovery. Optimize the flow rate for sharp and efficient elution.
Quantitative Data on Impurity Removal
The following tables summarize typical impurity removal efficiencies achieved by different purification methods under specific experimental conditions.
Table 1: Impurity Removal by Precipitation
| Impurity | Precipitation Method | pH | Removal Efficiency (%) | Reference |
| Iron (Fe³⁺) | Hydroxide Precipitation | 3.5 - 4.0 | >95 | |
| Aluminum (Al³⁺) | Hydroxide Precipitation | >5.0 | >90 | |
| Titanium (Ti⁴⁺) | Hydrolysis/Precipitation | <2.0 | >90 |
Table 2: Impurity Removal by Solvent Extraction with D2EHPA/TBP System
| Impurity | Aqueous Phase Conditions | Organic Phase Composition | Extraction Efficiency (%) | Reference |
| Scandium (Sc³⁺) | pH ~1.5 | 0.2 M D2EHPA / 0.05 M TBP in kerosene | >95 | |
| Iron (Fe³⁺) | pH ~1.5 | 0.2 M D2EHPA / 0.05 M TBP in kerosene | <5 | |
| Aluminum (Al³⁺) | pH ~1.5 | 0.2 M D2EHPA / 0.05 M TBP in kerosene | <2 | |
| Titanium (Ti⁴⁺) | pH ~0.5 | 0.1 M D2EHPA in kerosene | >90 | |
| Zirconium (Zr⁴⁺) | pH ~0.5 | 0.1 M D2EHPA in kerosene | >90 |
Table 3: Impurity Removal by Ion Exchange
| Impurity | Resin Type | Feed Solution Acidity | Removal Efficiency (%) | Reference |
| Iron (Fe³⁺) | D370 | High Acidity | >99 | [1][2] |
| Zirconium (Zr⁴⁺) | D851 | High Acidity | >99 | [1][2] |
| Titanium (Ti⁴⁺) | D851 | High Acidity | >99 | [1][2] |
| Silicon (Si⁴⁺) | D370 | High Acidity | >99 | [1][2] |
| Aluminum (Al³⁺) | D851 | Low Acidity | >99 | [1][2] |
| Calcium (Ca²⁺) | D851 | Low Acidity | >99 | [1][2] |
Experimental Protocols
Protocol 1: Two-Stage pH-Controlled Precipitation for Iron Removal
This protocol describes a common method for removing iron as iron (III) hydroxide before precipitating this compound.
Materials:
-
Crude scandium solution containing iron and other impurities.
-
Ammonium hydroxide (NH₄OH) solution (e.g., 1 M).
-
pH meter.
-
Stir plate and stir bar.
-
Beakers and filtration apparatus.
Procedure:
-
Place the crude scandium solution in a beaker on a stir plate and begin gentle stirring.
-
Slowly add the ammonium hydroxide solution dropwise while continuously monitoring the pH.
-
Adjust the pH to approximately 3.5 - 4.0 to precipitate the majority of the iron as Fe(OH)₃.
-
Continue stirring for 30-60 minutes to allow for complete precipitation.
-
Filter the solution to remove the iron hydroxide precipitate.
-
Transfer the filtrate containing the scandium to a clean beaker.
-
Continue to add ammonium hydroxide to the filtrate to raise the pH to approximately 7.5 - 8.0 to precipitate this compound, Sc(OH)₃.
-
Stir for another 30-60 minutes.
-
Filter the solution to collect the this compound precipitate.
-
Wash the precipitate with deionized water to remove any entrained impurities.
-
Dry the this compound precipitate.
Protocol 2: Solvent Extraction of Scandium using D2EHPA and TBP
This protocol outlines a typical solvent extraction procedure for separating scandium from impurities like iron and aluminum.
Materials:
-
Aqueous feed solution containing scandium and impurities, pH adjusted to ~1.5.
-
Organic phase: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and Tri-n-butyl phosphate (TBP) dissolved in a suitable diluent like kerosene (e.g., 0.2 M D2EHPA and 0.05 M TBP).
-
Stripping solution (e.g., 2 M NaOH).
-
Separatory funnel.
-
Shaker or vortex mixer.
Procedure:
-
Extraction:
-
Place equal volumes of the aqueous feed solution and the organic phase into a separatory funnel (A:O ratio of 1:1).
-
Shake vigorously for 5-10 minutes to ensure thorough mixing and mass transfer.
-
Allow the phases to separate completely.
-
Drain the aqueous phase (raffinate) containing the impurities.
-
-
Scrubbing (Optional):
-
To remove any co-extracted impurities from the loaded organic phase, a scrubbing step can be performed.
-
Add a fresh aqueous solution with a slightly lower pH than the feed to the separatory funnel containing the loaded organic phase.
-
Shake for a few minutes and allow the phases to separate.
-
Drain the aqueous scrub solution.
-
-
Stripping:
-
Add the stripping solution to the separatory funnel containing the loaded organic phase.
-
Shake for 5-10 minutes to back-extract the scandium into the aqueous phase.
-
Allow the phases to separate.
-
Collect the aqueous stripping solution, which now contains the purified scandium. The scandium may precipitate as this compound in the alkaline stripping solution.
-
-
Regeneration of Organic Phase:
-
The stripped organic phase can be washed and reused for subsequent extractions.
-
Protocol 3: Ion Exchange Chromatography for Scandium Purification
This protocol provides a general procedure for purifying scandium using a cation exchange resin.
Materials:
-
Ion exchange column packed with a suitable cation exchange resin (e.g., D851).
-
Feed solution containing scandium and impurities, with adjusted acidity.
-
Eluent (e.g., dilute HCl or H₂SO₄ at varying concentrations).
-
Fraction collector.
Procedure:
-
Column Equilibration:
-
Pass a solution with the same acidity as the feed solution through the column until the pH of the effluent matches the influent. This prepares the resin for sample loading.
-
-
Sample Loading:
-
Carefully load the feed solution onto the top of the column at a controlled flow rate.
-
Collect the effluent (the solution that passes through the column during loading) as it may contain impurities that do not bind to the resin.
-
-
Washing:
-
After loading, wash the column with a solution of the same acidity as the feed to remove any remaining unbound impurities.
-
-
Elution:
-
Begin passing the eluent through the column to desorb the bound ions.
-
A stepwise or gradient elution can be used. For example, a lower acid concentration can be used to first elute weakly bound impurities, followed by a higher acid concentration to elute the more strongly bound scandium.
-
Collect the eluted solution in fractions using a fraction collector.
-
-
Analysis:
-
Analyze the collected fractions to determine the concentration of scandium and impurities to identify the fractions containing the purified scandium.
-
-
Resin Regeneration:
-
After elution, regenerate the resin by washing it with a strong acid followed by deionized water to prepare it for the next use.
-
Visualizations
Caption: Workflow for two-stage precipitation of this compound.
Caption: General workflow for solvent extraction of scandium.
Caption: Troubleshooting low this compound yield.
References
- 1. Methods for the extraction of minerals with rare earths | Condorchem Enviro Solutions [condorchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. graphviz.org [graphviz.org]
- 7. Solvent Extraction of Sc(III) by D2EHPA/TBP from the Leaching Solution of Vanadium Slag [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Scandium Hydroxide Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of scandium hydroxide (Sc(OH)₃) nanoparticles, with a primary focus on preventing particle agglomeration.
Frequently Asked Questions (FAQs)
Q1: What causes this compound particles to agglomerate during synthesis?
A1: this compound nanoparticles have a high surface-area-to-volume ratio, leading to high surface energy. To minimize this energy, particles tend to agglomerate through van der Waals forces. Agglomeration can be categorized into two types:
-
Soft Agglomeration: Particles are held together by weak van der Waals forces and can often be redispersed by mechanical means such as ultrasonication.[1]
-
Hard Agglomeration: In addition to van der Waals forces, chemical bonds form between particles, making them difficult to redisperse.[1]
Several factors during synthesis can promote agglomeration, including:
-
Inappropriate pH levels.[2]
-
High precursor concentration.
-
High ionic strength of the solution.[1]
-
Elevated temperatures during precipitation.
-
Inefficient mixing.
-
Lack of suitable stabilizing agents.[2]
Q2: How can I prevent the agglomeration of this compound particles?
A2: Preventing agglomeration is crucial for obtaining monodisperse nanoparticles with consistent properties. The primary strategies involve stabilizing the particles as they form. This can be achieved through two main mechanisms: electrostatic stabilization and steric stabilization.
-
Electrostatic Stabilization: This method involves creating a net electrical charge on the surface of the nanoparticles. The resulting electrostatic repulsion between similarly charged particles prevents them from approaching each other and agglomerating.[3] This is often achieved by controlling the pH of the solution or adding charged molecules that adsorb to the particle surface.
-
Steric Stabilization: This technique involves the adsorption of large molecules, typically polymers, onto the particle surface. These polymer chains create a physical barrier that prevents particles from coming into close contact.[4] Common steric stabilizers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[5]
A combination of both methods, known as electrosteric stabilization, can also be highly effective.[3]
Q3: What is zeta potential, and how does it relate to the stability of my this compound suspension?
A3: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. It is a key indicator of the stability of a colloidal suspension.
-
High Zeta Potential (e.g., > +30 mV or < -30 mV): Indicates strong electrostatic repulsion between particles, leading to a stable, well-dispersed suspension that resists agglomeration.
-
Low Zeta Potential (e.g., between -10 mV and +10 mV): Suggests that the repulsive forces are weak, and the particles are more likely to agglomerate due to van der Waals attractive forces.
Monitoring the zeta potential of your this compound suspension can help you optimize synthesis parameters like pH to enhance stability.
Q4: Can I redisperse agglomerated this compound particles?
A4: It depends on the nature of the agglomeration.
-
Soft Agglomerates: These can often be broken up and the particles redispersed using techniques like ultrasonication or high-shear mixing.[6]
-
Hard Agglomerates: These are generally irreversible due to the formation of strong chemical bonds between the particles. It is best to prevent their formation in the first place.[1]
If you observe significant aggregation, it is recommended to review your synthesis protocol and consider adjustments to pH, precursor concentration, or the addition of stabilizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate and heavy precipitation of large particles upon adding the precipitating agent. | High Degree of Supersaturation: The precursor concentration is too high, leading to rapid nucleation and uncontrolled particle growth.[7] | Decrease the concentration of the scandium salt solution and the precipitating agent. Add the precipitating agent slowly and with vigorous stirring to maintain a low degree of supersaturation.[7] |
| Particles appear well-dispersed initially but aggregate over time or during purification. | Insufficient Stabilization: The repulsive forces between particles are not strong enough to prevent agglomeration over time. This can be due to a non-optimal pH, high ionic strength, or the absence of a suitable stabilizer. | 1. Optimize pH: Adjust the pH to a value that maximizes the zeta potential of the this compound particles. This typically involves moving away from the isoelectric point (the pH at which the zeta potential is zero).2. Add a Stabilizer: Introduce a steric stabilizer like PEG or PVP to the reaction mixture before precipitation.[5]3. Control Ionic Strength: If possible, use lower concentrations of salts in your synthesis. During purification, wash the particles with deionized water or a solvent with low ionic strength to remove excess ions.[1] |
| Use of a surfactant/polymer does not prevent agglomeration. | Incorrect Stabilizer Concentration or Type: The concentration of the stabilizing agent may be too low to provide adequate coverage of the particle surface, or the chosen stabilizer may not be effective for this compound. | 1. Increase Stabilizer Concentration: Systematically increase the concentration of the surfactant or polymer in your synthesis.2. Try Different Stabilizers: Experiment with different types of stabilizers. For example, if an anionic surfactant is not effective, a non-ionic or cationic one might work better. Consider polymers with different molecular weights.[3] |
| Characterization (e.g., TEM) shows large, irregular particle aggregates. | "Hard" Agglomeration: Conditions during synthesis may have favored the formation of strong, irreversible bonds between particles. | This is difficult to reverse. Focus on optimizing the synthesis protocol to prevent hard agglomeration from occurring in the first place. Ensure rapid and uniform mixing, control the temperature, and use appropriate stabilizers from the beginning of the synthesis.[1] |
Data Presentation
Table 1: Influence of pH and Reflux Time on Scandium Oxyhydroxide (ScOOH) Particle Size
Note: This data is for scandium oxyhydroxide (ScOOH), a common precursor to scandium oxide, and provides a useful analogy for the synthesis of this compound.
| Initial pH | Reflux Time (hours) | Average Particle Size (nm) |
| 7 | 4 | 40[8][9] |
| 7 | 24 | 160[8] |
| 9 | 4 | 70[8] |
| 9 | 24 | 180[8] |
| 11 | 4 | >1000[8] |
| 13 | 4 | >1000[8] |
Table 2: Effect of Polyvinylpyrrolidone (PVP) Molecular Weight on Metal Oxide Nanoparticle Size
Note: This data is for various metal oxides and illustrates the general principle of how polymer chain length can influence final particle size through steric stabilization.
| Metal Oxide | PVP Molecular Weight (kDa) | Average Particle Diameter (nm) |
| CeO₂ | 10 | 3.3 ± 0.8[10] |
| ZnO | 10 | 4.4 ± 0.9[10] |
| CuO | 10 | 3.8 ± 0.9[10] |
Experimental Protocols
Protocol 1: Synthesis of Scandium Oxyhydroxide (ScOOH) Nanoparticles with Controlled Size
This protocol is adapted from a method for synthesizing ScOOH nanoparticles, which can be considered a precursor to this compound, with particle size controlled by pH and reflux time.[9]
Materials:
-
Scandium (III) chloride hexahydrate (ScCl₃·6H₂O)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of ScCl₃·6H₂O. The initial pH will be acidic (around 2).
-
At room temperature, adjust the pH of the scandium chloride solution to the desired value (e.g., 7 or 9) by slowly adding the 10% NaOH solution with vigorous stirring.
-
Transfer the solution to a round-bottom flask equipped with a condenser and heat to 100°C under reflux for a specified duration (e.g., 4 hours).
-
After reflux, allow the suspension to cool to room temperature.
-
The resulting ScOOH nanoparticles can be purified by dialysis against deionized water to remove residual salts.
-
Characterize the particle size and morphology using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 2: General Method for Steric Stabilization of Metal Hydroxide Nanoparticles using a Polymer
This protocol provides a general framework for incorporating a steric stabilizer, such as PVP or PEG, into a precipitation synthesis.
Materials:
-
Scandium salt precursor (e.g., ScCl₃·6H₂O or Sc(NO₃)₃·xH₂O)
-
Precipitating agent (e.g., NaOH or NH₄OH)
-
Steric stabilizer (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG))
-
Deionized water
Procedure:
-
Dissolve the scandium salt precursor in deionized water to a desired concentration.
-
In a separate container, dissolve the steric stabilizer (e.g., PVP) in deionized water. The concentration of the stabilizer will need to be optimized.
-
Add the stabilizer solution to the scandium salt solution and stir for a period (e.g., 30 minutes) to ensure complete mixing and potential coordination of the polymer to the scandium ions.
-
Slowly add the precipitating agent dropwise to the scandium salt/stabilizer mixture under vigorous stirring to induce the precipitation of this compound.
-
Continue stirring for a set period after the addition of the precipitating agent to allow for particle growth and stabilization.
-
The resulting stabilized nanoparticles can be collected by centrifugation and washed with deionized water to remove excess reactants and unbound stabilizer.
-
Resuspend the particles in an appropriate solvent for storage and characterization.
Visualizations
Caption: Factors contributing to the agglomeration of this compound particles.
Caption: Primary mechanisms for preventing nanoparticle agglomeration.
Caption: A generalized experimental workflow for synthesizing stabilized this compound nanoparticles.
References
- 1. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 2. quora.com [quora.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nanosafetycluster.eu [nanosafetycluster.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of scalable and versatile nanomaterial libraries for nanosafety studies: polyvinylpyrrolidone (PVP) capped metal oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25064E [pubs.rsc.org]
Technical Support Center: Controlling Particle Size of Scandium Hydroxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the particle size of scandium hydroxide. The following information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with controlled particle size?
A1: The most common methods for synthesizing this compound [Sc(OH)₃] with controlled particle size are direct precipitation and sol-gel synthesis. Direct precipitation involves the addition of a precipitating agent to a scandium salt solution to induce the formation of insoluble this compound. The sol-gel method involves the formation of a stable colloid (sol) of scandium precursor, which is then converted into a gel and subsequently to this compound.
Q2: Which experimental parameters have the most significant impact on the final particle size of this compound?
A2: The key parameters that influence the particle size of this compound include:
-
pH: The pH of the reaction medium is a critical factor. Generally, higher pH values can lead to the formation of larger particles due to increased hydroxide concentration, which favors particle growth over nucleation.[1]
-
Temperature: Temperature affects both the solubility of this compound and the kinetics of the precipitation reaction. Higher temperatures can promote the growth of larger, more crystalline particles.[2]
-
Precursor Concentration: The concentration of the scandium salt solution can influence the nucleation and growth rates. Higher precursor concentrations can lead to the formation of a larger number of nuclei, potentially resulting in smaller final particle sizes.
-
Precipitating Agent: The choice and concentration of the precipitating agent (e.g., sodium hydroxide, ammonium hydroxide) can affect the rate of precipitation and, consequently, the particle size.
-
Stirring Rate (Agitation): The stirring rate influences the homogeneity of the reaction mixture. Vigorous stirring can lead to the formation of smaller, more uniform particles by ensuring rapid mixing of reactants and preventing localized high concentrations.
-
Aging/Reflux Time: Allowing the precipitate to age in the mother liquor, or refluxing the solution, can lead to changes in particle size and crystallinity, often resulting in larger and more stable particles.[1]
-
Additives (Dispersants/Complexing Agents): The use of dispersants or complexing agents can help control particle size by preventing agglomeration or by controlling the release of scandium ions for precipitation.[2]
Q3: How can I prevent the formation of impurities in my this compound product?
A3: Impurity co-precipitation is a common issue. To minimize impurities, consider the following:
-
pH Control: Precise pH control is crucial, as many common impurities like iron and aluminum also precipitate as hydroxides. Selective precipitation at a specific pH range can help separate scandium from these impurities.[2]
-
Use of Chelating/Complexing Agents: Agents like ammonium citrate can sequester impurity ions in the solution, preventing them from co-precipitating with the this compound.[2]
-
Washing the Precipitate: Thoroughly washing the this compound precipitate with deionized water is essential to remove any entrained impurity ions.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of a Gelatinous or Colloidal Precipitate | - Too rapid addition of the precipitating agent.- High local supersaturation.- pH overshooting into a region that favors colloidal formation (typically > pH 9).[2] | - Add the precipitating agent dropwise or at a controlled, slow rate.- Ensure vigorous and uniform stirring throughout the addition.- Monitor the pH closely and avoid exceeding the target pH.- Consider using a homogeneous precipitation method where the precipitant is generated in-situ. |
| Incomplete Precipitation | - Incorrect pH (too low).- Insufficient amount of precipitating agent.- Formation of soluble scandium complexes. | - Ensure the final pH is within the optimal range for this compound precipitation (typically pH 8-9).[2]- Calculate and add a stoichiometric excess of the precipitating agent.- If complexing agents are used, ensure conditions are adjusted to destabilize the complexes and allow for precipitation.[2] |
| Wide Particle Size Distribution | - Inhomogeneous mixing of reactants.- Fluctuations in temperature or pH during precipitation.- Secondary nucleation events. | - Improve stirring efficiency to ensure rapid and uniform mixing.- Maintain a constant temperature and use a pH controller or perform the reaction in a buffered solution.- Control the rate of addition of the precipitant to favor growth over secondary nucleation. |
| Particle Agglomeration | - High particle concentration.- Insufficient surface charge on particles leading to van der Waals attraction.- Inadequate washing, leaving residual salts. | - Perform the precipitation in a more dilute solution.- Adjust the pH to be away from the isoelectric point to ensure sufficient particle repulsion.- Add a suitable dispersant or surfactant.- Ensure thorough washing of the precipitate to remove salts that can cause bridging between particles. |
| Unexpectedly Large Particle Size | - Slow addition of precipitating agent, favoring particle growth.- High reaction temperature.- Prolonged aging or reflux time. | - Increase the rate of addition of the precipitating agent to promote nucleation.- Lower the reaction temperature.- Reduce the aging or reflux time. |
| Unexpectedly Small Particle Size | - Rapid addition of precipitating agent, favoring nucleation.- Low reaction temperature.- High precursor concentration leading to a high nucleation rate. | - Decrease the rate of addition of the precipitating agent.- Increase the reaction temperature to promote particle growth.- Use a lower concentration of the scandium precursor solution. |
Quantitative Data on Particle Size Control
The following table summarizes the influence of key parameters on the particle size of scandium oxyhydroxide (ScOOH), a common precursor to this compound. The trends are generally applicable to the direct precipitation of this compound as well.
| Parameter | Condition | Resulting Particle Size (nm) | Reference |
| pH | pH 7, 4h reflux | 40 | [1] |
| pH 9, 4h reflux | 70 | [1] | |
| pH 11, 4h reflux | >1000 | [1] | |
| pH 13, 4h reflux | >1000 | [1] | |
| Reflux Time | pH 7, 4h reflux | 40 | [1] |
| pH 7, 24h reflux | 160 | [1] | |
| pH 9, 4h reflux | 70 | [1] | |
| pH 9, 24h reflux | 180 | [1] |
Experimental Protocols
Protocol 1: Direct Precipitation of this compound from Scandium Chloride
This protocol describes a standard method for precipitating this compound from a scandium chloride solution.
Materials:
-
Scandium chloride hexahydrate (ScCl₃·6H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (1 M)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers
-
Burette
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Prepare Scandium Chloride Solution: Dissolve a known amount of scandium chloride hexahydrate in deionized water to achieve the desired precursor concentration (e.g., 0.1 M).
-
Set up Reaction: Place the scandium chloride solution in a beaker on a magnetic stirrer and begin stirring at a moderate to high speed to create a vortex.
-
Precipitation: Slowly add the 1 M NaOH or NH₄OH solution dropwise from a burette to the stirred scandium chloride solution.
-
Monitor pH: Continuously monitor the pH of the solution. Continue adding the precipitating agent until the pH reaches the target value (e.g., pH 8.5).
-
Aging (Optional): Once the target pH is reached, stop the addition of the precipitating agent and continue stirring the suspension for a specified period (e.g., 1-2 hours) at a constant temperature. This aging step can help in the growth and stabilization of the particles.
-
Washing: Separate the precipitate from the solution by filtration. Wash the precipitate several times with deionized water to remove any residual ions.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain this compound powder.
Protocol 2: Sol-Gel Synthesis of Scandium Oxyhydroxide (ScOOH) Nanoparticles
This protocol is adapted from a method for producing ScOOH nanoparticles, which can be used as a precursor for this compound.[1]
Materials:
-
Scandium chloride hexahydrate (ScCl₃·6H₂O)
-
Sodium hydroxide (NaOH) solution (10%)
-
Deionized water
-
Reflux apparatus
-
Dialysis tubing
-
Ultrasonic bath
Procedure:
-
Prepare Initial Solution: Dissolve scandium chloride hexahydrate in deionized water. The initial pH will be acidic (around 2).
-
pH Adjustment: Adjust the pH of the solution to the desired value (e.g., 7 or 9) by adding 10% NaOH solution at room temperature.
-
Reflux: Transfer the solution to a reflux apparatus and heat at 100 °C for a specified duration (e.g., 4 hours).
-
Dialysis: After refluxing, cool the suspension and transfer it to dialysis tubing. Dialyze against deionized water to remove salts.
-
Dispersion: After dialysis, disperse the resulting ScOOH sol using an ultrasonic bath for approximately 15 minutes.
-
Drying: The ScOOH sol can be dried at a low temperature (e.g., 100 °C) to obtain a powder.
Visualizations
References
Technical Support Center: Scandium Hydroxide Filterability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the filtration of scandium hydroxide precipitates.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the filtration of this compound?
A1: The most frequently encountered issues during the filtration of this compound include slow filtration rates, clogging of the filter medium, and obtaining a filter cake with high moisture content. These problems are often attributed to the formation of very fine or gelatinous precipitates, which can increase the filter cake resistance.
Q2: How does pH influence the filterability of this compound?
A2: pH is a critical parameter in the precipitation of this compound and significantly impacts its filterability. Precipitation at an optimal pH range is crucial for controlling particle size and morphology. Deviations from the ideal pH can lead to the formation of colloidal particles or amorphous precipitates that are difficult to filter. For instance, in solutions containing other metals, this compound precipitation is highly pH-sensitive, and careful control is necessary to achieve selective separation and good filterability.[1][2]
Q3: What is the "aging" effect on this compound precipitates and how does it affect filtration?
A3: this compound precipitates can undergo an "aging" process where they convert to scandium oxyhydroxide (ScO(OH)).[3] This transformation can alter the particle structure and size, which may, in turn, affect the packing of the filter cake and its subsequent filtration characteristics. The aged precipitate has a significantly lower solubility, which can be beneficial for recovery but may also impact dewatering efficiency.[3]
Q4: Can the choice of precipitating agent affect the filterability of this compound?
A4: Yes, the choice of precipitating agent can influence the physical characteristics of the this compound precipitate. Common precipitants include sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), and calcium hydroxide (Ca(OH)₂).[1][4][5] The rate of addition and local concentration of the precipitant can affect the supersaturation level, which in turn governs the nucleation and growth of crystals. Rapid precipitation often leads to smaller particles and poorer filtration.
Troubleshooting Guides
Issue 1: Slow Filtration Rate and Filter Clogging
This is often due to the formation of fine, poorly crystalline, or gelatinous this compound precipitates, leading to a dense filter cake with high resistance.
Troubleshooting Steps:
-
Optimize Precipitation pH:
-
Rationale: The pH of the precipitation reaction is a critical factor influencing the particle size and morphology of the this compound precipitate.[2]
-
Recommendation: Conduct small-scale experiments to determine the optimal pH for your specific solution composition that yields a more crystalline and larger particle size precipitate. A gradual increase in pH to the target endpoint is often preferred over rapid addition of the precipitating agent.
-
-
Control the Rate of Precipitant Addition:
-
Rationale: A slow, controlled addition of the precipitating agent (e.g., NaOH, NH₄OH) can promote crystal growth over nucleation, resulting in larger, more easily filterable particles.
-
Recommendation: Use a peristaltic pump or a burette for a slow and steady addition of the precipitating agent while ensuring vigorous and uniform mixing.
-
-
Implement an "Aging" or "Digestion" Step:
-
Rationale: Allowing the precipitate to age in the mother liquor, sometimes at an elevated temperature, can lead to a process called Ostwald ripening. During this process, larger crystals grow at the expense of smaller ones, leading to an overall increase in the average particle size and improved filterability.
-
Recommendation: After precipitation, hold the slurry at a constant temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours) with gentle agitation before filtration.
-
-
Consider the Use of Flocculants or Filter Aids:
-
Rationale: Flocculants can help agglomerate fine particles into larger flocs, which are easier to filter. Filter aids, such as diatomaceous earth or perlite, can be added to the slurry to increase the porosity of the filter cake.
-
Recommendation: If other methods fail, evaluate the use of a small amount of a compatible flocculant. For filter aids, perform preliminary tests to ensure they do not contaminate the final product.
-
Issue 2: High Moisture Content in Filter Cake
A high moisture content in the filter cake can be due to the presence of very fine particles that hold on to water through capillary action or the formation of a compressible, gelatinous cake.
Troubleshooting Steps:
-
Optimize Particle Size and Morphology:
-
Rationale: Larger, more spherical, and crystalline particles form a more porous and less compressible filter cake, which allows for more efficient dewatering.
-
Recommendation: Follow the recommendations in "Issue 1" to promote the growth of larger particles.
-
-
Washing the Filter Cake:
-
Rationale: Proper washing of the filter cake not only removes soluble impurities but can also help in displacing the mother liquor, which may have different dewatering characteristics than the wash solution.
-
Recommendation: Use an appropriate wash solution (e.g., deionized water with a slightly adjusted pH to prevent re-dissolution) and apply it uniformly over the cake. Multiple small-volume washes are generally more effective than a single large-volume wash.
-
-
Mechanical Dewatering Techniques:
-
Rationale: Applying pressure to the filter cake can help in expelling entrapped liquid.
-
Recommendation: If using a filter press, ensure optimal pressure is applied. For vacuum filtration, a rubber dam can be used to press the cake and squeeze out excess moisture.
-
Experimental Protocols
Protocol 1: Optimized Precipitation of this compound for Improved Filterability
This protocol describes a general method for precipitating this compound with the aim of producing a more easily filterable solid.
Materials:
-
Scandium-containing solution (e.g., scandium chloride or scandium sulfate)
-
Precipitating agent: 1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Reaction vessel
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the scandium-containing solution in the reaction vessel and begin stirring.
-
If an aging step at elevated temperature is to be included, gently heat the solution to the desired temperature (e.g., 60°C).
-
Slowly add the 1 M NaOH solution dropwise using a burette or a pump.
-
Continuously monitor the pH of the solution. The target pH for this compound precipitation is typically in the range of 8-9.[4]
-
Once the target pH is reached, stop the addition of NaOH.
-
Aging Step (Optional but Recommended): Continue stirring the slurry at the set temperature for 1-2 hours to allow the precipitate to age.
-
Turn off the heat and allow the slurry to cool to room temperature.
-
Proceed with filtration. Wash the filter cake with deionized water.
-
Dry the filter cake as required.
Data Presentation
Table 1: Influence of Precipitation pH on Scandium Recovery and Impurity Co-precipitation
| Target pH | Scandium Precipitation (%) | Iron (Fe) Co-precipitation (%) | Aluminum (Al) Co-precipitation (%) |
| 4.0 | ~5% | >95% | ~50% |
| 5.0 | ~50% | >99% | ~80% |
| 6.0 | >95% | >99% | >95% |
| 8.5 | >99% | >99% | >99% |
Note: This table presents generalized data based on typical selective precipitation behavior of metal hydroxides. Actual results will vary depending on the initial concentrations and solution matrix.
Visualizations
Caption: Workflow for this compound precipitation and filtration.
Caption: Troubleshooting logic for slow this compound filtration.
References
Scandium Hydroxide Solutions: Technical Support Center
Welcome to the Technical Support Center for Scandium Hydroxide Stability and Aging in Solution. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties in solution?
A1: Scandium (III) hydroxide, with the chemical formula Sc(OH)₃, is an inorganic compound. It is considered an amphoteric hydroxide, meaning it can react with both acids and bases.[1] In aqueous solutions, it is slightly soluble, and its saturated solution has a pH of approximately 7.85.[1]
Q2: What happens to this compound in solution over time?
A2: Over time, this compound in solution undergoes an aging process. It converts to scandium oxyhydroxide (ScO(OH)), which is significantly less soluble than the original this compound.[1] This aging process can lead to precipitation and changes in the material's properties.
Q3: Why is the stability of this compound important in drug development?
A3: In drug development, particularly in the formulation of drug delivery systems or the use of scandium radioisotopes for diagnostics and therapy, the stability of the scandium compound is critical. Instability can lead to changes in particle size, aggregation, and altered release kinetics of a drug, or affect the biodistribution and targeting of radiopharmaceuticals.[2] Understanding and controlling the stability of this compound is essential for ensuring the safety, efficacy, and shelf-life of the final product.[3]
Troubleshooting Guides
Issue 1: Unexpected Precipitation or Low Yield of this compound
Q: I am trying to synthesize this compound by precipitation, but I am getting a low yield, or the precipitate is forming at an unexpected pH.
A: Several factors can influence the precipitation of this compound. Here’s a step-by-step troubleshooting guide:
-
Verify pH: this compound precipitation is highly pH-dependent. The optimal pH range for precipitation is typically between 6 and 8.[1] Use a calibrated pH meter to ensure you are within the correct range.
-
Check for Impurities: The presence of other metal ions can interfere with this compound precipitation. For instance, iron (Fe³⁺) and aluminum (Al³⁺) hydroxides can co-precipitate.[1] Consider a pre-purification step to remove these ions if they are present in your starting material.
-
Precipitating Agent: The choice and concentration of the precipitating agent (e.g., sodium hydroxide, ammonium hydroxide) are crucial. Ensure you are using a sufficient amount to achieve the target pH.[4]
-
Temperature: Temperature can affect both the solubility and the kinetics of precipitation. Ensure your reaction temperature is controlled and consistent with your protocol.
Issue 2: Changes in this compound Solution Upon Storage
Q: I prepared a solution containing this compound, but after a few days, I observed a significant amount of precipitate. What is happening and how can I prevent it?
A: This is a classic sign of this compound aging. The initial Sc(OH)₃ is converting to the less soluble ScO(OH).[1]
-
Understanding the Aging Process: The transformation from Sc(OH)₃ to ScO(OH) is a natural process in aqueous environments. This leads to a dramatic decrease in solubility.
-
Control Strategies:
-
pH Adjustment: Maintaining a specific pH can influence the rate of aging.
-
Use of Stabilizers: For nanoparticle formulations, surface stabilizers can prevent aggregation and slow down the aging process.[5]
-
Fresh Preparation: For applications where the soluble form is critical, it is often best to use freshly prepared this compound solutions.
-
Issue 3: Inconsistent Results in Drug Loading or Release Studies
Q: I am using this compound nanoparticles as a drug carrier, but my drug loading and release results are not reproducible.
A: Inconsistent results in drug delivery applications are often linked to the stability of the nanoparticle formulation.
-
Particle Size and Agglomeration: The aging process can lead to an increase in particle size and agglomeration, which will affect the surface area available for drug loading and the diffusion path for release.[6] Regularly monitor particle size using techniques like Dynamic Light Scattering (DLS).
-
Surface Chemistry: Changes in the surface chemistry of the nanoparticles due to aging can alter their interaction with the drug molecules.
-
Stability in Biological Media: The ionic strength and pH of biological media can accelerate the agglomeration and instability of nanoparticles.[7][8] It is crucial to test the stability of your formulation under conditions that mimic the biological environment.
Data Presentation
Table 1: Solubility of this compound and its Aged Form
| Compound | Chemical Formula | Solubility in Water (mol/L) at 25°C |
| This compound | Sc(OH)₃ | 0.0279[1] |
| Scandium Oxyhydroxide | ScO(OH) | 0.0008[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Precipitation
This protocol describes a standard method for synthesizing this compound from a scandium salt solution.
-
Preparation of Scandium Solution: Dissolve a known amount of a scandium salt (e.g., scandium chloride, ScCl₃) in deionized water to a desired concentration.
-
pH Adjustment: Slowly add a precipitating agent, such as a 1 M solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to the scandium solution while continuously monitoring the pH with a calibrated pH meter.[4]
-
Precipitation: Continue adding the base until the pH of the solution reaches approximately 8. A white precipitate of this compound will form.
-
Aging (Optional): If the aged form (ScO(OH)) is desired, the precipitate can be aged in the mother liquor at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 24 hours).
-
Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Drying: Dry the resulting this compound precipitate in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Accelerated Stability Study of a this compound Formulation
This protocol outlines a method for assessing the stability of a this compound-based formulation under accelerated conditions, which is relevant for predicting its shelf-life.[3][9]
-
Sample Preparation: Prepare multiple batches of your this compound formulation (e.g., a nanoparticle suspension for drug delivery).
-
Initial Characterization (Time Zero): For each batch, perform a comprehensive initial characterization, including:
-
Visual appearance
-
pH
-
Particle size and size distribution (e.g., using DLS)
-
Zeta potential (to assess colloidal stability)
-
Assay of the active ingredient (if applicable)
-
-
Storage Conditions: Store the samples in a stability chamber under accelerated conditions. According to ICH guidelines, this is typically 40°C ± 2°C with 75% ± 5% relative humidity.[3]
-
Time Points for Testing: Withdraw samples for analysis at predetermined time points (e.g., 1, 3, and 6 months).[3]
-
Analysis at Each Time Point: At each time point, repeat the full characterization performed at time zero.
-
Data Analysis: Compare the results at each time point to the initial data to identify any trends in degradation, particle size change, or other stability-indicating parameters. The Arrhenius equation can be used to predict the shelf-life at normal storage conditions based on the degradation rates at elevated temperatures.[9]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: The aging process of this compound in solution.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-sensitive, serum-stable and long-circulating liposomes as a new drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purple-diamond.com [purple-diamond.com]
- 4. PRECIPITATION OF this compound AND OXALATE (Journal Article) | OSTI.GOV [osti.gov]
- 5. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Solution Ionic Strength, Hardness, and pH on the Sorption Efficiency of Polychlorinated Biphenyls in Magnetic Nanocomposite Microparticle (MNM) Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lnct.ac.in [lnct.ac.in]
Optimization of calcination temperature for scandium oxide from hydroxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of calcination temperature for producing scandium oxide from scandium hydroxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for producing scandium oxide via calcination?
The most common precursor is this compound, Sc(OH)₃, or scandium oxyhydroxide, ScOOH. These are typically precipitated from a scandium-containing solution, such as one derived from scandium chloride (ScCl₃).[1] Scandium oxalate is also frequently used as a precursor.[2][3]
Q2: What is the typical temperature range for the calcination of this compound to scandium oxide?
The calcination of this compound to scandium oxide (Sc₂O₃) is generally performed in the temperature range of 600°C to 1000°C.[3][4] The exact temperature can be optimized based on the desired particle size and purity of the final product.
Q3: How does the calcination temperature affect the final scandium oxide product?
The calcination temperature has a significant impact on the physicochemical properties of the resulting scandium oxide.[5] Generally, higher calcination temperatures lead to:
-
Decreased surface area.[5]
-
Changes in particle morphology, with higher temperatures potentially causing particle aggregation.[5][6]
Q4: What level of purity can I expect for scandium oxide produced by this method?
With a standard single precipitation and calcination process, purities of 95-96% can be achieved.[3] For higher purity levels, such as 99.5% or even >99.9%, a multi-step purification process involving dissolution and re-precipitation is often necessary.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Final Scandium Oxide | Co-precipitation of other metal hydroxides (e.g., iron, aluminum, zirconium, titanium).[2][7] | Implement a double precipitation and calcination procedure. Dissolve the impure scandium oxide in a strong acid (e.g., hydrochloric acid), re-precipitate the scandium as a hydroxide or oxalate, and then perform a second calcination.[2][8] |
| Incomplete removal of precursor salts or other soluble impurities. | Ensure thorough washing of the this compound precipitate with deionized water before calcination to remove any residual ions. | |
| Undesirable Particle Size (Too Large or Too Small) | Incorrect calcination temperature. | Adjust the calcination temperature. Lower temperatures (e.g., 500-600°C) will generally yield smaller particles, while higher temperatures (>800°C) will result in larger particles.[6][9] |
| The pH and reflux time during the initial this compound precipitation were not optimized.[1] | Control the pH and reflux duration during the synthesis of the this compound precursor to influence the initial particle size.[1] | |
| Incomplete Conversion to Scandium Oxide | The calcination temperature was too low or the duration was insufficient. | Increase the calcination temperature or the holding time at the target temperature. Thermal analysis (TGA/DSC) of the this compound precursor can help determine the optimal temperature for complete conversion. The conversion of γ-ScOOH to Sc₂O₃ is reported to occur below 530°C.[1] |
| Discolored Scandium Oxide Powder (Not Pure White) | Presence of metallic impurities. | Refer to the "Low Purity" troubleshooting steps. The color can sometimes indicate the presence of specific metal oxide contaminants. |
| Incomplete combustion of organic residues if organic precipitation agents were used. | Ensure adequate airflow during calcination to facilitate the complete combustion of any organic materials. |
Data Presentation
Table 1: Effect of Calcination Temperature on Scandium Oxide Properties
| Calcination Temperature (°C) | Precursor | Purity (%) | Observations |
| < 530 | γ-ScOOH | - | One-step weight loss corresponding to the conversion to Sc₂O₃.[1] |
| 600 | This compound | - | Mentioned as a calcination temperature for producing Sc₂O₃.[3] |
| 700 | Scandium Oxalate | 99.5 | Used in a process involving dissolution and re-precipitation to achieve high purity.[2][3] |
| 800 | Scandium Oxalate | 99 | Resulted in a high-purity scandium oxide product.[3] |
| 900+ | Scandium Oxalate | - | A patent suggests that calcination at 900°C or higher is needed for complete conversion from the oxalate.[10] |
| 1000 | Scandium Oxalate | >99.5 | Calcination for 2 hours yielded a high-purity final product.[4] |
Note: The final properties are also highly dependent on the purity and characteristics of the initial this compound precursor.
Experimental Protocols
Synthesis of this compound Precursor
This protocol describes the precipitation of this compound from a scandium chloride solution.
Materials:
-
Scandium chloride (ScCl₃·xH₂O)
-
Deionized water
-
Ammonia solution (NH₄OH) or Sodium hydroxide solution (NaOH)
-
Beakers
-
Stir plate and stir bar
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Dissolve a known amount of scandium chloride in deionized water to create a scandium-containing solution.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add the ammonia or sodium hydroxide solution dropwise to the scandium chloride solution.
-
Monitor the pH of the solution. Continue adding the precipitating agent until the pH reaches 7-8 to ensure complete precipitation of this compound.[8]
-
Allow the precipitate to age, if desired, to potentially influence particle characteristics.
-
Filter the this compound precipitate using a filtration apparatus.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.[8]
-
Dry the resulting this compound filter cake in an oven at a low temperature (e.g., 80-100°C) until a constant weight is achieved.
Calcination of this compound to Scandium Oxide
This protocol details the thermal conversion of the synthesized this compound to scandium oxide.
Materials:
-
Dried this compound powder
-
Crucible (e.g., alumina or porcelain)
-
High-temperature furnace (muffle furnace)
Procedure:
-
Place the dried this compound powder into a crucible.
-
Place the crucible in the high-temperature furnace.
-
Ramp up the temperature to the desired calcination temperature (e.g., 700°C) at a controlled rate (e.g., 5-10°C/minute).
-
Hold the furnace at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete conversion.
-
After the holding period, turn off the furnace and allow it to cool down to room temperature naturally.
-
Carefully remove the crucible containing the white scandium oxide powder.
Visualizations
Caption: Workflow for the synthesis of scandium oxide from a scandium chloride solution.
Caption: Purification workflow for enhancing the purity of scandium oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. Process Evaluation of Scandium Production and Its Environmental Impact [mdpi.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. Study of Calcination Temperature Influence on Physicochemical Properties and Photodegradation Performance of Cu2O/WO3/TiO2 [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102863004A - Purification and preparation method of high-purity scandium oxide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US10968112B2 - Method for producing high-purity scandium oxide - Google Patents [patents.google.com]
Overcoming difficulties in scandium extraction from ores.
Welcome to the technical support center for scandium extraction. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of scandium from various ores. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scandium extraction process.
Problem 1: Low Scandium Leaching Efficiency
Q1: My scandium recovery after the leaching step is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low scandium leaching efficiency is a common issue, often stemming from the refractory nature of the ore or suboptimal leaching conditions. Here are several factors to consider and troubleshoot:
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Inadequate Acid Concentration: For acidic leaching, the concentration of the acid is crucial. Using non-concentrated acids can lead to low extraction of scandium.[1] Conversely, while highly concentrated acids can improve scandium dissolution, they may also lead to the co-extraction of a high volume of impurities.[1] It is essential to optimize the acid concentration for your specific ore type. For instance, in the treatment of bauxite residue, sulfuric acid concentrations in the range of 3-4 mol/L at elevated temperatures have been shown to increase scandium recovery.[2]
-
Incorrect Leaching Agent: The choice of leaching agent depends heavily on the ore composition. While sulfuric acid is common due to its low cost and environmental impact, other acids like nitric acid might be more suitable for ores with low iron oxide content.[3] For some materials, such as Russian bauxite residue, carbonate leaching (e.g., with Na2CO3) has been evaluated.[3]
-
Suboptimal Temperature and Time: Leaching is a temperature-dependent process. Increasing the temperature can significantly enhance scandium recovery. For example, leaching bauxite residue with 4M H2SO4 at 95°C can achieve up to 90% scandium recovery.[2] Leaching duration is another critical parameter that requires optimization.
-
Silica Gel Formation: A frequent problem, especially when using concentrated acids on materials like bauxite residue, is the dissolution of silica followed by the formation of silica gel.[1] This can hinder downstream operations. Overcoming this may involve adjusting the acid concentration and temperature to minimize silica dissolution.
-
Mineralogy of the Ore: Scandium is often associated with iron and titanium phases within the ore matrix.[1] To achieve acceptable extraction, the dissolution or transformation of these scandium-containing phases is necessary. This might require pre-treatment steps or more aggressive leaching conditions.
Problem 2: High Co-extraction of Impurities
Q2: My scandium extract is heavily contaminated with other elements like iron, aluminum, and thorium. How can I improve the selectivity of my extraction process?
A2: The co-extraction of impurities is a major challenge due to the chemical similarities between scandium and other elements present in the ore.[3][4] Here are some strategies to enhance selectivity:
-
pH Control: The pH of the aqueous phase plays a critical role in the selective extraction of scandium. For instance, with the extractant D2EHPA, adjusting the pH can help separate scandium from elements like vanadium, iron, zinc, and others.[5]
-
Choice of Extractant: Different extractants exhibit varying selectivities for scandium over other metals.
-
D2EHPA (P204): While having a high extraction capacity for scandium, it also tends to co-extract significant amounts of impurities like magnesium.[6]
-
PC-88A (P507): Can achieve high scandium extraction efficiency (>90%) and a high separation factor from rare earth elements.[6]
-
Cyanex 272: Offers easier stripping of scandium compared to D2EHPA and PC-88A.[6]
-
-
Synergistic Extraction Systems: Combining different extractants can significantly improve selectivity.
-
Antagonistic Effect for Stripping: A combination of an acidic organophosphorus extractant (like PC-88A) and a carboxylic acid (like Versatic 10) can reduce the scandium distribution ratio, allowing for easier stripping with mild acidic solutions.[6]
-
Improved Selectivity: A ternary system of PC-88A, TOPO, and Versatic 10 has been shown to significantly improve the selectivity for scandium over zirconium.[6] Blending D2EHPA with Cyanex 921 or 923 has been shown to reduce iron co-extraction from 10-15% down to 5-6%.[7]
-
-
Pre-purification Steps: Implementing precipitation steps before solvent extraction can help remove bulk impurities. For example, using ammonia to precipitate iron as iron hydroxide can be an effective pre-purification method.[7]
Problem 3: Difficulty in Stripping Scandium from the Organic Phase
Q3: I am unable to efficiently strip the scandium from the loaded organic phase. What methods can I use to improve the stripping efficiency?
A3: Incomplete stripping is a common problem, particularly with strong acidic organophosphorus extractants like D2EHPA and PC-88A.[6]
-
High Acid Concentration: For some systems, a high concentration of acid is required for effective stripping. For instance, recovering scandium from Cyanex 272 can be achieved with 300–400 g/L sulfuric acid.[3]
-
Alternative Stripping Agents:
-
Phosphoric Acid: A 7 mol/L phosphoric acid solution has been used to quantitatively strip scandium from a ternary extractant system (PC-88A, TOPO, Versatic 10).[6]
-
Sodium Hydroxide (NaOH): Alkaline stripping can be efficient, with 3 mol/L NaOH being used to strip 98% of scandium from loaded D2EHPA.[3] However, this can lead to the formation of Sc(OH)3 precipitate, causing phase disengagement problems.[3]
-
Sodium Chloride (NaCl): A 2 mol/L NaCl solution acidified to pH 1 has been used to recover scandium from a primary amine extractant.[3]
-
-
Synergistic Systems for Easier Stripping: As mentioned in the previous section, adding a carboxylic acid like Versatic 10 to an acidic organophosphorus extractant can facilitate quantitative stripping with milder acid solutions.[6]
Frequently Asked Questions (FAQs)
Q: What are the main types of ores from which scandium is extracted?
A: Scandium is rarely found in high concentrations and is typically extracted as a byproduct from the processing of other ores.[8] The most promising sources include bauxite residue (red mud), lateritic nickel-cobalt ores, and residues from the production of uranium, titanium, and tungsten.[4][8]
Q: What are the primary hydrometallurgical steps for scandium recovery?
A: A typical hydrometallurgical process for scandium recovery involves several key steps:
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Ore Pre-treatment: This can include steps like roasting or magnetic separation.[8]
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Leaching: Dissolving scandium from the ore using an appropriate leaching agent (e.g., acid or alkaline solution).[3][4]
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Solvent Extraction (SX) or Ion Exchange (IX): Selectively separating scandium from the leach solution.[3][4]
-
Precipitation: Precipitating scandium from the enriched solution, often as scandium oxalate (Sc2(C2O4)3).[6]
-
Calcination: Heating the scandium precipitate to produce high-purity scandium oxide (Sc2O3).[4][6]
Q: Why is iron a particularly problematic impurity in scandium extraction?
A: Iron is a major challenge because it is often present in high concentrations in scandium-bearing ores and has similar chemical properties to scandium, leading to its co-extraction.[3][7] This high concentration of iron can decrease the efficiency of the extraction process.[9]
Q: What is the role of a modifier in solvent extraction systems for scandium?
A: Modifiers, such as tributyl phosphate (TBP), are added to the organic phase to prevent the formation of a third phase or emulsions, which can disrupt the separation process.[3] For example, TBP is used with D2EHPA to recover scandium from HCl-leaching solutions.[3]
Data Presentation
Table 1: Comparison of Scandium Extraction Efficiency with Different Extractants
| Extractant | Ore/Source | Leaching Conditions | Extraction Efficiency (%) | Co-extracted Impurities | Reference |
| D2EHPA (P204) | Red mud leachate | - | High | Mg | [6] |
| PC-88A (P507) | Red mud leachate | - | >90 | - | [6] |
| Cyanex 272 | Laterite waste solution | 300-400 g/L H2SO4 | 90-99 | - | [3] |
| D2EHPA | Bauxite Residue Leachate | - | ~15% Fe co-extraction | Fe | [7] |
| P507 | Bauxite Residue Leachate | - | 15-25% Fe co-extraction | Fe | [7] |
Table 2: Effect of Leaching Conditions on Scandium Recovery from Bauxite Residue
| Leaching Agent | Temperature (°C) | Scandium Recovery (%) | Iron Recovery (%) | Reference |
| 4M H2SO4 | 30 | 50 | 12 | [2] |
| 4M H2SO4 | 60 | 80 | 85 | [2] |
| 4M H2SO4 | 95 | 90 | 99 | [2] |
| 0.5 M HNO3 | - | 80 | 3 | [8] |
Experimental Protocols
Protocol 1: General Acid Leaching of Scandium from Bauxite Residue
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Sample Preparation: Dry the bauxite residue sample at 105°C for 24 hours.
-
Leaching Setup: Place a known weight of the dried bauxite residue into a reaction vessel equipped with a mechanical stirrer and a temperature controller.
-
Leaching Process:
-
Add the calculated volume of the acidic leaching solution (e.g., 4M H2SO4) to achieve the desired solid-to-liquid ratio.
-
Heat the slurry to the target temperature (e.g., 95°C) while stirring at a constant rate.
-
Maintain the leaching conditions for the specified duration (e.g., 24 hours).
-
-
Solid-Liquid Separation: After leaching, filter the slurry to separate the pregnant leach solution (PLS) from the solid residue.
-
Analysis: Analyze the scandium concentration in the PLS and the solid residue using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar analytical technique to determine the leaching efficiency.
Protocol 2: Solvent Extraction of Scandium using D2EHPA
-
Organic Phase Preparation: Prepare the organic phase by dissolving the desired concentration of D2EHPA (e.g., 10% v/v) and a modifier like TBP (e.g., 5% v/v) in a suitable diluent such as sulfonated kerosene.
-
Extraction:
-
Mix the pregnant leach solution (aqueous phase) with the prepared organic phase at a specific aqueous-to-organic (A/O) phase ratio (e.g., 10:1).
-
Agitate the mixture for a sufficient time (e.g., 30 minutes) to allow for mass transfer.
-
Allow the phases to separate.
-
-
Stripping:
-
Separate the loaded organic phase.
-
Contact the loaded organic phase with a stripping solution (e.g., 5M NaOH) at a specific A/O ratio.
-
Agitate the mixture to transfer the scandium back to the aqueous phase.
-
-
Analysis: Analyze the scandium concentration in the raffinate (aqueous phase after extraction) and the strip solution to determine the extraction and stripping efficiencies.
Visualizations
Caption: A generalized workflow for the hydrometallurgical extraction of scandium from ores.
Caption: Troubleshooting logic for addressing low scandium leaching efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pps.kaznu.kz [pps.kaznu.kz]
- 5. matec-conferences.org [matec-conferences.org]
- 6. tandfonline.com [tandfonline.com]
- 7. papers.sim2.be [papers.sim2.be]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Scandium Hydroxide Production for Cost-Effectiveness
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing costs associated with scandium hydroxide production. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guides
Issue 1: Low Yield of this compound Precipitate
Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in this compound precipitation. The primary causes often revolve around suboptimal pH control, incomplete precipitation, or losses during processing.
Possible Causes & Solutions:
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Incorrect pH: The precipitation of this compound is highly pH-dependent. If the pH is too low, scandium will remain in the solution. If it's too high, you risk the formation of soluble scandate complexes.
-
Solution: Carefully monitor and adjust the pH of your solution. The optimal pH for this compound precipitation is typically in the range of 6.5-8.5. Use a calibrated pH meter and add your precipitating agent (e.g., NaOH, NH₄OH, or Ca(OH)₂) slowly while constantly stirring to avoid localized pH fluctuations.
-
-
Insufficient Precipitating Agent: An inadequate amount of the precipitating agent will lead to incomplete precipitation of scandium ions.
-
Solution: Calculate the stoichiometric amount of precipitating agent required based on the concentration of scandium in your starting solution. It is often beneficial to add a slight excess to ensure complete precipitation.
-
-
Formation of Soluble Complexes: In some cases, other ions in the solution can form soluble complexes with scandium, preventing its precipitation.
-
Solution: Analyze your starting material for the presence of complexing agents. If suspected, a pre-treatment step to remove these interfering ions may be necessary.
-
-
Losses During Washing: Excessive washing or the use of a highly acidic wash solution can redissolve some of the this compound precipitate.
-
Solution: Wash the precipitate with deionized water with a neutral or slightly alkaline pH. Minimize the volume of washing solution used while ensuring adequate removal of impurities.
-
Visual Indicators of a Successful Precipitation:
-
Formation of a distinct, typically white, gelatinous precipitate.
-
A clear supernatant liquid after the precipitate has settled, indicating that most of the scandium has precipitated out of the solution.
Issue 2: High Levels of Impurities in the this compound Product
Q2: My this compound precipitate is contaminated with significant amounts of iron (Fe) and aluminum (Al). How can I improve its purity?
A2: Co-precipitation of impurities, particularly iron and aluminum, is a major challenge in this compound production, impacting the purity of the final product. Selective precipitation is key to mitigating this issue.
Troubleshooting Steps:
-
pH Control for Selective Precipitation: Iron and aluminum hydroxides precipitate at different pH values than this compound. This difference can be exploited to selectively remove them.
-
Iron (Fe³⁺): Iron (III) hydroxide begins to precipitate at a much lower pH (around 2-3). You can perform a pre-precipitation step by adjusting the pH to this range to remove the majority of the iron.[1]
-
Aluminum (Al³⁺): Aluminum hydroxide precipitates in a pH range of approximately 4-5.5.
-
Scandium (Sc³⁺): this compound precipitates at a higher pH, typically starting around 6.5.
-
-
Two-Stage Precipitation: A common and effective strategy is a two-stage precipitation process.[2]
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Impurity Removal: In the first stage, adjust the pH to a level where the majority of the iron and aluminum precipitate, while scandium remains in the solution (e.g., pH 4.5-5.0). Filter off the impurity precipitates.
-
Scandium Precipitation: In the second stage, increase the pH of the filtrate to the optimal range for this compound precipitation (pH 6.5-8.5) to recover your target compound.
-
-
Choice of Precipitating Agent: The choice of precipitating agent can influence selectivity.
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Ammonium hydroxide (NH₄OH) has shown good performance in selectively precipitating iron while minimizing scandium co-precipitation.[1][3]
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Calcium hydroxide (Ca(OH)₂ or lime) is a cost-effective option and has been shown to be effective in precipitating scandium from certain solutions, such as those from carbonate-bicarbonate leaching of red mud.[4] A small excess of lime can separate over 90% of scandium while keeping most of the zirconium in solution.[4]
-
Cost-Benefit Consideration:
While additional purification steps increase processing time, the resulting higher purity of the this compound can significantly increase its value and reduce the need for more complex and costly downstream refining.
Frequently Asked Questions (FAQs)
Q3: Which is a more cost-effective precipitating agent: sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂)?
A3: For large-scale operations, calcium hydroxide (lime) is generally more cost-effective due to its lower purchase price.[4] However, the choice depends on several factors:
-
Purity Requirements: Sodium hydroxide is typically available in higher purity grades, which may be necessary for certain high-purity applications.
-
Process Compatibility: The presence of calcium ions from lime may be undesirable in some downstream processes.
-
Source Material: The effectiveness of each precipitating agent can vary depending on the composition of the scandium-containing solution. For instance, lime has been demonstrated to be effective for scandium recovery from the carbonate-bicarbonate leach solutions of red mud.[4]
Q4: I am observing a gelatinous precipitate that is difficult to filter. What can I do?
A4: The formation of a gelatinous precipitate is characteristic of this compound. To improve filterability, you can try the following:
-
Aging the Precipitate: Allowing the precipitate to "age" in the mother liquor for a period (e.g., several hours to overnight) with gentle stirring can lead to the formation of larger, more crystalline particles that are easier to filter.
-
Temperature Control: Precipitating at a slightly elevated temperature (e.g., 50-60°C) can sometimes promote the formation of a denser, less gelatinous precipitate.
-
Flocculants: In some industrial processes, small amounts of flocculants are used to agglomerate the fine particles, improving settling and filtration rates. However, this may introduce impurities and should be carefully evaluated for your specific application.
Q5: Can I reduce costs by using industrial wastewater as a source of scandium?
A5: Yes, using industrial waste streams such as titanium dioxide wastewater or bauxite residue (red mud) is a key strategy for reducing the cost of scandium production, as it utilizes a low-cost or no-cost feedstock.[5][6] However, these sources present challenges:
-
Low Scandium Concentration: Scandium concentrations are often very low, requiring efficient extraction and concentration methods.
-
High Impurity Levels: These waste streams are typically complex matrices with high concentrations of other metals, necessitating robust purification protocols.
Despite these challenges, the economic benefits of using waste materials as a scandium source are a major driver of research and development in this field.
Data Presentation
Table 1: Comparison of Precipitating Agents for this compound
| Precipitating Agent | Relative Cost | Purity of Final Product (Typical) | Key Considerations |
| Sodium Hydroxide (NaOH) | Higher | High | High purity, but can be less selective. |
| Ammonium Hydroxide (NH₄OH) | Moderate | High | Good selectivity for separating Fe from Sc.[1][3] |
| Calcium Hydroxide (Ca(OH)₂) / Lime | Lower | Moderate to High | Very cost-effective for large scale; may introduce Ca ions.[4] |
Table 2: pH Ranges for Selective Hydroxide Precipitation
| Metal Ion | Approximate Precipitation pH Range | Notes |
| Iron (Fe³⁺) | 2.0 - 3.5 | Precipitates at a low pH, allowing for early removal.[1] |
| Aluminum (Al³⁺) | 4.0 - 5.5 | Precipitates after iron. |
| Scandium (Sc³⁺) | 6.5 - 8.5 | Precipitates after the majority of Fe and Al have been removed. |
Experimental Protocols
Protocol 1: Cost-Effective this compound Precipitation from a Mixed Metal Solution using a Two-Stage pH Adjustment
Objective: To selectively precipitate this compound from a solution containing iron and aluminum impurities, prioritizing cost-effectiveness.
Materials:
-
Scandium-containing acidic solution (with Fe and Al impurities)
-
Calcium hydroxide (lime) slurry or Sodium Hydroxide (1M solution)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Beakers
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Deionized water
Methodology:
-
Initial Solution Characterization: Determine the initial concentrations of Sc, Fe, and Al in your starting solution to better anticipate the required amount of precipitating agent.
-
Stage 1: Iron and Aluminum Removal
-
Place the solution in a beaker on a stir plate and begin gentle stirring.
-
Slowly add the calcium hydroxide slurry or NaOH solution dropwise while continuously monitoring the pH.
-
Adjust the pH to approximately 4.5-5.0. A precipitate of iron and aluminum hydroxides will form.
-
Allow the solution to stir for 30-60 minutes at this pH to ensure complete precipitation of the impurities.
-
Filter the solution to remove the iron and aluminum hydroxide precipitate. Retain the filtrate, which contains the dissolved scandium.
-
-
Stage 2: this compound Precipitation
-
Transfer the filtrate to a clean beaker and place it on the stir plate.
-
Continue to slowly add the precipitating agent to the filtrate while monitoring the pH.
-
Raise the pH to approximately 8.0. A white, gelatinous precipitate of this compound will form.
-
Allow the solution to stir for another 30-60 minutes to ensure complete precipitation.
-
-
Washing and Drying
-
Filter the this compound precipitate from the solution.
-
Wash the precipitate with a small amount of deionized water (pH ~7) to remove any remaining soluble impurities.
-
Dry the precipitate in an oven at a low temperature (e.g., 80-100°C) to obtain this compound powder.
-
Visualizations
Caption: Two-stage precipitation workflow for selective this compound recovery.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Scandium concentrate precipitation from carbonate-bicarbonate solutions with calcium hydroxide [rudmet.ru]
- 5. Process Evaluation of Scandium Production and Its Environmental Impact [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Scandium Hydroxide Slurry Viscosity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the viscosity of scandium hydroxide slurries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its slurry form important?
A1: this compound (Sc(OH)₃) is an inorganic, amphoteric compound that serves as a critical intermediate in the purification and processing of scandium.[1][2] It is typically precipitated from scandium-containing solutions. Its slurry form is important for handling and processing steps such as pumping, mixing, filtration, and washing during the recovery and synthesis of high-purity scandium compounds.
Q2: What are the primary factors that influence the viscosity of a this compound slurry?
A2: The viscosity of a this compound slurry is influenced by several key factors:
-
pH: As an amphoteric hydroxide, the surface charge of this compound particles is highly dependent on pH, which affects particle agglomeration and, consequently, slurry viscosity.[3][4][5]
-
Solids Content: Viscosity generally increases with a higher concentration of this compound particles in the slurry.[6]
-
Particle Size and Morphology: Finer particles tend to result in higher viscosity at the same solids concentration. Particle shape and size distribution also play a crucial role.
-
Temperature: An increase in temperature typically leads to a decrease in slurry viscosity.[7]
-
Dispersants and Additives: The presence of chemical dispersants or other ions in the solution can significantly alter the rheological properties of the slurry.[1][8]
Q3: How does pH affect slurry viscosity?
A3: The pH of the slurry is a critical parameter for viscosity control. For many hydroxide and ceramic slurries, there is a pH value known as the isoelectric point where the particles have a net zero surface charge, leading to maximum agglomeration and the highest viscosity. Adjusting the pH away from this point (either higher or lower) increases the surface charge, causing particles to repel each other, which breaks up agglomerates and reduces viscosity.[9] For many colloidal systems, a stable, low-viscosity slurry is achieved at a pH well above or below the isoelectric point.[9]
Q4: What types of chemical additives can be used to modify slurry viscosity?
A4: Various additives, known as dispersants or rheology modifiers, can be used. These work by adsorbing onto the particle surfaces and preventing agglomeration through electrostatic repulsion or steric hindrance. Examples include:
-
Polyphosphates (e.g., sodium hexametaphosphate)
-
Citrates (e.g., ammonium citrate)[8]
-
Polymers like polyethylene glycol (PEG)[1]
-
Polyethylenimine[8] The choice of dispersant depends on the specific chemistry of the system, including pH and ionic strength.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Slurry Viscosity / Poor Flowability | pH is near the isoelectric point: Particle agglomeration is at a maximum. | Adjust the pH of the slurry. This compound is amphoteric, so moving the pH to a more acidic or more alkaline range (e.g., pH 9-10) should increase particle repulsion and lower viscosity.[1][9] Perform a pH titration while measuring viscosity to find the optimal range. |
| High Solids Concentration: Too many particles are present for the amount of liquid. | Dilute the slurry by adding more of the liquid phase (e.g., deionized water). This should be done incrementally while monitoring viscosity to avoid over-dilution.[7] | |
| Ineffective Mixing: Shear forces are insufficient to break down particle agglomerates. | Increase the mixing speed or use a higher-shear mixer. However, be aware that excessive shear can sometimes have negative effects on certain slurry structures. | |
| Absence of Dispersant: No agent is present to prevent particles from sticking together. | Introduce a suitable dispersant. Start with a low concentration (e.g., 0.1-0.5 wt% relative to the solids) and optimize the dosage. Test different types of dispersants (ionic, non-ionic polymers) to find the most effective one for your system.[8][10] | |
| Inconsistent Viscosity Readings | Temperature Fluctuations: Viscosity is temperature-dependent. | Control the temperature of your slurry during experiments and measurements.[7] Always report the temperature at which viscosity was measured. |
| Improper Measurement Technique: The measurement method is not suitable for slurries (e.g., wall slip, particle settling). | Use a rheometer with appropriate geometry, such as a vane spindle or sandblasted concentric cylinders, to prevent wall slip.[11] Ensure the slurry is well-mixed before taking a measurement to avoid errors from settling. | |
| Slurry Gels or Thickens Over Time | Particle Agglomeration: The slurry is unstable, and particles are slowly clumping together. | Re-evaluate the pH and dispersant concentration to ensure long-term stability. A pH range of 9.4-9.8 is often effective for colloidal silica slurries, a principle that can be applied here.[9] |
| Chemical Reaction or Aging: The this compound is converting to a less soluble form (e.g., ScO(OH)), which can alter particle interactions.[2] | Characterize the solid phase over time using techniques like XRD to check for phase changes. If aging is an issue, process the slurry promptly after preparation. |
Experimental Protocols
Protocol 1: this compound Precipitation
This protocol describes the precipitation of this compound from a scandium chloride solution.
-
Preparation of Scandium Solution: Dissolve a known quantity of a scandium salt (e.g., scandium chloride, ScCl₃) in deionized water to achieve the desired initial concentration.
-
pH Adjustment: While continuously stirring the scandium solution with a magnetic stirrer, slowly add a precipitating agent such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) dropwise.[12][13]
-
Monitoring: Monitor the pH of the solution in real-time using a calibrated pH meter.
-
Precipitation: Continue adding the base until the target pH for precipitation is reached. For quantitative precipitation of this compound, a pH of 8-9 is often targeted.[1] A white, gelatinous precipitate of Sc(OH)₃ will form.
-
Aging (Optional): The slurry can be stirred for a defined period (e.g., 1-2 hours) to allow the precipitate to age, which may affect particle size and morphology.
-
Separation: The precipitated this compound can be separated from the supernatant by filtration or centrifugation.
-
Washing: Wash the precipitate multiple times with deionized water to remove residual ions.
Protocol 2: Viscosity Measurement and pH Titration
This protocol details how to determine the relationship between pH and viscosity for a this compound slurry.
-
Slurry Preparation: Prepare a this compound slurry at a fixed solids concentration (e.g., 10 vol%) using the method in Protocol 1 or by re-suspending washed Sc(OH)₃ powder in deionized water.
-
Initial Viscosity Measurement: Place the slurry in the measurement cup of a rotational rheometer. Use a suitable geometry (e.g., concentric cylinders or vane spindle) to prevent measurement artifacts.[11] Allow the temperature to equilibrate to a set value (e.g., 25°C). Measure the viscosity over a range of shear rates to characterize the slurry's flow behavior.
-
pH Adjustment: Add a small, known volume of a dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) to the slurry.
-
Mixing and Equilibration: Mix thoroughly for a few minutes to ensure the pH is uniform throughout the slurry.
-
Measurement: Measure the pH and then repeat the viscosity measurement (Step 2).
-
Iteration: Repeat steps 3-5 to obtain viscosity data across a wide pH range (e.g., from pH 4 to pH 11).
-
Data Analysis: Plot the measured viscosity at a constant shear rate against the corresponding pH value to identify the isoelectric point and optimal pH ranges for low viscosity.
Data Presentation
Table 1: Illustrative Viscosity of a 10 vol% this compound Slurry vs. pH
| pH | Apparent Viscosity at 100 s⁻¹ (mPa·s) | Observations |
| 4.0 | 45 | Low viscosity, well-dispersed |
| 5.5 | 150 | Viscosity increasing |
| 7.0 | 350 | High viscosity, near isoelectric point, significant agglomeration |
| 8.5 | 120 | Viscosity decreasing |
| 10.0 | 35 | Low viscosity, stable dispersion |
| 11.0 | 40 | Low viscosity, stable dispersion |
Note: These are illustrative values based on typical behavior of amphoteric hydroxide slurries. Actual values must be determined experimentally.
Table 2: Effect of Dispersant on a 20 vol% this compound Slurry at pH 9.5
| Dispersant Type | Concentration (wt% of solids) | Apparent Viscosity at 100 s⁻¹ (mPa·s) |
| None | 0 | 850 |
| Ammonium Citrate | 0.5 | 210 |
| Polyethylene Glycol (PEG 6000) | 0.5 | 350 |
| Sodium Hexametaphosphate | 0.5 | 180 |
Note: These are representative values to illustrate the comparative effect of different dispersants. Optimal type and concentration require experimental validation.
Visualizations
References
- 1. This compound | 17674-34-9 | Benchchem [benchchem.com]
- 2. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rheology of slurries and environmental impacts in the mining industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring and controlling viscosity of ceramic slurries in investment casting » rheonics :: viscometer and density meter [rheonics.com]
- 8. US4267065A - Dispersants for a ceramic slurry - Google Patents [patents.google.com]
- 9. pH Control in Investment Casting Slurries - REMET [remet.com]
- 10. researchgate.net [researchgate.net]
- 11. rheologysolutions.com [rheologysolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scandium Hydroxide Dissolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dissolution of scandium hydroxide in acids for their experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving completely in acid?
A1: Incomplete dissolution of this compound can be attributed to several factors:
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Insufficient Acid Concentration: The amount of acid may be stoichiometrically insufficient to react with all the this compound.
-
Low Temperature: The dissolution process may be kinetically slow at lower temperatures.
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"Aging" of this compound: Over time, this compound can "age" and convert to the less soluble scandium oxyhydroxide (ScO(OH)).[1][2]
-
Inadequate Agitation: Insufficient stirring can lead to localized saturation of the acid at the solid-liquid interface, slowing down the dissolution rate.
-
Common Ion Effect: In some cases, the presence of a common ion from the acid (e.g., sulfate ions from sulfuric acid) can influence the overall solubility equilibrium.
Q2: Which acid is most effective for dissolving this compound?
A2: this compound readily dissolves in common mineral acids such as hydrochloric acid (HCl), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).[1] The choice of acid often depends on the downstream application of the resulting scandium salt solution. For instance, if the presence of chloride ions would interfere with subsequent experimental steps, nitric or sulfuric acid might be preferred.
Q3: Does the temperature of the acid affect the dissolution rate?
A3: Yes, increasing the temperature generally increases the rate of dissolution. Higher temperatures provide more kinetic energy to the system, leading to more frequent and energetic collisions between the acid molecules and the this compound particles. However, it is important to control the temperature to avoid any unwanted side reactions or evaporation of the acid.
Q4: Can the physical properties of this compound affect its dissolution?
A4: Absolutely. The particle size and surface area of the this compound powder play a crucial role. Smaller particles have a larger surface area-to-volume ratio, which allows for a faster reaction with the acid. The crystallinity of the this compound also has an impact; amorphous forms tend to dissolve more readily than highly crystalline forms.
Troubleshooting Guides
Issue 1: Slow Dissolution Rate
Symptoms: The this compound is dissolving, but at a very slow pace, significantly extending the experiment time.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Temperature | Gently heat the acidic solution while stirring. A temperature range of 40-60°C can often significantly increase the dissolution rate. |
| Inadequate Agitation | Increase the stirring speed to ensure the this compound particles are well-suspended in the acid. Use a magnetic stirrer with an appropriately sized stir bar. |
| Large Particle Size | If possible, gently grind the this compound powder before adding it to the acid to increase its surface area. |
Issue 2: Incomplete Dissolution and Persistent Cloudiness
Symptoms: Even after prolonged stirring and heating, a noticeable amount of solid remains, or the solution remains cloudy.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Acid | Add a small, measured excess of the acid to the solution. It is advisable to add the acid dropwise and monitor for the disappearance of the solid. |
| Aged this compound | If the this compound has aged to the less soluble ScO(OH), a higher acid concentration and/or a longer heating time may be necessary. |
| Presence of Insoluble Impurities | If the this compound sample is impure, the remaining solid may be an insoluble contaminant. The solution can be filtered to remove the solid. |
Quantitative Data on Dissolution
The following table summarizes the expected relative dissolution rates of this compound in different acids at various concentrations. These are generalized trends based on chemical principles.
| Acid | Concentration (M) | Relative Dissolution Rate at 25°C | Relative Dissolution Rate at 50°C | Notes |
| HCl | 1 | Moderate | Fast | Forms soluble ScCl₃. |
| 3 | Fast | Very Fast | Higher proton concentration increases reaction rate. | |
| HNO₃ | 1 | Moderate | Fast | Forms soluble Sc(NO₃)₃. |
| 3 | Fast | Very Fast | Similar to HCl in terms of proton availability. | |
| H₂SO₄ | 1 | Moderate | Fast | Forms Sc₂(SO₄)₃. |
| 3 | Fast | Very Fast | Scandium can form stable sulfate complexes which may influence the overall dissolution equilibrium. |
Experimental Protocols
Protocol for Dissolving this compound in Hydrochloric Acid
Objective: To prepare a scandium chloride solution from solid this compound.
Materials:
-
This compound (Sc(OH)₃) powder
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Heating plate (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a clean, dry beaker.
-
Initial Slurry: Add a small amount of deionized water to the beaker to create a slurry. This helps in the even dispersion of the solid when the acid is added.
-
Acid Addition: While stirring continuously with a magnetic stirrer, slowly add the 1 M hydrochloric acid to the slurry.
-
Monitoring Dissolution: Continue to stir and observe the dissolution of the solid. The solution should start to clarify as the this compound reacts to form soluble scandium chloride.
-
pH Check: Periodically check the pH of the solution. The pH should be acidic (pH < 4) to ensure complete dissolution.
-
Heating (Optional): If the dissolution is slow, gently heat the beaker on a heating plate to approximately 40-50°C. Do not boil the solution.
-
Completion: The dissolution is complete when the solution is clear and no solid particles are visible.
-
Final Adjustments: If necessary, adjust the final volume with deionized water.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Chemical pathway of this compound dissolution in acid.
References
Minimizing water content in scandium hydroxide precipitates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when minimizing the water content in scandium hydroxide precipitates.
Frequently Asked Questions (FAQs)
Q1: What is the typical water content of this compound precipitate?
A1: The water content of this compound precipitate can vary significantly depending on the precipitation and drying methods employed. Freshly precipitated this compound is often gelatinous and can hold a substantial amount of water. After drying, the compound may still contain both adsorbed and chemically bound water. It is known that this compound can age and convert to ScO(OH), which represents a loss of water.
Q2: Which precipitating agent is best for minimizing water content?
A2: Ammonium hydroxide is often a good choice as it can produce a precipitate that is easier to filter and wash compared to those formed with strong bases like sodium hydroxide.[1][2][3] The choice of precipitating agent can influence the morphology of the precipitate, which in turn affects its filtration and dewatering characteristics.
Q3: What is the optimal pH for precipitating this compound?
A3: The optimal pH for precipitating this compound to ensure high recovery is generally above 7. However, to avoid the co-precipitation of other metal hydroxides, a controlled pH is crucial. For instance, iron(III) can be selectively precipitated at a lower pH before precipitating scandium.[1][2] The pH at which precipitation begins is dependent on the scandium concentration in the solution.[4]
Q4: How does aging the precipitate affect its water content?
A4: Aging the this compound precipitate in its mother liquor can lead to a transformation from an amorphous, gelatinous form to a more crystalline structure. This process, known as Ostwald ripening, can result in larger, more easily filterable particles with lower water content. However, prolonged aging can also lead to the formation of scandium oxyhydroxide (ScO(OH)), which alters the chemical nature of the precipitate.
Q5: What are the recommended drying procedures for this compound?
A5: Common lab-scale drying procedures involve heating the precipitate in an oven. Temperatures around 110°C for 24 hours have been reported.[2] For more sensitive applications where minimizing water content is critical without driving off structural hydroxyl groups, vacuum drying at a lower temperature, for instance, 50°C for 24 hours, can be employed.[4]
Troubleshooting Guides
Issue 1: Gelatinous Precipitate with Poor Filtration Characteristics
Problem: The this compound precipitate is gelatinous, clogs the filter paper, and is difficult to dewater, leading to high residual water content.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Rapid precipitation | Increase the precipitation time by adding the precipitating agent slowly and with vigorous stirring. This promotes the growth of larger, more crystalline particles. | 1. Prepare the scandium-containing solution and the precipitating agent (e.g., 1 M NH4OH).2. Add the precipitating agent dropwise to the scandium solution while stirring vigorously.3. Monitor the pH and stop the addition once the target pH is reached.4. Allow the precipitate to age in the mother liquor for a defined period (e.g., 1-2 hours) before filtration. |
| Low precipitation temperature | Conduct the precipitation at an elevated temperature (e.g., 60-80°C). This can improve the crystallinity and filterability of the precipitate. | 1. Heat the scandium-containing solution to the desired temperature (e.g., 70°C) on a hot plate with stirring.2. Slowly add the precipitating agent while maintaining the temperature.3. Age the precipitate at the elevated temperature for 1 hour before cooling and filtering. |
| Inappropriate precipitating agent | Consider using ammonium hydroxide instead of strong bases like NaOH, as it often yields a less gelatinous precipitate.[1][2][3] | 1. Prepare two identical scandium solutions.2. Precipitate one with 1 M NaOH and the other with 1 M NH4OH under the same conditions (temperature, stirring, addition rate).3. Compare the filtration rates and the physical appearance of the two precipitates. |
Issue 2: High Water Content After Drying
Problem: The dried this compound precipitate still contains an unacceptably high level of water.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Inefficient washing | Wash the precipitate with a water-miscible organic solvent, such as acetone, after the initial washing with deionized water. This helps to displace the water from the filter cake. | 1. After filtering the this compound precipitate, wash the filter cake with deionized water to remove soluble impurities.2. Perform a final wash with acetone to displace the water.3. Proceed with the drying step. |
| Inadequate drying method | Utilize vacuum drying at a controlled temperature. This allows for the removal of water at a lower temperature, which can prevent the premature conversion of the hydroxide to an oxyhydroxide. | 1. Place the washed and filtered precipitate in a vacuum oven.2. Set the temperature to 50°C and apply a vacuum.3. Dry for 24 hours or until a constant weight is achieved.[4] |
| Hygroscopic nature of the dried product | Store the dried this compound in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) to prevent the reabsorption of atmospheric moisture. | 1. Once the drying process is complete, immediately transfer the dried powder to a desiccator for storage.2. Ensure the desiccant is active and replaced as needed. |
Experimental Workflow for Minimizing Water Content
The following diagram illustrates a logical workflow for troubleshooting and minimizing the water content in this compound precipitates.
Caption: Troubleshooting workflow for minimizing water in this compound.
References
Technical Support Center: Scandium Recovery from Industrial Waste Streams
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recovery of scandium from industrial waste streams. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial waste streams for scandium recovery?
A1: Scandium is often found in trace amounts in various industrial residues, making them valuable secondary sources. The most promising waste streams include red mud (a byproduct of alumina production from bauxite), tailings from titanium and rare earth element extraction, residues from nickel-cobalt laterite processing, and waste from tungsten production.[1][2]
Q2: What are the main stages of hydrometallurgical scandium recovery?
A2: The hydrometallurgical recovery of scandium typically involves a series of sequential processes. These include:
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Leaching: Dissolving scandium from the solid waste material using an acidic or alkaline solution.[3][4]
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Solvent Extraction or Ion Exchange: Selectively separating and concentrating scandium from the impurity-rich pregnant leach solution.[3][5]
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Precipitation: Recovering scandium from the purified and concentrated solution as an insoluble compound, such as scandium hydroxide or scandium oxalate.[4][6]
-
Calcination: Heating the scandium precipitate to produce high-purity scandium oxide.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the key stages of scandium recovery.
Leaching
Q: My scandium leaching efficiency is low. What are the possible causes and solutions?
A: Low scandium recovery during leaching can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Insufficient Acid Concentration: The concentration of the leaching acid is a critical factor. For instance, in hydrochloric acid leaching of red mud, a concentration of 6 mol/L is often effective.[7] If your yields are low, consider incrementally increasing the acid concentration.
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Inadequate Temperature: Leaching is often more effective at elevated temperatures. For example, leaching red mud with hydrochloric acid at 50-60°C has been shown to improve scandium extraction.[7]
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Suboptimal Solid-to-Liquid (S/L) Ratio: The ratio of the solid waste material to the liquid leaching agent significantly impacts the process. A lower S/L ratio (i.e., more liquid) can enhance extraction. For red mud, an S/L ratio of 1:5 has been used effectively.[7]
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Insufficient Leaching Time: The reaction may not have reached completion. Typical leaching times can range from 1 to 24 hours.[7][8] Experiment with extending the leaching duration.
-
Mineralogy of the Waste Material: The form in which scandium is present in the waste material can affect its leachability. Pre-treatment methods like roasting can sometimes be employed to convert scandium into a more soluble form.[9]
Q: I am observing high co-extraction of impurities like iron and aluminum during leaching. How can I improve selectivity?
A: High co-extraction of impurities is a common challenge. Here are some strategies to enhance the selective leaching of scandium:
-
pH Control: The pH of the leaching solution plays a crucial role in selectivity. For instance, leaching red mud at a pH of around 2 can favor scandium extraction while minimizing iron dissolution.[10][11]
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Use of Complexing Agents: The addition of complexing agents like EDTA can help to selectively chelate and keep certain impurities in the solution, preventing their co-extraction with scandium.[1][8]
-
Multi-stage Leaching: A two-stage leaching process can sometimes be effective. The first stage might use milder conditions to remove more soluble impurities, followed by a second stage with stronger conditions to leach the scandium.
Q: I am experiencing the formation of silica gel during acid leaching, which is hindering filtration. How can this be prevented?
A: Silica gel formation is a frequent issue when leaching silicate-rich materials with strong acids. Here are some preventative measures:
-
Control of Leaching Conditions: The formation of silica gel is often exacerbated by high acid concentrations and temperatures. Optimizing these parameters can help to minimize this issue.
-
Pre-treatment: A pre-treatment step, such as sulfation-roasting, can be employed to convert silicates into a less reactive form before acid leaching.[9]
Solvent Extraction
Q: I am having trouble with emulsion formation during the solvent extraction process. What can I do?
A: Emulsions are a common problem in liquid-liquid extraction, leading to poor phase separation and loss of product. Here are some troubleshooting tips:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of an emulsion while still allowing for sufficient interfacial contact.[2]
-
Addition of a Phase Modifier: The addition of a modifier like tributyl phosphate (TBP) to the organic phase can help to prevent or break emulsions.[12]
-
"Salting Out": Adding a saturated salt solution (brine) can increase the ionic strength of the aqueous phase, which can help to break the emulsion.[2]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation.[13]
-
Pre-treatment of the Leachate: High concentrations of certain impurities, particularly ferric ions (Fe³⁺), can contribute to emulsion formation. Reducing Fe³⁺ to Fe²⁺ before extraction can mitigate this issue.[12]
Q: The stripping of scandium from the loaded organic phase is incomplete. How can I improve the stripping efficiency?
A: Difficulty in stripping scandium from the organic phase is a known challenge, especially with certain extractants like D2EHPA. Here are some approaches to improve stripping:
-
Choice of Stripping Agent: The type and concentration of the stripping agent are critical. While strong acids are often used, in some cases, alkaline solutions or solutions containing complexing agents may be more effective. For example, over 90% of scandium can be stripped from certain amic acid extractants using a 0.5 mol/L sulfuric acid solution.[14][15]
-
Addition of a Modifier to the Organic Phase: The presence of a modifier in the organic phase can facilitate the stripping process. For instance, the addition of isooctanol to a P507 extraction system has been shown to significantly improve the stripping of scandium with sulfuric acid.[16]
Ion Exchange
Q: My ion exchange resin is showing poor selectivity for scandium over other impurities. What could be the issue?
A: The selectivity of an ion exchange resin is dependent on several factors. Here are some points to consider:
-
Resin Type: Different resins have varying selectivities for different ions. For example, resins with phosphonic acid functional groups, such as Puromet MTS9580, have shown good selectivity for scandium.[17] Ensure you are using a resin appropriate for your specific application.
-
pH of the Feed Solution: The pH of the pregnant leach solution significantly influences the adsorption of ions onto the resin. The optimal pH for scandium adsorption will depend on the specific resin being used.
-
Acidity during Elution: The concentration of the acid used for elution can be adjusted to selectively remove different metals. For instance, in a system with a cation exchange resin, scandium can be selectively eluted using an acidic solution of a chelating agent like diglycolic acid, while other impurities are retained or eluted with a different acid concentration.[18]
Precipitation
Q: I am observing significant co-precipitation of iron and other metals with my scandium product. How can I improve the purity?
A: Co-precipitation of impurities is a common issue that reduces the purity of the final scandium product. Here are some strategies to minimize it:
-
Precise pH Control: The precipitation of metal hydroxides is highly pH-dependent. By carefully controlling the pH during precipitation, it is possible to selectively precipitate certain metals while keeping others in solution. For example, iron(III) can be precipitated at a lower pH than scandium.[19]
-
Choice of Precipitating Agent: Different precipitating agents exhibit different selectivities. Ammonium hydroxide has been found to be effective for removing iron(III) with low scandium co-precipitation.[20] Oxalic acid is commonly used to precipitate scandium oxalate, which can then be calcined to scandium oxide.[4][6]
-
Multi-stage Precipitation: A two-step precipitation process can be employed. The first step would involve precipitating the bulk of the impurities at a specific pH, followed by a second step to precipitate the scandium at a different pH.[20]
Data Presentation
The following tables summarize quantitative data from various studies on scandium recovery, allowing for easy comparison of different methods and conditions.
Table 1: Comparison of Leaching Efficiency for Scandium from Red Mud with Different Acids
| Leaching Agent | Concentration | Temperature (°C) | Leaching Time (h) | S/L Ratio | Scandium Recovery (%) | Reference |
| Hydrochloric Acid (HCl) | 6 mol/L | 50 | 1 | 1:4 | 82.09 | [7] |
| Hydrochloric Acid (HCl) | 6 mol/L | 60 | 1 | 1:5 | >85 | [1][7] |
| Nitric Acid (HNO₃) | pH 2 | 80 | 1.5 | - | 71.2 | [11][21][22] |
| Sulfuric Acid (H₂SO₄) | 5 M | 25 | 1 | 1:10 | 40 | [23] |
| Sulfuric Acid (H₂SO₄) + MgSO₄ | pH 2 | 80 | 1 | - | >80 | [10] |
Table 2: Comparison of Solvent Extractants for Scandium Recovery
| Extractant | Co-extractant/Modifier | Aqueous Phase | Extraction Efficiency (%) | Stripping Agent | Stripping Efficiency (%) | Reference |
| D2EHPA | TBP | Sulfuric Acid Leachate | >99 | - | - | [12] |
| P204 | TBP | Titanium Dioxide Waste Acid | 100 | - | - | [12] |
| Cyanex 272 | - | Sulfuric Acid Leachate | ~82 | Sulfuric Acid (1.5 mol/L) | - | [3] |
| D2EHAG | - | Sulfuric Acid Leachate | >95 | Sulfuric Acid (0.5 mol/L) | >90 | [14][15] |
| D2EHAF | - | Sulfuric Acid Leachate | >95 | Sulfuric Acid (0.5 mol/L) | >90 | [14][15] |
Table 3: Scandium Recovery via Precipitation
| Precipitating Agent | pH | Scandium Recovery (%) | Comments | Reference |
| Ammonium Hydroxide (NH₄OH) | ~3.6 | Variable | Effective for Fe(III) removal with low Sc co-precipitation | [20][24] |
| Oxalic Acid (H₂C₂O₄) | - | >97 | Forms scandium oxalate precipitate | [4] |
| Sodium Hydroxide (NaOH) | - | Quantitative | Forms this compound precipitate | [4] |
| Dibasic Phosphates (e.g., K₂HPO₄) | ~2.2 | ~90 | Produces a scandium phosphate concentrate | [25] |
Experimental Protocols
This section provides generalized methodologies for key experiments in scandium recovery. Researchers should optimize these protocols based on their specific waste material and experimental setup.
Protocol 1: Acid Leaching of Scandium from Red Mud
-
Preparation: Dry the red mud sample at 105°C to a constant weight. Grind the sample to a fine powder (e.g., <100 mesh) to increase the surface area for leaching.
-
Leaching:
-
In a beaker, prepare the leaching solution with the desired acid (e.g., 6 mol/L HCl).
-
Add the powdered red mud to the acid solution at a specific solid-to-liquid ratio (e.g., 1:5 w/v).
-
Place the beaker on a magnetic stirrer with a hot plate and maintain the desired temperature (e.g., 60°C).
-
Stir the slurry for the specified leaching time (e.g., 1-4 hours).
-
-
Solid-Liquid Separation: After leaching, filter the slurry using a vacuum filtration system to separate the pregnant leach solution (containing dissolved scandium) from the solid residue.
-
Analysis: Analyze the scandium concentration in the pregnant leach solution using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a similar analytical technique to determine the leaching efficiency.
Protocol 2: Solvent Extraction of Scandium
-
Organic Phase Preparation: Prepare the organic phase by dissolving the chosen extractant (e.g., 15% P204) and a modifier (e.g., 5% TBP) in a suitable diluent like kerosene.
-
Extraction:
-
In a separatory funnel, combine the pregnant leach solution (aqueous phase) and the prepared organic phase at a specific aqueous-to-organic (A/O) ratio (e.g., 10:1).
-
Gently shake or stir the mixture for a set time (e.g., 10-30 minutes) to allow for the transfer of scandium from the aqueous to the organic phase.
-
Allow the phases to separate.
-
-
Stripping:
-
Drain the scandium-depleted aqueous phase (raffinate).
-
Add the stripping solution (e.g., a specific concentration of H₂SO₄ or NaOH) to the separatory funnel containing the scandium-loaded organic phase.
-
Shake or stir the mixture to transfer the scandium from the organic phase to the stripping solution.
-
Allow the phases to separate and collect the scandium-rich stripping solution.
-
-
Analysis: Analyze the scandium concentration in the raffinate and the stripping solution to determine the extraction and stripping efficiencies.
Protocol 3: Ion Exchange Separation of Scandium
-
Column Preparation: Pack a chromatography column with the selected ion exchange resin. Condition the resin by passing a suitable solution (e.g., dilute acid) through the column.
-
Loading: Pass the pregnant leach solution through the prepared column at a controlled flow rate. The scandium ions will be adsorbed onto the resin.
-
Washing: Wash the column with a dilute acid solution to remove any loosely bound impurities.
-
Elution: Pass an eluent solution (e.g., a specific concentration of acid or a solution containing a chelating agent) through the column to desorb the scandium. Collect the eluate in fractions.
-
Analysis: Analyze the scandium concentration in the collected fractions to determine the elution profile and recovery.
Protocol 4: Precipitation of this compound
-
pH Adjustment: Place the purified scandium-rich solution in a beaker and slowly add a precipitating agent (e.g., NaOH or NH₄OH solution) while continuously monitoring the pH with a calibrated pH meter.
-
Precipitation: Continue adding the precipitating agent until the target pH for this compound precipitation is reached. A precipitate will form.
-
Aging: Allow the precipitate to age for a certain period (e.g., 1-2 hours) to ensure complete precipitation and improve filterability.
-
Filtration and Washing: Filter the precipitate using a vacuum filtration system. Wash the precipitate with deionized water to remove any soluble impurities.
-
Drying and Calcination: Dry the this compound precipitate in an oven. The dried precipitate can then be calcined at a high temperature (e.g., 800°C) to convert it to scandium oxide (Sc₂O₃).
Visualizations
The following diagrams illustrate key workflows and logical relationships in the scandium recovery process.
Caption: Overall workflow for scandium recovery from industrial waste.
Caption: Detailed workflow of the solvent extraction process.
Caption: Troubleshooting logic for low scandium leaching efficiency.
References
- 1. icsoba.org [icsoba.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRECIPITATION OF this compound AND OXALATE (Journal Article) | OSTI.GOV [osti.gov]
- 5. Separation and purification of scandium by solvent extraction and related technologies: a review | Semantic Scholar [semanticscholar.org]
- 6. Process Evaluation of Scandium Production and Its Environmental Impact [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of scandium from bauxite residue by high-pressure leaching in sulfuric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. biotage.com [biotage.com]
- 14. Separation and Recovery of Scandium from Sulfate Media by Solvent Extraction and Polymer Inclusion Membranes with Amic Acid Extractants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. US4765909A - Ion exchange method for separation of scandium and thorium - Google Patents [patents.google.com]
- 19. meab-mx.se [meab-mx.se]
- 20. researchgate.net [researchgate.net]
- 21. Selective Scandium (Sc) Extraction from Bauxite Residue (Red Mud) Obtained by Alkali Fusion-Leaching Method [mdpi.com]
- 22. preprints.org [preprints.org]
- 23. mdpi.com [mdpi.com]
- 24. papers.sim2.be [papers.sim2.be]
- 25. Effect of Aqueous Media on the Recovery of Scandium by Selective Precipitation [mdpi.com]
Validation & Comparative
Scandium hydroxide vs aluminum hydroxide properties.
A Comparative Guide to the Properties of Scandium Hydroxide and Aluminum Hydroxide
For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical and physical properties of inorganic compounds is paramount. This guide provides a detailed, data-driven comparison of this compound (Sc(OH)₃) and aluminum hydroxide (Al(OH)₃), two amphoteric hydroxides with distinct characteristics that influence their applications.
Physical and Chemical Properties
This compound and aluminum hydroxide share the same M(OH)₃ stoichiometry, but their properties diverge significantly due to the differing nature of the scandium and aluminum cations.
| Property | This compound (Sc(OH)₃) | Aluminum Hydroxide (Al(OH)₃) |
| Molar Mass | 95.98 g/mol [1] | 78.00 g/mol [2] |
| Appearance | White, gelatinous precipitate[3] | White amorphous powder[2][4] |
| Density | 2.65 g/cm³[5] | 2.42 g/cm³[2] |
| Solubility in Water | 0.268 g/100 mL[5] | 0.0001 g/100 mL (practically insoluble)[2][4] |
| Solubility Product (Ksp) | 2.22 x 10⁻³¹[5][6] | 3 x 10⁻³⁴[2][7] |
| Amphoteric Nature | Yes[1][5][8] | Yes[2][4][9][10] |
| Precipitation pH | ~6 - 8[1] | ~4 - 5[1] |
| Thermal Decomposition | Decomposes to Sc₂O₃ at >700°C[1] | Decomposes to Al₂O₃ at ~300°C[2] |
Amphoteric Behavior
Both hydroxides exhibit amphoterism, meaning they can react with both acids and bases. However, their reactivity and the nature of the resulting products differ.
Aluminum Hydroxide:
-
Reaction with Acid: Al(OH)₃(s) + 3H⁺(aq) → Al³⁺(aq) + 3H₂O(l)
-
Reaction with Base: Al(OH)₃(s) + OH⁻(aq) → [Al(OH)₄]⁻(aq)
This compound:
-
Reaction with Acid: Sc(OH)₃ acts as a base, dissolving in acidic solutions to form scandium salts.
-
Reaction with Base: It reacts with strong bases to form scandate ions, such as in the reaction with sodium hydroxide: Sc(OH)₃ + NaOH → NaScO₂ + 2H₂O.[1] It can also form complex salts like K₃Sc(OH)₆ with potassium hydroxide.[1]
Notably, this compound shows lower solubility in sodium hydroxide solutions compared to aluminum hydroxide, a property that can be exploited for their separation.[1]
Caption: Amphoteric reactions of scandium and aluminum hydroxides.
Thermal Stability
A significant difference between the two compounds lies in their thermal stability. Aluminum hydroxide begins to decompose at approximately 180°C to 220°C and fully dehydrates to aluminum oxide (Al₂O₃) at around 300°C.[2] In contrast, this compound is much more thermally stable, requiring temperatures above 700°C for calcination to scandium oxide (Sc₂O₃).[1]
Caption: Thermal decomposition pathways and temperatures.
Experimental Protocols
A. Determination of Solubility Product (Ksp)
This experiment aims to determine the Ksp of a sparingly soluble hydroxide.
Methodology:
-
Prepare a saturated solution of the hydroxide (e.g., Al(OH)₃) by adding an excess amount to deionized water.
-
Stir the solution for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Filter the solution to remove the undissolved solid.
-
Determine the pH of the saturated solution to calculate the hydroxide ion concentration [OH⁻].
-
The concentration of the metal cation (e.g., [Al³⁺]) can be determined from the stoichiometry of the dissolution reaction. For Al(OH)₃ ⇌ Al³⁺ + 3OH⁻, [Al³⁺] = 1/3 [OH⁻].
-
Calculate Ksp using the expression: Ksp = [Al³⁺][OH⁻]³.
B. Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition of the hydroxides.
Methodology:
-
Place a precisely weighed sample of the hydroxide (e.g., Sc(OH)₃) in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show mass loss steps corresponding to dehydration and decomposition. The temperature at which these losses occur indicates the thermal stability of the compound.
Caption: General experimental workflow for hydroxide characterization.
Applications in Research and Drug Development
The distinct properties of scandium and aluminum hydroxides lead to different applications.
Aluminum Hydroxide:
-
Antacid: Its ability to neutralize stomach acid makes it a common active ingredient in antacid medications.[11][12][13]
-
Vaccine Adjuvant: Al(OH)₃ is widely used as an adjuvant in vaccines to enhance the immune response.[11][14]
-
Phosphate Binder: It is used to manage hyperphosphatemia (high blood phosphate levels) in patients with kidney disease.[12]
-
Industrial Applications: It serves as a fire retardant, a filler in plastics, and in water purification.[2][11][15]
This compound:
-
Precursor for Advanced Materials: It is primarily used as a precursor to produce high-purity scandium oxide (Sc₂O₃), which is used in high-performance alloys, ceramics, and specialty lighting.[1][8]
-
Catalysis: Scandium compounds, derived from the hydroxide, are explored for their catalytic properties.[1]
-
Research: Due to the unique properties of scandium, its compounds are of interest in various research fields, including potential biological applications. Some studies have investigated scandium complexes in cancer research, showing a reduction in cell proliferation rates under certain conditions.[1]
Conclusion
While both this compound and aluminum hydroxide are amphoteric M(OH)₃ compounds, they exhibit significant differences in solubility, thermal stability, and reactivity. Aluminum hydroxide is a well-established, widely used compound with numerous applications in the pharmaceutical and industrial sectors, largely due to its ready availability and specific chemical properties. This compound, being more thermally stable and less soluble under certain basic conditions, is a key intermediate in the production of advanced scandium-based materials. For researchers and drug development professionals, understanding these distinctions is crucial for material selection, separation processes, and the development of new applications.
References
- 1. This compound | 17674-34-9 | Benchchem [benchchem.com]
- 2. Aluminium hydroxide - Wikipedia [en.wikipedia.org]
- 3. This compound [chemicalbook.com]
- 4. Aluminium hydroxide: how it is obtained, and what properties and uses it has - PCC Group Product Portal [products.pcc.eu]
- 5. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 6. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]
- 7. Solubility Products [gchem.cm.utexas.edu]
- 8. hnosc.com [hnosc.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Aluminium Hydroxide: Structure, Preparation and Properties [allen.in]
- 11. emergenresearch.com [emergenresearch.com]
- 12. What is Aluminum hydroxide used for? [synapse.patsnap.com]
- 13. qingdaopengfeng.com [qingdaopengfeng.com]
- 14. Aluminum Hydroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Aluminium Hydroxide: Properties, Uses, Structure & Preparation [vedantu.com]
Comparative Analysis of Scandium Recovery Methods: A Guide for Researchers
This guide provides a comprehensive comparison of prevalent methods for scandium recovery, tailored for researchers, scientists, and professionals in materials and chemical development. The analysis focuses on hydrometallurgical and pyrometallurgical techniques, presenting objective performance comparisons supported by experimental data.
Introduction to Scandium Recovery
Scandium is a rare earth element of significant industrial interest, primarily used in high-strength aluminum alloys and solid oxide fuel cells.[1] However, it is sparsely distributed in the Earth's crust and is typically recovered as a by-product from the processing of other ores like uranium, titanium, nickel, and bauxite.[2][3] The primary challenge lies in efficiently separating scandium from large quantities of associated impurities such as iron, aluminum, and other rare earth elements.[2][4] Recovery processes are broadly categorized into hydrometallurgical and pyrometallurgical methods, often used in combination to achieve high-purity scandium products.[2][3][4][5]
Hydrometallurgical Processes
Hydrometallurgical processes involve the use of aqueous solutions to extract and purify scandium. The most common sequence includes leaching, followed by separation and purification steps like solvent extraction, ion exchange, and precipitation.[2][3][6]
Leaching
Leaching is the initial step where scandium is dissolved from a solid source (e.g., ore, industrial waste like red mud) into an acidic solution.[6][7] The choice of acid and leaching conditions significantly impacts the efficiency and selectivity of scandium extraction.
Table 1: Comparison of Leaching Methods for Scandium Recovery
| Leaching Agent | Source Material | Temperature (°C) | Time (h) | Solid/Liquid Ratio | Sc Recovery (%) | Co-extracted Impurities | Reference |
| H₂SO₄ (4M) | Bauxite Residue | 95 | 24 | 1:10 | ~90 | Fe (~99%), Al (~70%), Ti (~70%) | [8] |
| H₂SO₄ (dilute) | Red Mud | 80 | 1 | - | >80 (at pH 2) | Fe (7.7% at pH 2) | [5] |
| HCl (3.5 mol/L) | Bayan Obo Tailings | Ambient | 2 | - | >99 | - | [7] |
| HNO₃ (0.5M) | Red Mud | - | - | - | ~80 | Y (96%), Yb (70%) | [3] |
Experimental Protocol: Acid Leaching of Bauxite Residue
This protocol describes a typical laboratory-scale acid leaching experiment to extract scandium from bauxite residue (red mud).
-
Preparation: Dry a sample of bauxite residue at 105°C for 24 hours.
-
Leaching Setup: Place 50g of the dried bauxite residue into a 1000 mL baffled flask.
-
Acid Addition: Prepare a 4M sulfuric acid (H₂SO₄) solution. Add 500 mL of this solution to the flask to achieve a solid-to-liquid ratio of 1:10.
-
Reaction: Place the flask in a thermostatically controlled water bath shaker set to 95°C. Agitate the slurry at 200 rpm for 24 hours.
-
Separation: After leaching, separate the pregnant leach solution (PLS) from the solid residue via vacuum filtration.
-
Analysis: Analyze the scandium concentration and key impurities (Fe, Al, Ti) in the PLS using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the leaching efficiency.[8]
Workflow for a Generic Hydrometallurgical Process
Caption: General workflow for hydrometallurgical scandium recovery.
Solvent Extraction (SX)
Solvent extraction is a highly effective and widely used method for separating and purifying scandium from the complex pregnant leach solutions.[2][6][9] It involves using an organic extractant, immiscible with the aqueous PLS, to selectively bind and transfer scandium ions into the organic phase.
Common Extractants:
-
Acidic Organophosphorus Extractants: Di-(2-ethylhexyl) phosphoric acid (D2EHPA or P204) is the most common and effective extractant for scandium.[2][9][10]
-
Neutral Organophosphorus Extractants: Tributyl phosphate (TBP) is often used as a modifier or in synergistic systems to improve extraction.[2][9]
-
Amine-Based Extractants: Primary amine N1923 has also shown high efficiency.[9][11]
Table 2: Comparison of Solvent Extraction Systems for Scandium Recovery
| Extractant System | Aqueous Phase | A/O Ratio | Sc Extraction (%) | Key Separations | Reference |
| 15% P204 - 5% TBP | Titanium dioxide waste acid | 8:1 | 100 | High Sc recovery after Fe removal | [9] |
| 30% P204 in Kerosene | HCl Leachate | 20:1 | 94 | Fe co-extraction was only 2.2% | [11] |
| D2EHPA (5% v/v) | Sulfate solution (pH 0.6) | 1:1 | 99.68 | High separation factor from Fe, Ni, Co, Al | [10] |
| 4% N1923 in Kerosene | - | 4:1 | >99 | Co-extracted REE, Fe, and Ti removed during scrubbing | [11] |
| C272, C302, C301 | H₂SO₄ solution | - | 82, 78, 75 | - | [2] |
Experimental Protocol: Solvent Extraction using D2EHPA
This protocol outlines a procedure for scandium extraction from a synthetic sulfate solution.
-
Phase Preparation:
-
Aqueous Phase: Prepare a synthetic pregnant leach solution containing approximately 50 mg/L of Sc(III) in a 0.5 M H₂SO₄ matrix. Adjust the initial pH to 0.6.
-
Organic Phase: Prepare the organic extractant by dissolving D2EHPA (5% by volume) in a diluent such as kerosene.
-
-
Extraction:
-
Mix equal volumes of the aqueous and organic phases (A/O ratio = 1:1) in a separatory funnel.
-
Shake the funnel vigorously for 10 minutes to ensure thorough mixing and facilitate mass transfer.
-
Allow the phases to separate completely.
-
-
Stripping:
-
Separate the scandium-loaded organic phase.
-
To strip the scandium, contact the loaded organic phase with a stripping agent, such as a 2 M NaOH solution.[11]
-
-
Analysis: Analyze the scandium concentration in the raffinate (the aqueous phase after extraction) and the stripping solution using ICP-OES to determine the extraction and stripping efficiencies.[10]
Workflow for Solvent Extraction (SX)
Caption: A typical multi-stage solvent extraction workflow.
Ion Exchange (IX)
Ion exchange is an alternative separation technique that uses solid resin beads to selectively adsorb scandium ions from solution.[6][12] This method is particularly useful for treating dilute solutions and offers simpler liquid-solid separation compared to solvent extraction.[7][12] Both conventional ion exchange resins and solvent-impregnated resins (SIRs) are employed.
Table 3: Comparison of Ion Exchange Resins for Scandium Recovery
| Resin Type | Functional Group / Impregnant | Sc Capacity (g/L resin) | Eluent / Desorption Agent | Desorption Efficiency (%) | Source / Feed Solution | Reference |
| Puromet MTS9580 | Chelating Resin | >3.8 | 200 g/L NaHCO₃ | >98 | Bauxite Residue PLS | [12] |
| Amberlite IRC 747 | Iminodiacetic Acid | 5 | Diglycolic Acid | - | Wolframite Waste | [13] |
| Lewatit TP 260 | - | 6 | - | - | - | [14] |
| D2EHPA-impregnated | D2EHPA | - | - | - | Bauxite Residue PLS | [15] |
| Titanium Phosphate (TiP) | Phosphate | - | - | 91 (Sc Recovery) | Bauxite Residue Leachate | [7] |
Experimental Protocol: Ion Exchange using a Chelating Resin
This protocol is based on the recovery of scandium using Puromet MTS9580 resin.[12]
-
Resin Preparation: Pre-condition the chelating resin by washing it with deionized water.
-
Column Setup: Pack a 3 mL plastic ion-exchange column with 2 mL of the prepared resin.
-
Adsorption (Loading):
-
Prepare a simulated pregnant leach solution with a scandium concentration of 10-20 mg/L at a pH of 3.5.
-
Pump the solution through the resin column at a controlled flow rate (e.g., 1-5 bed volumes per hour).
-
Collect the effluent in fractions and analyze for scandium concentration to determine the breakthrough point and the resin's operating capacity.
-
-
Desorption (Elution):
-
Once the resin is saturated, pass a desorption agent, such as a 200 g/L sodium bicarbonate (NaHCO₃) solution, through the column.
-
Collect the eluate, which will contain the concentrated scandium.
-
-
Analysis: Analyze the scandium concentration in the eluate to determine desorption efficiency. The entire process is typically conducted at room temperature (22 ± 2 °C).[12]
Workflow for Ion Exchange (IX)
Caption: A simplified loading and elution cycle in ion exchange.
Precipitation
Precipitation is used both to remove impurities from the leach solution and to recover the final scandium product.[2][3] Selective precipitation relies on the different solubilities of metal hydroxides, phosphates, or double sulfates at varying pH levels.
-
Impurity Removal: Iron is a major impurity that can be removed by raising the pH of the leach solution. Using agents like ammonium hydroxide (NH₄OH) can precipitate over 90% of Fe(III) with minimal scandium co-precipitation.[16][17]
-
Scandium Recovery: After impurity removal, scandium can be precipitated from the purified solution. Adding dibasic phosphates can produce concentrates containing over 50% ScPO₄.[16] Another method is double sulfate precipitation, where adding sodium sulfate precipitates a scandium double salt, leaving other impurities in the solution.[18]
Table 4: Comparison of Precipitation Methods for Scandium Recovery
| Method | Precipitating Agent | Target | pH Range | Efficiency | Notes | Reference |
| Hydroxide Precipitation | NH₄OH | Fe(III) Removal | 2.0 - 3.5 | >90% Fe removal | Low Sc co-precipitation | [16][17] |
| Phosphate Precipitation | K₂HPO₄ | Sc Recovery | ~2.2 | ~90% Sc precipitation | Co-precipitates Al, Y, Nd | [16] |
| Double Sulfate Precipitation | Na₂SO₄ | Sc Recovery | - | Efficient separation | Separates from Al, Fe, Ni, Mg, Mn | [18] |
Experimental Protocol: Two-Stage Precipitation for Impurity Removal and Sc Recovery
This protocol describes a method to first remove iron and then recover scandium from a nitrate-based leach solution.[16]
-
First Stage Iron Removal:
-
Take the pregnant leach solution.
-
Slowly add ammonium hydroxide (NH₄OH) while continuously monitoring the pH.
-
Raise the pH to approximately 3.5 to precipitate the bulk of the Fe(III) as iron hydroxide.
-
Filter the solution to remove the iron precipitate.
-
-
Second Stage Scandium Precipitation:
-
Take the iron-depleted filtrate from the previous step.
-
Slowly add a solution of potassium hydrogen phosphate (K₂HPO₄).
-
Adjust the pH to around 2.2 to selectively precipitate scandium phosphate (ScPO₄).
-
Filter, wash, and dry the precipitate to obtain a scandium concentrate.
-
-
Analysis: Analyze the solid precipitates and the final solution to determine the recovery and purity of the scandium concentrate.
Logical Flow for Selective Precipitation
Caption: Logical workflow for a two-stage selective precipitation process.
Conclusion
The selection of an optimal scandium recovery method depends heavily on the nature of the source material, the concentration of scandium, and the type and quantity of impurities.
-
Solvent Extraction using D2EHPA remains one of the most robust and efficient methods for achieving high-purity scandium, especially in industrial applications.[2][9]
-
Ion Exchange is highly advantageous for processing dilute or complex solutions, offering high selectivity and simpler operation.[7][12]
-
Selective Precipitation provides a straightforward route for both bulk impurity removal and the generation of scandium concentrates, though it may involve multiple stages to achieve high purity.[16]
Often, a combination of these hydrometallurgical techniques, sometimes preceded by a pyrometallurgical pre-treatment step like roasting, is required to develop a technically and economically viable flowsheet for scandium production.[2][3] Future research is focused on developing more selective extractants and resins and optimizing processes to handle low-grade and complex secondary resources like industrial waste.[1][19]
References
- 1. mdpi.com [mdpi.com]
- 2. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence and Extraction Methods of Scandium [scandium.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes [mdpi.com]
- 12. Selective Recovery of Scandium (Sc) from Sulfate Solution of Bauxite Residue Leaching Using Puromet MTS9580 Ion-Exchange Sorption [mdpi.com]
- 13. US4816233A - Ion exchange method for the recovery of scandium - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. assessing-the-efficiency-of-ion-exchange-resins-for-the-recovery-of-scandium-from-sulfuric-acid-leaching-solutions - Ask this paper | Bohrium [bohrium.com]
- 16. Effect of Aqueous Media on the Recovery of Scandium by Selective Precipitation [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. WO2016151959A1 - Method for recovering scandium - Google Patents [patents.google.com]
- 19. Selective extraction process of scandium from nickel laterite waste through hydrometallurgy - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07520J [pubs.rsc.org]
Characterizing Scandium Hydroxide: A Comparative Guide Using XRD and TEM
For researchers, scientists, and drug development professionals, a thorough understanding of the physical and structural properties of materials is paramount. This guide provides a comparative analysis of scandium hydroxide characterization using two powerful analytical techniques: X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM). We present supporting experimental data, detailed methodologies, and a comparative look at other relevant metal hydroxides to offer a comprehensive resource for material analysis.
This compound, Sc(OH)₃, is a key inorganic compound with applications ranging from advanced ceramics and alloys to catalysts. Its performance in these roles is intrinsically linked to its crystalline structure, crystallite size, particle size, and morphology. XRD and TEM are indispensable tools for elucidating these characteristics.
At a Glance: Comparative Data of Metal Hydroxides
To provide a clear comparison, the following table summarizes key characterization parameters for this compound and two alternative metal hydroxides, yttrium hydroxide and aluminum hydroxide, as determined by XRD and TEM.
| Material | Technique | Parameter | Value | Morphology |
| This compound (Sc(OH)₃) | XRD | Crystal System | Cubic[1] | - |
| Space Group | - | - | ||
| Lattice Parameter (a) | - | - | ||
| Crystallite Size | - | - | ||
| TEM | Particle Size | Micrometer-sized cubes/cuboids[1] | Cuboidal | |
| Scandium Oxyhydroxide (ScOOH) | XRD | Crystal System | Orthorhombic[2] | - |
| Space Group | - | - | ||
| Lattice Parameter | - | - | ||
| Crystallite Size | - | - | ||
| TEM | Particle Size | 40 - 1000 nm[1] | Lozenge-shaped platelets (ca. 66 x 37 x 4.5 nm)[3] | |
| Yttrium Hydroxide (Y(OH)₃) | XRD | Crystal System | Hexagonal[4] | - |
| Space Group | P6₃/m[4] | - | ||
| Lattice Parameter | a = 6.25 Å, c = 3.53 Å | - | ||
| Crystallite Size | ~25 nm[5] | - | ||
| TEM | Particle Size | - | Nanobelts[5] | |
| Aluminum Hydroxide (Al(OH)₃) | XRD | Crystal System | Monoclinic | - |
| Space Group | P2₁/n | - | ||
| Lattice Parameter | a=8.68Å, b=5.07Å, c=9.73Å, β=90.27° | - | ||
| Crystallite Size | - | - | ||
| TEM | Particle Size | - | Irregular, agglomerated nanoparticles |
Unveiling the Structure: Experimental Protocols
Accurate and reproducible data acquisition is fundamental to material characterization. Below are detailed methodologies for the XRD and TEM analysis of this compound and similar metal hydroxides.
X-ray Diffraction (XRD) Analysis
XRD is a non-destructive technique that provides detailed information about the crystallographic structure, phase composition, and crystallite size of a material.
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder to ensure random orientation of the crystallites. This can be achieved by gently grinding the sample in an agate mortar and pestle.
-
The powdered sample is then mounted onto a sample holder. A zero-background sample holder, such as one made of single-crystal silicon, is recommended to minimize background noise in the diffraction pattern.
-
The powder should be packed to a smooth, flat surface, level with the surface of the sample holder to ensure accurate peak positions.
Instrumentation and Data Collection:
-
A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
The instrument is operated at a voltage and current appropriate for the X-ray tube, for example, 40 kV and 40 mA.
-
The XRD pattern is recorded over a 2θ range relevant to the material, typically from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
Data Analysis:
-
The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and relative intensities to a reference database, such as the Joint Committee on Powder Diffraction Standards (JCPDS).
-
The crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:
-
K is the Scherrer constant (typically ~0.9)
-
λ is the X-ray wavelength
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians
-
θ is the Bragg angle
-
Transmission Electron Microscopy (TEM) Analysis
TEM provides high-resolution imaging of the morphology, particle size, and size distribution of nanomaterials.
Sample Preparation (for powdered samples):
-
Disperse a small amount of the this compound powder in a suitable solvent, such as ethanol, to form a dilute suspension.
-
Use an ultrasonic bath to break up any agglomerates and ensure a well-dispersed suspension.
-
Place a drop of the suspension onto a TEM grid (e.g., a carbon-coated copper grid).
-
Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the grid.
Imaging and Analysis:
-
The TEM is operated at an accelerating voltage suitable for the sample, typically in the range of 80-200 kV.
-
Acquire images at various magnifications to observe the overall morphology and individual particle details.
-
Obtain a series of images from different areas of the grid to ensure the analyzed sample is representative.
-
Use image analysis software (e.g., ImageJ) to measure the dimensions of a statistically significant number of particles (typically >100) to determine the average particle size and size distribution.[6][7]
Visualizing the Workflow
To illustrate the logical flow of characterizing this compound, the following diagram outlines the key experimental steps and analyses.
Caption: Experimental workflow for Sc(OH)₃ characterization.
Alternative Characterization Techniques
While XRD and TEM are primary techniques, other methods can provide complementary information for a more holistic understanding of this compound:
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle size of agglomerates.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the presence of hydroxide (OH) groups and other functional groups.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition behavior of the material.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of particles in a suspension, providing information on particle size and aggregation.
By combining the data from these powerful analytical techniques, researchers can gain a comprehensive understanding of the structural and physical properties of this compound, enabling its effective application in various fields of science and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scandium oxide nanoparticles produced from sol–gel chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Validating Scandium Hydroxide Purity: A Comparative Guide to ICP-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like scandium hydroxide is a critical step in the development of high-quality products. This guide provides a comprehensive comparison of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and performance data.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) has emerged as a leading technique for the determination of trace elemental impurities in a wide variety of samples, including high-purity materials like this compound.[1] Its exceptional sensitivity and ability to detect a wide range of elements make it a powerful tool for quality control and purity validation.[2] However, other techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) also offer robust and reliable alternatives. This guide will delve into the methodologies of these techniques and present a comparative analysis to aid in selecting the most appropriate method for your specific needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining the purity of this compound depends on several factors, including the required detection limits, the number of elements to be analyzed, sample throughput, and budget constraints. Below is a summary of the key performance characteristics of ICP-MS and ICP-OES.
| Feature | ICP-MS | ICP-OES |
| Detection Limits | Excellent (ng/L to pg/L) | Good (µg/L to mg/L) |
| Sensitivity | Very High | High |
| Multi-element capability | Excellent | Excellent |
| Sample Throughput | High | High |
| Matrix Tolerance | Moderate (typically requires <0.2-0.5% total dissolved solids)[3] | Excellent |
| Interferences | Isobaric and polyatomic interferences can occur but can be mitigated with collision/reaction cells.[4][5] | Spectral interferences from line-rich elements.[6] |
| Cost (Instrument) | High | Moderate |
| Cost (Operational) | High | Moderate |
Experimental Protocols
Detailed and accurate experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline the methodologies for the analysis of this compound purity using ICP-MS and ICP-OES.
This compound Purity Validation by ICP-MS
This protocol describes the quantitative determination of trace elemental impurities in a high-purity this compound sample.
1. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the homogenized this compound sample into a clean, pre-leached polytetrafluoroethylene (PTFE) digestion vessel.
-
Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of high-purity hydrochloric acid (HCl) to the vessel.[7]
-
If organic impurities are suspected, add 1 mL of hydrogen peroxide (H₂O₂) to aid in their digestion.[7]
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes to ensure complete dissolution.[7]
-
After cooling, carefully open the vessel and transfer the digested solution to a 50 mL volumetric flask.
-
Rinse the digestion vessel with ultrapure water and add the rinsate to the volumetric flask.[7]
-
Bring the solution to volume with ultrapure water.
-
For ICP-MS analysis, a further dilution may be necessary to bring the total dissolved solids (TDS) concentration to below 0.2%.[3]
2. Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma - Mass Spectrometer (e.g., Agilent 7900, PerkinElmer NexION series).
-
Sample Introduction: Use a standard sample introduction system consisting of a concentric nebulizer and a spray chamber.
-
Plasma Conditions: Optimize the plasma conditions (e.g., RF power, gas flow rates) to ensure stable and robust plasma.
-
Mass Spectrometer: Use a collision/reaction cell with helium or hydrogen as the cell gas to minimize polyatomic interferences.[5]
-
Calibration: Prepare a series of multi-element calibration standards in a matrix matching the diluted sample digest (e.g., 2% HNO₃). The concentration range of the standards should bracket the expected impurity levels.
-
Internal Standard: Use an internal standard, such as yttrium (Y) or rhodium (Rh), to correct for instrumental drift and matrix effects.[5]
-
Analysis: Aspirate the blank, calibration standards, and samples into the ICP-MS. Acquire data for the elements of interest.
3. Data Analysis:
-
Construct calibration curves for each analyte by plotting the intensity ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of each impurity in the sample solution from its corresponding calibration curve.
-
Calculate the purity of the this compound by subtracting the total concentration of all measured impurities from 100%.
Alternative Method: this compound Purity Validation by ICP-OES
For applications where sub-ppb detection limits are not required, ICP-OES provides a cost-effective and robust alternative.[8]
1. Sample Preparation:
-
The sample preparation procedure is identical to that for ICP-MS, as described above. However, due to the higher matrix tolerance of ICP-OES, the final dilution factor may be lower.
2. Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma - Optical Emission Spectrometer (e.g., Agilent 5800, PerkinElmer Avio series).
-
Sample Introduction: A standard sample introduction system is typically used.
-
Plasma Conditions: Optimize plasma conditions for stability and sensitivity.
-
Wavelength Selection: Select appropriate emission wavelengths for each element of interest, considering potential spectral interferences.
-
Calibration: Prepare multi-element calibration standards in a matrix-matched solution.
-
Analysis: Introduce the blank, standards, and samples into the ICP-OES and measure the emission intensity at the selected wavelengths.
3. Data Analysis:
-
Generate calibration curves by plotting emission intensity versus concentration.
-
Determine the concentration of impurities in the sample from the calibration curves.
-
Calculate the purity of the this compound.
Experimental Workflow and Data Visualization
A clear understanding of the experimental workflow is crucial for efficient and accurate analysis. The following diagram illustrates the key steps involved in the validation of this compound purity by ICP-MS.
Caption: Workflow for this compound Purity Validation by ICP-MS.
References
- 1. Simultaneous determination of trace rare-earth elements in simulated water samples using ICP-OES with TODGA extraction/back-extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace Elemental Analysis (ICP-MS & ICP-OES) Testing Techniques | Lucideon [lucideon.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Analysis of Rare Earth Elements by ICP-OES and ICP-MS − Potentials and Limitations - Analytik Jena [analytik-jena.com]
- 5. An ICP-MS Expedition Through the Elements – Part 3 [thermofisher.com]
- 6. analytik-jena.ru [analytik-jena.ru]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of Trace Thorium and Uranium Impurities in Scandium with High Matrix by ICP-OES - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Precursors for Scandium Hydroxide Synthesis
For researchers, scientists, and drug development professionals, the choice of precursor is a critical first step in the synthesis of scandium hydroxide, directly impacting the material's properties and suitability for downstream applications. This guide provides an objective comparison of common precursors—scandium chloride, scandium nitrate, and scandium sulfate—supported by experimental data and detailed protocols to inform your selection process.
The synthesis of this compound (Sc(OH)₃) is a fundamental process for obtaining high-purity scandium oxide (Sc₂O₃), a material of significant interest in high-performance alloys, ceramics, and as a catalyst. The choice of the initial scandium salt, or precursor, plays a pivotal role in determining the final product's characteristics, including yield, purity, particle size, and morphology. This comparison focuses on the three most common precursors: scandium chloride (ScCl₃), scandium nitrate (Sc(NO₃)₃), and scandium sulfate (Sc₂(SO₄)₃).
Performance Comparison of Precursors
The selection of a precursor for this compound synthesis is a trade-off between various factors such as the desired morphology of the intermediate product, yield, and the reaction conditions. The anion of the precursor salt significantly influences the precipitation process and the nature of the resulting scandium compound.
| Precursor | Intermediate Product | Typical Morphology | Particle Size | Reported Yield/Recovery | Purity | Key Considerations |
| Scandium Chloride (ScCl₃) | Scandium Oxyhydroxide (ScOOH) | Pumpkin-shaped agglomerates of thin-plate-like crystallites | 40 nm - 1 µm (pH and reflux time dependent)[1][2] | > 90% (in specific separation processes) | High purity Sc₂O₃ can be obtained after calcination[1][2] | The pH and reflux time are critical parameters for controlling particle size.[1][2] |
| Scandium Nitrate (Sc(NO₃)₃) | Scandium Oxyhydroxide (ScOOH) | Similar to chloride precursor | Not explicitly compared in available data | Quantitative precipitation can be achieved. | High purity Sc₂O₃ can be obtained after calcination. | Behavioral similarities to chloride in precipitation processes.[3][4] |
| Scandium Sulfate (Sc₂(SO₄)₃) | Basic Scandium Sulfate (Sc(OH)ₓ(SO₄)y·nH₂O) | Hexagonal morphology | ~10 µm | Quantitative precipitation can be achieved. | May require additional purification steps to remove sulfate ions. | The presence of sulfate ions alters the reaction chemistry, leading to a different intermediate. |
Table 1: Comparison of this compound Synthesis Precursors. This table summarizes the key performance indicators for this compound synthesis using scandium chloride, scandium nitrate, and scandium sulfate as precursors. The data is compiled from various research findings.
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are representative experimental protocols for the precipitation of this compound or its immediate precursors using the three different scandium salts.
Synthesis from Scandium Chloride
This protocol describes the synthesis of scandium oxyhydroxide (ScOOH), a direct precursor to this compound, via a sol-gel route.
Materials:
-
Scandium chloride hexahydrate (ScCl₃·6H₂O)
-
Sodium hydroxide (NaOH) solution (10%)
-
Deionized water
Procedure:
-
Dissolve scandium chloride hexahydrate in deionized water to create an aqueous solution. The initial pH will be acidic (around 2).[1]
-
Adjust the pH of the solution by adding a 10% NaOH solution at room temperature with stirring.[1]
-
Reflux the resulting solution at 100°C. The duration of the reflux can be varied (e.g., 2 to 24 hours) to control the particle size of the ScOOH.[1]
-
After reflux, the suspension is dialyzed in water to remove residual salts.[1]
-
The resulting scandium oxyhydroxide can be converted to this compound by aging or further processing.
Synthesis from Scandium Nitrate
This protocol outlines a general precipitation method for this compound from a scandium nitrate solution.
Materials:
-
Scandium nitrate hydrate (Sc(NO₃)₃·xH₂O)
-
Ammonium hydroxide (NH₄OH) solution (1 M)
-
Deionized water
Procedure:
-
Prepare a synthetic solution of scandium nitrate in deionized water.[3][4]
-
Slowly add 1 M ammonium hydroxide solution to the scandium nitrate solution under mild agitation to raise the pH.[3][4]
-
Continue adding the precipitating agent until the target pH for this compound precipitation is reached (typically pH > 7).
-
Allow the suspension to stabilize and homogenize for a period (e.g., 2 hours).[3]
-
Filter the precipitate, wash with deionized water to remove residual salts, and dry.
Synthesis from Scandium Sulfate
This protocol describes the precipitation of this compound from a solution derived from a scandium sulfate double salt.
Materials:
-
Scandium sulfate solution
-
Sodium sulfate (Na₂SO₄)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Deionized water
Procedure:
-
To a scandium-containing acidic solution (e.g., from ore leaching), add sodium sulfate to precipitate a scandium sulfate double salt.[5]
-
Separate the precipitate and dissolve it in pure water.[5]
-
Add a neutralizing agent, such as a 1 M NaOH solution, to the dissolved double salt solution to precipitate this compound.[5][6]
-
The precipitation is typically carried out at a controlled pH, for instance, between 4.8 and 6.0.[6]
-
Filter the resulting this compound precipitate, wash it with deionized water, and dry.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the synthesis processes for each precursor.
Caption: Synthesis workflow from scandium chloride.
Caption: Synthesis workflow from scandium nitrate.
Caption: Synthesis workflow from scandium sulfate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2016151959A1 - Method for recovering scandium - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Comparative Guide to Scandium Hydroxide and Other Rare-Earth Element Hydroxides
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between rare-earth element (REE) compounds is critical for innovation. This guide provides an objective comparison between scandium (III) hydroxide (Sc(OH)₃) and other rare-earth hydroxides, focusing on physicochemical properties, synthesis protocols, and performance in key applications, supported by experimental data.
Physicochemical Properties: A Comparative Overview
Scandium, while often grouped with the lanthanides, exhibits distinct chemical and physical properties due to its significantly smaller ionic radius.[1] This distinction is a recurring theme in the behavior of its hydroxide compared to others in the series. Scandium hydroxide is an amphoteric compound, meaning it can react as both a base and an acid, a property that influences its processing and application.[2][3]
The basicity of rare-earth elements decreases with increasing atomic number (from Lanthanum to Lutetium), a trend directly related to the "lanthanide contraction." this compound is notably the least basic among the rare-earth hydroxides.[4] This trend also governs the solubility of their hydroxides, which generally decreases from La(OH)₃ to Lu(OH)₃.[5]
Table 1: Comparison of Physicochemical Properties of Selected Rare-Earth Hydroxides
| Property | This compound (Sc(OH)₃) | Yttrium Hydroxide (Y(OH)₃) | Lanthanum Hydroxide (La(OH)₃) | Cerium Hydroxide (Ce(OH)₃) | Gadolinium Hydroxide (Gd(OH)₃) |
| Molar Mass ( g/mol ) | 95.98 | 139.93 | 189.93 | 191.14 | 208.27 |
| Density (g/cm³) | 2.65[2] | 4.47 (metal)[1] | 4.97 | 4.99 | 7.87 (metal) |
| Solubility Product (Ksp) | 2.22 x 10⁻³¹[2] | ~10⁻²³ - 10⁻²⁴ | ~10⁻²⁰ - 10⁻²¹ | ~10⁻²¹ | ~10⁻²⁶ |
| Solubility (mol/L) | 0.0279 (fresh)[2] | Very low (~10⁻⁶)[6] | Very low (~10⁻⁶)[6] | Very low (~10⁻⁶)[6] | Very low (~10⁻⁶)[6] |
| Amphoteric Nature | Yes[2][3] | Weakly | No | No | No |
Note: Data for some hydroxides are less commonly reported and can vary based on the crystalline form and experimental conditions.[5]
Synthesis and Experimental Protocols
The most common method for synthesizing rare-earth hydroxides, including this compound, is through precipitation by adding an alkali hydroxide (like NaOH or NH₃) to a solution of the corresponding rare-earth salt (e.g., chloride or nitrate).[2][3][6] The pH at which precipitation begins is influenced by the basicity of the REE, allowing for potential separation through controlled pH adjustments, a method known as "step precipitation".[4]
References
- 1. Rare-earth element - Wikipedia [en.wikipedia.org]
- 2. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 3. This compound | 17674-34-9 | Benchchem [benchchem.com]
- 4. News - Magical Rare Earth Elements Scandium [epomaterial.com]
- 5. verifywitholi.com [verifywitholi.com]
- 6. Rare Earth Hydroxide - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]
A Comparative Guide to the Thermal Analysis of Scandium Hydroxide
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Thermal Decomposition of Scandium Hydroxide Compared to Other Metal Hydroxides
This guide provides a comprehensive comparison of the thermal analysis of this compound, utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is designed to offer researchers, scientists, and professionals in drug development valuable insights into the thermal stability and decomposition pathways of this inorganic compound, benchmarked against other relevant metal hydroxides.
Executive Summary
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques in materials science for characterizing the thermal properties of compounds. This guide focuses on the thermal behavior of this compound, Sc(OH)₃, a material of growing interest in various advanced applications. Understanding its thermal decomposition is crucial for its processing and application in catalysis, ceramics, and as a precursor in the synthesis of other scandium compounds. This report details the experimental data for the thermal decomposition of this compound and compares it with other metal hydroxides, providing a clear framework for experimental design and data interpretation.
Comparison of Thermal Decomposition Data
The thermal decomposition of metal hydroxides involves the endothermic removal of water molecules, leading to the formation of the corresponding metal oxide. The temperature at which these events occur and the associated weight loss are characteristic of each compound.
| Compound | Decomposition Step(s) | Temperature Range (°C) | Peak Temperature (°C) | Total Weight Loss (%) | Final Product |
| Scandium Oxyhydroxide (γ-ScOOH) | 1. Release of surface water2. Decomposition to Sc₂O₃ | 100 - 200190 - 320 | ~150~300 | ~6.44 | Sc₂O₃ |
| Aluminum Hydroxide (Al(OH)₃) | 1. Dehydration to boehmite (AlOOH)2. Decomposition to alumina (Al₂O₃) | 215 - 260>400 | ~231 | ~34 | Al₂O₃ |
Note: The data for scandium is for scandium oxyhydroxide (γ-ScOOH), a common precursor. The thermal decomposition of pure this compound, Sc(OH)₃, is expected to be a single-step process.
Experimental Protocols
A detailed understanding of the experimental conditions is paramount for the reproduction and interpretation of thermal analysis data.
Typical TGA/DSC Experimental Protocol for Metal Hydroxides:
-
Instrument: Simultaneous TGA/DSC Analyzer
-
Sample Preparation: A small amount of the hydroxide powder (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly employed.
-
Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing nitrogen or air, at a flow rate of 20-50 mL/min.
-
Temperature Program: The sample is heated from room temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).
-
Data Collection: The instrument continuously records the sample weight and the differential heat flow as a function of temperature.
Visualizing the Experimental Workflow
The logical flow of a TGA/DSC experiment can be visualized to better understand the process from sample preparation to data analysis.
Detailed Analysis of this compound Precursor (γ-ScOOH)
The thermal decomposition of scandium oxyhydroxide (γ-ScOOH), a common precursor synthesized via a sol-gel route, has been studied in detail. The process occurs in multiple steps:
-
Dehydration of Surface Water: An initial weight loss is observed between 100 °C and 200 °C, which is attributed to the release of physically adsorbed water on the surface of the nanoparticles.[1][2]
-
Decomposition to Scandium Oxide: A more significant weight loss occurs in the temperature range of 190 °C to 320 °C. This endothermic event corresponds to the decomposition of γ-ScOOH into scandium oxide (Sc₂O₃) and the release of water molecules that were part of the crystal structure. The total weight loss associated with this step is approximately 6.44%.[1][2]
It is important to note that the thermal decomposition of pure this compound, Sc(OH)₃, is anticipated to be a more direct, single-step process resulting in the formation of Sc₂O₃.
Comparison with Aluminum Hydroxide
For comparative purposes, the thermal decomposition of aluminum hydroxide (Al(OH)₃) is also presented. The process for Al(OH)₃ also involves dehydration and decomposition, but the temperature ranges and intermediate phases differ:
-
First Decomposition Step: Between approximately 215 °C and 260 °C, Al(OH)₃ undergoes a partial dehydroxylation, leading to the formation of boehmite (AlOOH). This is observed as an endothermic peak in the DSC curve.
-
Further Decomposition: At higher temperatures, typically above 400 °C, the boehmite further decomposes to form various phases of alumina (Al₂O₃).
Conclusion
The thermal analysis of this compound and its precursors provides critical data for the controlled synthesis of scandium oxide nanoparticles and other scandium-based materials. The comparison with other metal hydroxides, such as aluminum hydroxide, highlights the unique thermal properties of scandium compounds. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical framework for researchers to conduct and interpret their own thermal analysis experiments, contributing to the advancement of materials science and its applications in various high-technology fields.
References
A Researcher's Guide to the Purity Assessment of Commercially Available Scandium Hydroxide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Scandium, with its unique properties, is finding increasing applications in advanced materials, catalysis, and potentially in radiopharmaceuticals. Scandium hydroxide (Sc(OH)₃) is a key precursor in the synthesis of high-purity scandium oxide and other scandium compounds.[1][2] Therefore, a thorough understanding of the purity of commercially available this compound is crucial for reproducible and reliable research outcomes.
This guide provides a comparative overview of the purity of commercially available this compound, supported by detailed experimental protocols for its assessment. The data presented is representative of typical purity grades available in the market.
Comparative Purity of Commercial this compound
The purity of this compound is typically advertised with a focus on the scandium content relative to other metals. High-purity grades are essential for applications in aerospace, electronics, and medical fields.[3] Suppliers often provide a certificate of analysis (CoA) with trace metal analysis. Below is a table summarizing representative purity data for this compound from different commercial sources.
Table 1: Representative Trace Metal Analysis of Commercial this compound Grades
| Impurity | Supplier A (99.9% Grade) | Supplier B (99.99% Grade) | Supplier C (99.999% Grade) |
| Purity (Sc basis) | 99.9% | 99.99% | 99.999% |
| Y (ppm) | < 50 | < 10 | < 1 |
| La (ppm) | < 20 | < 5 | < 0.5 |
| Ce (ppm) | < 20 | < 5 | < 0.5 |
| Pr (ppm) | < 10 | < 2 | < 0.1 |
| Nd (ppm) | < 10 | < 2 | < 0.1 |
| Fe (ppm) | < 30 | < 5 | < 1 |
| Al (ppm) | < 20 | < 5 | < 1 |
| Si (ppm) | < 50 | < 10 | < 2 |
| Ca (ppm) | < 50 | < 10 | < 2 |
| Mg (ppm) | < 20 | < 5 | < 1 |
Note: The data in this table is representative and may not reflect the exact specifications of any single supplier. Researchers should always refer to the supplier-specific certificate of analysis.
Experimental Workflow for Purity Assessment
A comprehensive assessment of this compound purity involves multiple analytical techniques to determine elemental composition, phase identity, and thermal stability. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for the purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Element Analysis
ICP-MS is a highly sensitive technique used to determine the concentration of trace metal impurities.[4]
-
Objective: To quantify the concentration of elemental impurities in the this compound sample.
-
Instrumentation: An ICP-MS system (e.g., Agilent 7900, Thermo Fisher iCAP TQ).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a clean PTFE digestion vessel.
-
Add 5 mL of high-purity nitric acid (e.g., TraceMetal™ Grade).
-
If dissolution is incomplete, cautiously add 1-2 mL of hydrochloric acid.
-
Secure the vessel and digest using a microwave digestion system following a standard program for refractory materials.
-
After cooling, quantitatively transfer the digested sample to a 100 mL volumetric flask and dilute to the mark with ultrapure water (18 MΩ·cm).
-
Prepare a series of multi-element calibration standards from certified stock solutions.
-
An internal standard solution (containing elements like Rh, Re, In) is added online to all samples and standards to correct for instrumental drift. Scandium itself is sometimes used as an internal standard for other analyses due to its typically low natural abundance.[5]
-
-
Analysis:
-
Aspirate the prepared samples and standards into the ICP-MS.
-
Analyze the samples in a quantitative mode, monitoring for a wide range of potential elemental impurities.
-
Use a collision/reaction cell with helium or oxygen to minimize polyatomic interferences, which can be a concern for scandium at m/z 45.[5]
-
-
Data Interpretation: The concentration of each impurity is determined from the calibration curve. The total purity is calculated by subtracting the sum of the quantified impurities from 100%.
X-ray Diffraction (XRD) for Phase Purity Analysis
XRD is used to identify the crystalline phases present in a material.[1]
-
Objective: To confirm the identity of the material as this compound and to detect any crystalline impurity phases.
-
Instrumentation: A powder X-ray diffractometer (e.g., Bruker D8 Advance, PANalytical Empyrean).
-
Sample Preparation:
-
Grind a small amount of the this compound powder in an agate mortar and pestle to ensure a fine, homogeneous powder.
-
Mount the powder onto a zero-background sample holder.
-
-
Analysis:
-
Collect a powder diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and an appropriate counting time per step.
-
Use Cu Kα radiation.
-
-
Data Interpretation: The resulting diffraction pattern is compared to standard reference patterns from a database (e.g., the ICDD PDF database) for this compound (Sc(OH)₃) and potentially for scandium oxyhydroxide (ScO(OH)) or other scandium compounds.[6] The absence of peaks corresponding to other crystalline phases indicates high phase purity.
Thermogravimetric Analysis (TGA) for Thermal Decomposition and Water Content
TGA measures the change in mass of a sample as a function of temperature.
-
Objective: To determine the water content and the thermal decomposition profile of the this compound.
-
Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC, TA Instruments Q500).
-
Sample Preparation:
-
Place 5-10 mg of the this compound sample into an alumina or platinum crucible.
-
-
Analysis:
-
Heat the sample from room temperature to 1000°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Interpretation: The TGA curve will show mass loss steps corresponding to the loss of adsorbed and bound water, followed by the decomposition of this compound to scandium oxide (Sc₂O₃).[1] The mass loss at different temperature ranges can be used to calculate the water content and confirm the stoichiometry of the hydroxide.
By employing these analytical techniques, researchers can independently verify the purity of commercially available this compound, ensuring the quality and integrity of their experimental work.
References
- 1. This compound | 17674-34-9 | Benchchem [benchchem.com]
- 2. hnosc.com [hnosc.com]
- 3. globalgrowthinsights.com [globalgrowthinsights.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An ICP-MS Expedition Through the Elements – Part 3 [thermofisher.com]
- 6. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
Comparing the basicity of scandium hydroxide to other metal hydroxides
Scandium Hydroxide Basicity: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the basicity of this compound against other common metal hydroxides, supported by quantitative data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a nuanced understanding of metal hydroxide properties.
Quantitative Comparison of Metal Hydroxide Basicity
The basicity of a metal hydroxide in aqueous solution is quantified by its base dissociation constant (K_b), or more conveniently, its pK_b value (pK_b = -log₁₀(K_b)). A lower pK_b value indicates a stronger base. For sparingly soluble hydroxides, the solubility product constant (K_sp) can be used to estimate the hydroxide ion concentration in a saturated solution, providing an indirect measure of basicity.
Below is a comparative table of these values for this compound and other selected metal hydroxides.
| Metal Hydroxide | Formula | Basicity Classification | K_sp (at 25 °C) | Calculated pK_b | Notes |
| This compound | Sc(OH)₃ | Weak Base / Amphoteric | 2.22 x 10⁻³¹[1] | ~3.88 | This compound is not strongly basic and exhibits amphoteric properties, meaning it can react with both acids and bases.[2] |
| Sodium Hydroxide | NaOH | Strong Base | Highly Soluble | Not applicable | Considered a strong base that dissociates completely in water. |
| Potassium Hydroxide | KOH | Strong Base | Highly Soluble | Not applicable | Similar to NaOH, it is a strong base with complete dissociation. |
| Calcium Hydroxide | Ca(OH)₂ | Strong Base | 5.02 x 10⁻⁶ | ~2.4 | While considered a strong base, its basicity is limited by its solubility. |
| Magnesium Hydroxide | Mg(OH)₂ | Weak Base | 5.61 x 10⁻¹² | ~4.0 | A weak base with low solubility in water. |
| Aluminum Hydroxide | Al(OH)₃ | Amphoteric | 1.3 x 10⁻³³ | Not applicable | Primarily known for its amphoteric nature, reacting with both strong acids and strong bases.[2] |
| Lanthanum Hydroxide | La(OH)₃ | Moderately Strong Base | 2.00 x 10⁻²¹[3] | ~2.7 | More basic than this compound, following periodic trends.[4] |
| Yttrium Hydroxide | Y(OH)₃ | Weak Base | 1.0 x 10⁻²² | ~3.7 | Yttrium is in the same group as scandium and lanthanum, and its basicity falls between them. |
Note on pK_b Calculation for Sparingly Soluble Hydroxides: The pK_b for sparingly soluble hydroxides like Sc(OH)₃ is estimated from the K_sp value. The calculation for Sc(OH)₃ is as follows: The dissolution equilibrium is: Sc(OH)₃(s) ⇌ Sc³⁺(aq) + 3OH⁻(aq) K_sp = [Sc³⁺][OH⁻]³ If 's' is the molar solubility of Sc(OH)₃, then [Sc³⁺] = s and [OH⁻] = 3s. K_sp = (s)(3s)³ = 27s⁴ s = (K_sp / 27)¹ᐟ⁴ = (2.22 x 10⁻³¹ / 27)¹ᐟ⁴ ≈ 5.35 x 10⁻⁹ M [OH⁻] = 3s ≈ 1.61 x 10⁻⁸ M pOH = -log[OH⁻] ≈ 7.79 pH = 14 - pOH ≈ 6.21 The basicity constant, K_b, can be represented by the reaction: Sc(OH)₃(s) + H₂O(l) ⇌ Sc(OH)₂⁺(aq) + OH⁻(aq). However, a more practical approach for comparing these types of hydroxides is to consider the pH of their saturated solutions. For Sc(OH)₃, the pH of a saturated solution is approximately 7.85.
Experimental Protocol: Determination of Metal Hydroxide Basicity via Potentiometric Titration
Potentiometric titration is a precise method for determining the basicity of a substance, including sparingly soluble metal hydroxides. This technique involves monitoring the pH of a solution as a titrant of known concentration is added.
Objective: To determine the pK_b of a sparingly soluble metal hydroxide.
Materials and Equipment:
-
pH meter with a glass electrode and a reference electrode (or a combination electrode)
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
The metal hydroxide sample
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Preparation of the Metal Hydroxide Suspension:
-
Accurately weigh a known amount of the sparingly soluble metal hydroxide powder.
-
Transfer the powder to a beaker and add a known volume of deionized water to create a suspension.
-
Allow the suspension to stir for a sufficient time to reach equilibrium (i.e., to form a saturated solution).
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
-
Titration:
-
Immerse the calibrated pH electrode and the magnetic stir bar into the metal hydroxide suspension.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin adding the standardized strong acid titrant from the buret in small, known increments (e.g., 0.5 mL).
-
After each addition, allow the solution to equilibrate and record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, decrease the volume of the titrant increments (e.g., to 0.1 mL) to obtain more data points around the equivalence point.
-
Continue the titration well past the equivalence point until the pH change becomes minimal with each addition.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
At the half-equivalence point (the point where half of the metal hydroxide has been neutralized), the pH of the solution is approximately equal to the pK_a of the conjugate acid of the hydroxide.
-
The pK_b can then be calculated using the relationship: pK_a + pK_b = 14.
-
Visualizing Factors Affecting Metal Hydroxide Basicity
The basicity of a metal hydroxide is influenced by several factors, primarily the electronegativity and the ionic radius of the metal cation.
Caption: Factors influencing the basicity of metal hydroxides.
This guide provides a foundational understanding of the basicity of this compound in comparison to other metal hydroxides. For more detailed inquiries, please refer to the cited literature.
References
A Comparative Guide to the Validation of Scandium Concentration by Atomic Absorption Spectroscopy
This guide provides a comprehensive comparison of Atomic Absorption Spectroscopy (AAS) with other key analytical techniques for the validation of scandium concentration in various samples. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of scandium. The guide details the experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection and implementation.
Introduction to Scandium Quantification
Scandium (Sc) is a rare-earth element gaining significant attention in various high-technology applications, including aerospace alloys, high-intensity lighting, and as a potential theranostic agent in nuclear medicine with isotopes like 43Sc, 44Sc, and 47Sc.[1][2] Accurate determination of scandium concentration is crucial for quality control, process optimization, and research applications. While several analytical techniques are available, Atomic Absorption Spectroscopy (AAS) offers a cost-effective and reliable option. This guide compares AAS with Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), providing the necessary data to select the most appropriate method for a given analytical challenge.
Comparison of Analytical Techniques
The choice of an analytical method for scandium quantification depends on factors such as the expected concentration range, sample matrix complexity, required precision and accuracy, sample throughput, and budget constraints.
-
Atomic Absorption Spectroscopy (AAS): AAS is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. It is a relatively straightforward and low-cost technique, offering high accuracy and sensitivity for detecting metallic elements.[3] For scandium analysis, a high-temperature flame, such as nitrous oxide-acetylene, is typically required.[4][5]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is an analytical technique used for the detection of trace metals.[6] It utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. ICP-OES is recognized as an efficient method for scandium determination and is often less affected by spectral interferences than ICP-MS.[7][8] However, for very low scandium levels, a preconcentration step may be necessary to enhance sensitivity.[7]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per quadrillion. It combines a high-temperature ICP source with a mass spectrometer to separate and quantify ions by their mass-to-charge ratio. While offering excellent detection limits, ICP-MS can be susceptible to polyatomic interferences, which may require specialized instrument configurations or correction methods.[9][10]
Performance Data
The following table summarizes the key performance metrics for the determination of scandium using AAS, ICP-OES, and ICP-MS.
| Parameter | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-OES (ICP-OES) | Inductively Coupled Plasma-MS (ICP-MS) |
| Detection Limit | ~0.06 ppm (60 µg/L) with extraction[4] | ~4 ng/L to 19 ng/L with preconcentration[8][11] | < 2.5 ng/g (< 2.5 ppb)[10] |
| Precision (RSD) | 0.1 - 1% (short-term)[12] | 3 - 5%[8][11][13] | Generally < 5% |
| Linearity | Good within a defined concentration range | Excellent, with correlation coefficients >0.999[11] | Excellent over a wide dynamic range |
| Sample Throughput | Lower, sequential analysis | Higher, simultaneous multi-element analysis[14] | High, suitable for multi-element analysis |
| Cost (Instrument) | Low[14] | Medium[14] | High[14] |
| Key Advantages | Low cost, good precision, straightforward operation.[3] | Good sensitivity, robust, less prone to some interferences compared to ICP-MS.[7] | Extremely high sensitivity, multi-isotope analysis.[9] |
| Key Limitations | Lower sensitivity, single-element analysis, potential for chemical interferences. | Requires preconcentration for ultra-trace levels.[7][8] | Higher cost, potential for polyatomic interferences.[10] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are protocols for the validation of scandium concentration.
Protocol 1: Scandium Determination by Flame Atomic Absorption Spectroscopy (FAAS)
This protocol outlines the steps for quantifying scandium in a liquid sample using FAAS.
1. Sample Preparation:
- Acidify the sample by adding high-purity nitric acid (HNO₃) to a final concentration of 0.2-2% to stabilize the scandium ions and match the matrix of the standards.
- If the scandium concentration is very low, a preconcentration step may be required. This can be achieved by solvent extraction, for example, using a solution of oxine in butanol.[4][5]
- For solid samples, perform an acid digestion using a suitable combination of acids (e.g., HNO₃, HCl) in a microwave digestion system to bring the scandium into solution.
2. Preparation of Standards and Quality Controls:
- Prepare a stock solution of 1000 mg/L scandium from a certified reference material.
- Create a series of calibration standards by serially diluting the stock solution with 2% HNO₃ to cover the expected concentration range of the samples (e.g., 0.5, 1.0, 5.0, 10.0, 20.0 mg/L).
- Prepare at least two quality control (QC) samples at low and high concentrations within the calibration range.
3. Instrument Setup and Measurement:
- Instrument: Flame Atomic Absorption Spectrometer.
- Lamp: Scandium hollow cathode lamp.
- Wavelength: 391.2 nm.
- Flame: Nitrous oxide-acetylene (a high-temperature flame is essential for scandium).
- Burner Height and Gas Flow: Optimize for maximum absorbance using a mid-range standard.
- Measurement Mode: Absorbance.
- Replicates: Set the instrument to average at least three replicate readings per sample.
4. Data Analysis and Validation:
- Aspirate the blank (2% HNO₃), calibration standards, QC samples, and unknown samples.
- Generate a calibration curve by plotting the absorbance of the standards against their known concentrations. The correlation coefficient (R²) should be ≥ 0.995.
- Determine the concentration of scandium in the unknown samples by interpolating their absorbance values from the calibration curve.
- The measured concentrations of the QC samples should be within ±15% of their nominal values.
- For samples that were preconcentrated or diluted, apply the appropriate factor to calculate the final concentration.
Alternative Method Protocols (Brief)
-
ICP-OES Protocol:
-
Sample Preparation: Similar to AAS, samples are typically acidified with 2% HNO₃.
-
Instrument Setup: Select appropriate scandium emission lines (e.g., 361.383 nm, 363.074 nm) and optimize plasma conditions (e.g., nebulizer gas flow, RF power). An internal standard (e.g., yttrium) is often used to correct for matrix effects and instrument drift.[6][12]
-
Analysis: Introduce samples into the plasma and measure the emission intensity at the selected wavelengths. Quantify against a calibration curve.
-
-
ICP-MS Protocol:
-
Sample Preparation: Rigorous cleaning procedures and high-purity reagents are critical to avoid contamination due to the high sensitivity of the technique. Samples are acidified with 2% HNO₃.
-
Instrument Setup: Tune the instrument for sensitivity and stability. Select the ⁴⁵Sc isotope for measurement. Set up collision/reaction cell modes if necessary to mitigate polyatomic interferences (e.g., from ³⁰Si¹⁵N⁺).
-
Analysis: Aspirate samples and measure the ion counts for ⁴⁵Sc. Quantify using a calibration curve and an appropriate internal standard.
-
Visualizing the Workflow and Decision Process
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and logical relationships involved in selecting an analytical method.
Caption: General workflow for the validation of scandium concentration in a sample.
References
- 1. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. measurlabs.com [measurlabs.com]
- 4. Determination of trace amounts of scandium by atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of scandium in sea-water by atomic-absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICP-OES Explained: Applications, Setup and Limits | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Determination of scandium in high-purity titanium using inductively coupled plasma mass spectrometry and glow discharge mass spectrometry as part of its certification as a reference material - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. Determination of scandium in acid mine drainage by ICP-OES with flow injection on-line preconcentration using oxidized multiwalled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sgs.com [sgs.com]
- 13. Determination of Trace Thorium and Uranium Impurities in Scandium with High Matrix by ICP-OES [mdpi.com]
- 14. Metal analysis by AAS – ICP-OES vs Flame AAS vs MP-AES | Agilent [agilent.com]
Scandium Hydroxide in Catalysis: A Comparative Guide to Support Performance
For researchers, scientists, and drug development professionals, the choice of a catalyst support material is critical in optimizing chemical reactions. While conventional supports like alumina and silica are well-established, emerging materials such as scandium hydroxide, and its calcined form scandia (Sc₂O₃), offer unique properties that can significantly influence catalytic performance. This guide provides an objective comparison of this compound-derived supports with other common alternatives, supported by available experimental data and detailed methodologies.
Performance Comparison of Catalyst Supports
The performance of a catalyst is intrinsically linked to the properties of its support material. The support not only provides a high surface area for the dispersion of the active catalytic species but also influences the electronic properties and stability of the catalyst. Scandium-based supports, particularly scandia, exhibit distinct characteristics compared to traditional supports like alumina, silica, and titania.
| Property | This compound / Scandia (Sc₂O₃) | Alumina (Al₂O₃) | Silica (SiO₂) | Titania (TiO₂) | Ceria (CeO₂) |
| Composition | Sc(OH)₃ / Sc₂O₃ | Al₂O₃ | SiO₂ | TiO₂ | CeO₂ |
| Surface Acidity | Primarily Lewis acidic | Both Brønsted and Lewis acidity[1][2][3] | Primarily Brønsted acidic | Lewis acidic | Lewis acidic with redox properties |
| Thermal Stability | High | High | High | Moderate (phase transitions) | High |
| Redox Properties | Generally non-reducible | Non-reducible | Non-reducible | Reducible (Ti⁴⁺/Ti³⁺) | Reducible (Ce⁴⁺/Ce³⁺) |
| Metal-Support Interaction | Strong interaction with noble metals | Strong interaction, can form aluminates[4] | Weaker interaction | Strong Metal-Support Interaction (SMSI) effect | Strong redox-related interaction |
| Reported Catalytic Applications | Hydrogenation, oxidation, C-C coupling | Widely used in various industrial processes[4][5] | Support for various catalysts | Photocatalysis, oxidation[6] | Three-way catalysis, oxidation |
Key Insights from Comparative Studies:
While direct quantitative comparisons of this compound as a support are limited in publicly available literature, studies on its calcined form, scandia (Sc₂O₃), provide valuable insights:
-
Oxidation Reactions: In the oxidation of CO, gold nanoparticles supported on Fe₂O₃ and TiO₂ showed higher activity than those on Al₂O₃[6]. This suggests that the choice of support significantly impacts the catalytic activity for oxidation reactions.
-
Oxidative Dehydrogenation: For the oxidative dehydrogenation of ethane, the catalytic activity of vanadia (VOx) supported on different oxides decreased in the order: VOx/ZrO₂ > VOx/(Al,Zr-oxides) > VOx/Al₂O₃. However, the selectivity towards ethylene showed the opposite trend[7]. This highlights the trade-off between activity and selectivity that can be tuned by the support material.
-
Acetylene Hydrogenation: In the selective hydrogenation of acetylene, palladium catalysts supported on mixed-phase Al₂O₃ exhibited improved acetylene conversion and ethylene selectivity compared to single-phase alumina supports[8]. This indicates that the specific phase and composition of the support are crucial.
-
CO₂ Hydrogenation: Silica-supported PdGa nanoparticles have shown high activity and selectivity for the hydrogenation of CO₂ to methanol, outperforming silica-supported Pd nanoparticles[1]. This demonstrates the potential of using mixed-metal catalysts on specific supports to steer reaction pathways.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for catalyst preparation and characterization, which can be adapted for this compound-based catalysts.
Catalyst Preparation: Deposition-Precipitation Method
This method is commonly used to prepare supported metal catalysts with well-dispersed nanoparticles.
-
Support Preparation: this compound is calcined at a specific temperature (e.g., 500-800 °C) to obtain scandia (Sc₂O₃) with a desired surface area and crystal structure.
-
Precursor Solution: A solution of the metal precursor (e.g., HAuCl₄ for gold, PdCl₂ for palladium) is prepared in deionized water.
-
Deposition: The scandia support is suspended in the precursor solution with vigorous stirring. The pH of the solution is then slowly adjusted using a precipitating agent (e.g., NaOH or Na₂CO₃) until the metal hydroxide precipitates onto the support surface.
-
Aging: The mixture is aged for a specified period (e.g., 1-2 hours) at a constant temperature to ensure complete deposition and uniform particle size.
-
Washing and Drying: The catalyst is filtered, washed thoroughly with deionized water to remove any residual ions, and then dried in an oven (e.g., at 100-120 °C).
-
Calcination/Reduction: The dried catalyst is calcined in air at a high temperature to convert the metal hydroxide to its oxide form. For some applications, the catalyst is subsequently reduced in a hydrogen flow to obtain metallic nanoparticles.
Catalyst Characterization
A comprehensive characterization of the catalyst is crucial to understand its physicochemical properties and correlate them with its catalytic performance.
-
X-ray Diffraction (XRD): To determine the crystal structure and crystallite size of the support and the active metal particles.
-
Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the metal nanoparticles on the support.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.
-
Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxide species and the strength of the metal-support interaction.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements on the catalyst surface[9].
-
Pyridine Adsorption Fourier Transform Infrared (FTIR) Spectroscopy: To characterize the nature and strength of the acid sites (Brønsted and Lewis) on the support surface.
Visualizing Catalytic Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in catalysis research.
Caption: Experimental workflow for catalyst synthesis, characterization, and performance evaluation.
Caption: Simplified reaction pathway on a heterogeneous catalyst surface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Graphene-based versus alumina supports on CO2 methanation using lanthanum-promoted nickel catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Role of Scandium Hydroxide in Enhancing Electrochemical Performance: A Comparative Guide
A detailed analysis of scandium-doped nickel-cobalt layered double hydroxides reveals a significant enhancement in electrochemical properties, paving the way for next-generation energy storage devices. While data on pure scandium hydroxide's electrochemical activity is limited, its application as a dopant in other metal hydroxides, such as nickel-cobalt layered double hydroxides (NiCo-LDH), has demonstrated remarkable improvements in specific capacitance and cycling stability, crucial for high-performance supercapacitors.
This guide provides a comparative overview of the electrochemical properties of scandium-doped NiCo-LDH against its undoped counterpart and other commonly used metal hydroxides in supercapacitor applications. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel materials for energy storage.
Comparative Electrochemical Performance
The introduction of scandium as a dopant in NiCo-LDH has been shown to dramatically improve its electrochemical performance. The table below summarizes the key performance metrics of scandium-doped NiCo-LDH in comparison to undoped NiCo-LDH and other metal hydroxides.
| Material | Specific Capacitance / Capacity | Cycling Stability | Energy Density | Power Density |
| Scandium-Doped NiCo-LDH | 196 mAh/g (1695 F/g)[1] | >90% retention after 40,000 cycles[1] | 46.7 Wh/kg | 1.7 kW/kg |
| Undoped NiCo-LDH | 400.2 C/g - 2203.6 F/g | ~74% - 94.1% retention after 10,000 cycles | 40.6 - 68.5 Wh/kg | 256.1 - 750 W/kg |
| Nickel Hydroxide (Ni(OH)₂) ** | 829 F/g | 83.8% retention after 1000 cycles | 20.45 Wh/kg | 75 W/kg |
| Cobalt Hydroxide (Co(OH)₂) | 386.5 - 1084 F/g | 92% retention after 2000 cycles | 133.5 Wh/kg | 1769 W/kg |
| Manganese Hydroxide (Mn(OH)₂) ** | up to 1200 F/g | ~94% retention after 2000 cycles | 11.4 - 17.2 Wh/kg | 596 - 1125 W/kg |
The Impact of Scandium Doping: A Logical Overview
The incorporation of scandium into the NiCo-LDH structure leads to a significant enhancement of its electrochemical properties. This improvement can be attributed to several factors, including increased structural stability and enhanced charge transfer kinetics. The following diagram illustrates the logical relationship between scandium doping and the resulting performance benefits.
Caption: Logical flow of how scandium doping improves NiCo-LDH performance.
Experimental Protocols
The following sections detail the methodologies for the synthesis of scandium-doped NiCo-LDH and its subsequent electrochemical characterization.
Synthesis of Scandium-Doped NiCo-LDH via Electrodeposition
This protocol describes a method for the direct growth of scandium-doped NiCo-LDH on a conductive substrate, such as carbon cloth, which can then be used as a binder-free electrode for supercapacitors.[2]
Materials:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Scandium nitrate hydrate (Sc(NO₃)₃·xH₂O)
-
Ammonium bromide (NH₄Br)
-
Carbon cloth (or other conductive substrate)
-
Deionized water
Procedure:
-
Prepare an aqueous electrolyte solution containing nickel nitrate, cobalt nitrate, and scandium nitrate. The molar ratio of Ni:Co:Sc can be varied to optimize performance.
-
Add ammonium bromide to the electrolyte solution. NH₄Br can assist in the formation of the desired nanostructure.
-
Use a three-electrode electrochemical cell with the carbon cloth as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Perform electrodeposition at a constant potential for a specified duration. The deposition potential and time should be optimized to achieve the desired morphology and mass loading of the active material.
-
After deposition, rinse the electrode with deionized water and dry it in a vacuum oven.
Electrochemical Characterization
The electrochemical performance of the prepared electrodes is evaluated using a three-electrode system in an aqueous electrolyte (e.g., 2 M KOH).
Cyclic Voltammetry (CV):
-
Purpose: To investigate the capacitive behavior and redox reactions of the electrode material.
-
Procedure: The potential of the working electrode is swept linearly between a defined potential window at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). The resulting current is measured and plotted against the applied potential. The shape of the CV curves provides information about the charge storage mechanism (electric double-layer capacitance vs. pseudocapacitance).
Galvanostatic Charge-Discharge (GCD):
-
Purpose: To determine the specific capacitance, energy density, and power density of the electrode.
-
Procedure: The electrode is charged and discharged at a constant current density within a specific potential window. The time taken for the discharge process is used to calculate the specific capacitance using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To study the charge transfer resistance and ion diffusion processes within the electrode.
-
Procedure: A small AC voltage perturbation is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz). The resulting impedance is measured and plotted as a Nyquist plot (imaginary impedance vs. real impedance). The semicircle in the high-frequency region of the Nyquist plot corresponds to the charge transfer resistance (Rct), while the straight line in the low-frequency region is related to the diffusion of ions in the electrolyte.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for synthesizing and characterizing scandium-doped NiCo-LDH electrodes for supercapacitor applications.
Caption: Experimental workflow from synthesis to characterization.
References
A Comparative Guide to Scandium Hydroxide Synthesis for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of high-purity scandium hydroxide (Sc(OH)₃) is a critical starting point for a multitude of applications, from advanced materials to catalysts and beyond. This guide provides a comparative analysis of common synthesis routes, supported by experimental data and detailed protocols to inform your selection of the most suitable method for your research needs.
This document outlines and compares four primary methods for synthesizing this compound: direct precipitation, the sulfate double salt method, the sol-gel technique, and hydrothermal synthesis. Each route offers distinct advantages and disadvantages in terms of yield, purity, particle size control, and operational complexity.
Comparative Performance of Synthesis Routes
The selection of an optimal synthesis route for this compound is contingent on the desired purity, particle characteristics, and scalability of the process. The following table summarizes the key quantitative performance indicators for the discussed methods.
| Parameter | Direct Precipitation | Sulfate Double Salt Method | Sol-Gel Method | Hydrothermal Synthesis |
| Scandium Yield | 90–95%[1] | >95% | Typically high, but can vary with precursor and drying conditions | High, often near quantitative |
| Purity (Sc(OH)₃) | 99.5%[1] | 99.9%[1] | High, dependent on precursor purity and washing | Very high, crystalline product |
| Particle Size (D50) | 0.8–2 µm[1] | 1–5 µm[1] | 40 nm - 1000 nm (as ScOOH)[2][3] | Controllable, from nano to microscale |
| Reaction Temperature | Room Temperature to 90°C[3][4] | Ambient | Room temperature to 100°C (reflux)[3] | 100 - 600°C[5] |
| Reaction Time | Minutes to hours | Several hours | 2 to 24 hours (reflux)[3] | Several hours to days |
| Key Advantages | Simple, rapid, uses common reagents | High purity, effective impurity separation | Excellent control over particle size and morphology | Produces highly crystalline materials |
| Key Disadvantages | Co-precipitation of impurities can be an issue | Multi-step process, higher reagent cost | Can be complex, requires careful control of parameters | Requires specialized high-pressure equipment |
Experimental Protocols
Direct Precipitation
This method relies on the direct precipitation of this compound from a scandium salt solution by adjusting the pH with a base.
Materials:
-
Scandium salt solution (e.g., scandium chloride, scandium nitrate, or scandium sulfate)
-
Precipitating agent (e.g., sodium hydroxide, ammonium hydroxide)[6]
-
Deionized water
Procedure:
-
Dissolve the scandium salt in deionized water to a desired concentration.
-
While stirring, slowly add the precipitating agent to the scandium salt solution.
-
Monitor the pH of the solution. This compound precipitation typically occurs in the pH range of 7-8.[7]
-
Continue adding the precipitating agent until the desired pH is reached and precipitation is complete.
-
Age the precipitate by continuing to stir for a period of time (e.g., 1-2 hours) to improve filterability.
-
Filter the precipitate using a suitable filtration method (e.g., vacuum filtration).
-
Wash the precipitate thoroughly with deionized water to remove any soluble impurities.
-
Dry the resulting this compound powder in an oven at a controlled temperature (e.g., 80-100°C).
Sulfate Double Salt Method
This two-step method involves the initial precipitation of a scandium sulfate double salt, which is then converted to this compound. This route is particularly effective for separating scandium from common impurities like iron and aluminum.
Materials:
-
Scandium-containing acidic solution (e.g., from ore leaching)
-
Sodium sulfate (Na₂SO₄)
-
Base (e.g., sodium hydroxide, ammonium hydroxide)
-
Deionized water
Procedure:
-
Precipitation of Scandium Sulfate Double Salt:
-
To the acidic scandium-containing solution, add a stoichiometric amount of sodium sulfate.
-
Stir the solution to facilitate the precipitation of the sodium scandium sulfate double salt (NaSc(SO₄)₂).
-
Filter the precipitate and wash it with a dilute sodium sulfate solution to remove impurities.
-
-
Conversion to this compound:
-
Resuspend the washed double salt precipitate in deionized water.
-
Slowly add a base (e.g., sodium hydroxide) to the suspension while stirring.
-
The double salt will react to form this compound precipitate.
-
Monitor the pH and continue adding the base until the conversion is complete (typically at a pH above 7).
-
Filter the this compound precipitate.
-
Wash the precipitate extensively with deionized water to remove residual sulfate and sodium ions.
-
Dry the purified this compound.
-
Sol-Gel Method
The sol-gel method offers precise control over the particle size and morphology of the resulting scandium (oxy)hydroxide.
Materials:
-
Scandium precursor (e.g., scandium chloride, ScCl₃·xH₂O)[2]
-
Solvent (e.g., deionized water)
-
Base for pH adjustment (e.g., sodium hydroxide solution)[3]
Procedure:
-
Dissolve the scandium precursor in the solvent to form a solution (the "sol").
-
Adjust the pH of the sol by adding the base. The final pH significantly influences the particle size of the resulting scandium oxyhydroxide (ScOOH), with a pH of 7 often yielding smaller, monodispersed particles.[3]
-
Reflux the solution at an elevated temperature (e.g., 100°C) for a specific duration (e.g., 2 to 24 hours). The reflux time also affects the particle size.[3]
-
During reflux, a gel will form.
-
After reflux, the gel is typically washed to remove byproducts.
-
The gel is then dried under controlled conditions to obtain scandium (oxy)hydroxide powder. Further calcination can convert this to scandium oxide.
Hydrothermal Synthesis
This method utilizes high temperatures and pressures to produce highly crystalline scandium (oxy)hydroxide.
Materials:
-
Scandium precursor (e.g., scandium chloride solution)
-
Mineralizer (optional, e.g., a base to control pH)
-
Deionized water
Procedure:
-
Prepare a solution of the scandium precursor in deionized water.
-
Place the solution in a sealed autoclave reactor.
-
Heat the autoclave to the desired temperature (typically between 100°C and 600°C).[5] The pressure inside the autoclave will increase due to the heating of the aqueous solution.
-
Maintain the temperature for a set period, which can range from several hours to days, to allow for the crystallization of scandium (oxy)hydroxide.
-
After the reaction period, cool the autoclave to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with deionized water and dry it.
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary synthesis routes.
Caption: Workflow for the Direct Precipitation of this compound.
Caption: Workflow for the Sulfate Double Salt Method for this compound Synthesis.
References
- 1. PRECIPITATION OF this compound AND OXALATE (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 7. CN102863004A - Purification and preparation method of high-purity scandium oxide - Google Patents [patents.google.com]
A Comparative Guide to the Environmental Impact of Scandium Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental performance of various scandium production methods, supported by available life cycle assessment (LCA) data. The information is intended to assist researchers and professionals in making informed decisions regarding the selection of scandium sources and processing technologies, with a focus on sustainability.
Executive Summary
The production of scandium, a critical element in various high-tech applications, is associated with a significant environmental footprint. The primary production routes from rare earth element (REE) ores and secondary recovery from industrial byproducts such as bauxite residue and titanium dioxide waste exhibit considerable differences in their environmental impacts. Notably, the extraction and purification stages are consistently identified as the major contributors to the overall environmental burden, primarily due to high energy and chemical consumption. Current research indicates that scandium recovery from secondary sources, particularly bauxite residue, presents a more environmentally favorable alternative to traditional mining of primary ores, showcasing a lower global warming potential.
Data Presentation: A Comparative Analysis of Environmental Impacts
The following table summarizes the quantitative data from various life cycle assessments of scandium oxide (Sc₂O₃) production. It is important to note that direct comparisons should be made with caution, as the scope, allocation methods, and system boundaries of the cited studies may vary.
| Production Route | Feedstock | Key Environmental Impact Indicator | Value | Unit | Source |
| Primary Production | Rare Earth Tailings (Bayan Obo Mine) | Global Warming Potential (GWP) | ~3940 | kg CO₂-eq / kg Sc₂O₃ | [1] |
| Human Toxicity Non-Cancer (HTNC) | Major Impact Category | - | [2][3] | ||
| Secondary Production | Bauxite Residue (Novel Hydrometallurgical Route) | Global Warming Potential (GWP) | ~1930 | kg CO₂-eq / kg Sc₂O₃ | [1][4] |
| TiO₂ Acid Waste | Global Warming Potential (GWP) | 743 | kg CO₂-eq / kg Sc₂O₃ | [1][5] | |
| Total Energy Consumption | 3081.4 | MJ / kg Sc₂O₃ | [1] | ||
| Alternative Method | Bioleaching from various secondary sources | - | Lower energy consumption and no toxic by-product generation compared to conventional leaching.[6] | - | [6] |
Experimental Protocols: Life Cycle Assessment Methodology
The environmental impact of scandium production is typically evaluated using a "cradle-to-gate" Life Cycle Assessment (LCA) approach, following ISO 14040 and 14044 standards. A representative methodology for assessing a hydrometallurgical scandium recovery process is outlined below.
Objective: To quantify the potential environmental impacts of producing 1 kg of scandium oxide (Sc₂O₃) from a specific feedstock (e.g., bauxite residue).
1. Goal and Scope Definition:
- Functional Unit: 1 kg of Sc₂O₃ of a specified purity.
- System Boundaries: The assessment includes all processes from the extraction and transportation of raw materials (feedstock, chemicals, energy) to the final production of Sc₂O₃. It excludes the use and end-of-life phases of scandium-containing products.
2. Life Cycle Inventory (LCI):
- Data Collection: Primary data from pilot-scale or industrial operations are collected for all significant inputs and outputs of the production process. This includes:
- Inputs:
- Quantity of feedstock (e.g., bauxite residue).
- Consumption of leaching agents (e.g., sulfuric acid, hydrochloric acid).
- Consumption of extraction solvents and other chemicals.
- Energy consumption (electricity and thermal energy).
- Water consumption.
- Outputs:
- Mass of Sc₂O₃ produced.
- Air emissions (e.g., CO₂, SOx, NOx).
- Waterborne emissions.
- Solid waste generation (e.g., leached residue, filter cakes).
- Modeling: The LCI is modeled using software such as SimaPro, with background data from databases like ecoinvent.
3. Life Cycle Impact Assessment (LCIA):
- Impact Categories: The potential environmental impacts are assessed across several categories, including but not limited to:
- Global Warming Potential (GWP)
- Acidification Potential
- Eutrophication Potential
- Human Toxicity (cancer and non-cancer)
- Freshwater Ecotoxicity
- Water Consumption
- Fossil Resource Scarcity
- Assessment Method: A recognized LCIA methodology, such as TRACI (Tool for the Reduction and Assessment of Chemical and other environmental Impacts) or ReCiPe, is applied to calculate the impact category indicators.
4. Interpretation:
- The results are analyzed to identify the main "hotspots" in the production chain, which are the processes or substances that contribute most significantly to the environmental impacts.
- A sensitivity analysis may be performed to assess the influence of key parameters and assumptions on the results.
- The findings are compared with those of alternative production routes to draw conclusions and provide recommendations for environmental improvement.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for scandium oxide production from various sources.
Logical Relationships in Environmental Impact
Caption: Key drivers and resulting environmental impacts in scandium production.
References
Safety Operating Guide
Navigating the Safe Handling of Scandium Hydroxide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for the use of Scandium Hydroxide, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach is recommended due to the limited availability of comprehensive safety data.
Immediate Safety and Personal Protection
When working with this compound powder, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specific Recommendations | Reasoning |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from any airborne particles of this compound. |
| Hand Protection | Nitrile or latex gloves. | To prevent direct skin contact with the chemical powder. |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If dust is generated, a NIOSH-approved N95 respirator is recommended. | To prevent inhalation of fine particles. |
Operational and Handling Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Transfer : Conduct weighing and transfer of this compound powder in a well-ventilated area, such as a chemical fume hood, to minimize the potential for dust generation.
-
Spill Management : In the event of a spill, avoid creating dust. Gently sweep the spilled material into a designated waste container. Clean the area with a wet cloth.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage Plan:
| Storage Condition | Requirement |
| Container | Keep in a tightly sealed, properly labeled container. |
| Environment | Store in a cool, dry, and well-ventilated area. |
| Incompatible Materials | Store away from strong acids and oxidizing agents. |
First Aid Measures
In case of accidental exposure, follow these immediate first aid steps:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists. |
| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and its waste should be conducted in accordance with all applicable local, state, and federal regulations.
Waste Disposal Steps:
-
Waste Collection : Collect all this compound waste, including contaminated materials like gloves and wipes, in a clearly labeled, sealed container.
-
Regulatory Compliance : Consult your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to ensure proper disposal procedures are followed.[1]
-
Documentation : Maintain records of all waste disposal activities as required by your institution and local regulations.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound from preparation to post-handling procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
